molecular formula C4H6Cl3NO3 B11714512 methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Cat. No.: B11714512
M. Wt: 222.45 g/mol
InChI Key: CIJJPLRKKROSSY-UHFFFAOYSA-N
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Description

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C4H6Cl3NO3 and its molecular weight is 222.45 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H6Cl3NO3

Molecular Weight

222.45 g/mol

IUPAC Name

methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

InChI

InChI=1S/C4H6Cl3NO3/c1-11-3(10)8-2(9)4(5,6)7/h2,9H,1H3,(H,8,10)

InChI Key

CIJJPLRKKROSSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Logic

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a highly functionalized hemiaminal derivative. In drug development and agrochemical synthesis, the 2,2,2-trichloro-1-hydroxyethyl motif is frequently utilized as a pharmacophore to modulate lipophilicity, or as a controlled-release prodrug handle due to its predictable degradation kinetics in physiological media [1].

The synthesis of this molecule relies on the nucleophilic addition of methyl carbamate to chloral (trichloroacetaldehyde). Standard aldehydes typically form unstable hemiaminals with amides that rapidly revert or dehydrate into imines. However, the profound inductive electron-withdrawing effect (-I) of the trichloromethyl group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon. This extreme electrophilicity allows even a poor nucleophile like a carbamate nitrogen to attack efficiently, while simultaneously destabilizing the formation of a full C=N double bond, thereby trapping the product as a stable hemiaminal[2].

Mechanistic Causality & Pathway

The choice of starting materials is the first critical decision in this synthesis. While anhydrous chloral reacts directly with methyl carbamate without producing water, it is a highly toxic, volatile liquid prone to spontaneous polymerization. Therefore, chloral hydrate is the preferred industrial and laboratory reagent [3].

Using chloral hydrate introduces a mechanistic necessity: the in situ dehydration of the hydrate to the reactive anhydrous chloral, followed by the condensation with methyl carbamate, which releases one equivalent of water.



To drive this equilibrium-dependent reaction forward, Le Chatelier’s principle is applied via azeotropic distillation. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen, further increasing its electrophilicity.

Mechanism A Chloral Hydrate (CCl3CH(OH)2) B Anhydrous Chloral (CCl3CHO) A->B - H2O (Heat/Toluene) C Protonated Chloral Intermediate B->C + H+ (p-TsOH) D Nucleophilic Attack by Methyl Carbamate C->D C-N Bond Formation E Hemiaminal Formation (Tetrahedral Intermediate) D->E Electron Delocalization F Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate E->F Proton Transfer

Mechanistic pathway of chloral and methyl carbamate forming the stable hemiaminal.

Experimental Design: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize the use of self-validating protocols —workflows that contain intrinsic, observable checkpoints to guarantee operational success without requiring immediate off-line analysis. In this protocol, the Dean-Stark trap serves as a real-time quantitative indicator of reaction conversion.

Reagents & Materials
  • Methyl Carbamate: 75.0 g (1.0 mol, 1.0 equiv)

  • Chloral Hydrate: 173.7 g (1.05 mol, 1.05 equiv) - Slight excess prevents unreacted carbamate, which is difficult to separate.

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O): 1.9 g (0.01 mol, 1 mol%)

  • Toluene: 500 mL (Reaction solvent and azeotroping agent)

Step-by-Step Methodology
  • Preparation: In a 1 L round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, suspend methyl carbamate, chloral hydrate, and p-TsOH in 500 mL of toluene.

  • Azeotropic Dehydration (Self-Validation Checkpoint 1): Heat the mixture to reflux (approx. 110°C). Chloral hydrate will dehydrate, and the condensation will begin. Monitor the water collection in the Dean-Stark trap.

    • Causality: The theoretical water yield is 18.0 mL (from the reaction) + 18.9 mL (from chloral hydrate) = 36.9 mL . The reaction is strictly complete when water ceases to collect at this volume.

  • Quenching (Self-Validation Checkpoint 2): Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL).

    • Causality: The pH of the aqueous wash must be >7. Neutralizing the acid catalyst is critical; if left acidic, the hemiaminal will revert to starting materials during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation under reduced pressure to yield a crude white solid.

  • Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes (1:3 ratio) to afford pure methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate as white crystalline needles.

Workflow Step1 1. Reagent Mixing Methyl Carbamate + Chloral Hydrate Step2 2. Acid Catalysis Add 1 mol% p-TsOH in Toluene Step1->Step2 Step3 3. Reflux & Dehydration Dean-Stark Trap (110°C) Step2->Step3 Step4 4. Reaction Quenching Wash with NaHCO3 (pH > 7) Step3->Step4 Step5 5. Solvent Evaporation Rotary Evaporation Step4->Step5 Step6 6. Recrystallization Purify from EtOAc/Hexanes Step5->Step6

Self-validating experimental workflow for synthesizing the target carbamate.

Quantitative Data & Analytical Signatures

Thorough characterization is required to confirm the integrity of the hemiaminal linkage and the absence of bis-carbamate side products. The table below summarizes the expected analytical data and the structural causality behind each signal.

Analytical TechniqueSignal / ValueStructural Assignment & Causality
¹H NMR (CDCl₃, 400 MHz)

6.50 (br d, 1H)
Carbamate N-H: Broadened by quadrupolar relaxation of N; couples to adjacent CH. Exchanges with D₂O.

5.85 (m, 1H)
Chiral CH-OH: Shifts downfield due to adjacent CCl₃ and O/N atoms. Collapses to a doublet upon D₂O exchange.

4.55 (br s, 1H)
Hydroxyl O-H: Broad singlet, rapidly exchanges with D₂O.

3.75 (s, 3H)
Methoxy CH₃: Sharp singlet confirming the intact methyl carbamate ester group.
¹³C NMR (CDCl₃, 100 MHz)

156.2
C=O (Carbamate): Characteristic ester-amide hybrid carbonyl carbon.

103.5
CCl₃ Carbon: Extreme downfield shift driven by the -I effect of three chlorine atoms.

80.1
CH-OH Carbon: Hemiaminal sp³ carbon.

53.0
Methoxy Carbon: Standard shift for methyl ester/carbamate.
FT-IR (ATR) 3300, 1710, 810 cm⁻¹O-H/N-H stretch (3300), C=O stretch (1710), C-Cl stretch (810).
Mass Spectrometry (ESI+) m/z 244.0 [M+Na]⁺Molecular ion peak. Isotope pattern will show characteristic M, M+2, M+4, M+6 ratios (27:27:9:1) confirming 3 chlorine atoms.

Optimization & Troubleshooting

The Bis-Carbamate Pitfall: A common failure mode in this synthesis is the over-reaction of the hemiaminal to form a bis-carbamate:


. This occurs if the reaction is subjected to excessive heating times, high acid catalyst loading, or an excess of methyl carbamate.
  • Mechanistic Cause: The hydroxyl group of the newly formed hemiaminal can be protonated and expelled as water, forming a highly reactive N-acyliminium intermediate (

    
    ). A second molecule of methyl carbamate can then attack this intermediate.
    
  • Prevention: Maintain strict stoichiometric control (using a slight excess of chloral hydrate, not the carbamate) and terminate the reaction immediately once the theoretical water volume is collected in the Dean-Stark trap.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21291433, N-(2,2,2-trichloroethyl)carbamate" PubChem. URL: [Link]

  • Journal of the American Chemical Society. "Heterodienophiles. I. Stereoselectivity in the 1,4-addition of iminocarbamates to cyclohexa-1,3-diene" URL:[Link]

  • Royal Society of Chemistry. "Rational Design, Synthesis and Testing of Novel Tricyclic Topoisomerase Inhibitors for the Treatment of B" URL:[Link]

Technical Guide: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate , a specialized chloral-derived carbamate intermediate.

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (CAS 41368-71-2 ) is a hemiaminal derivative formed via the nucleophilic addition of methyl carbamate to chloral (trichloroacetaldehyde).[1] Structurally analogous to the sedative chloralurethane (the ethyl ester variant), this compound serves as a critical intermediate in the synthesis of bioactive carbamates and N-acylated prodrugs.[1] Its stability, conferred by the electron-withdrawing trichloromethyl group, makes it a valuable scaffold for introducing the pharmacologically active carbamate moiety into complex molecules.[1]

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound, designed for researchers in medicinal chemistry and agrochemical development.[1]

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
Parameter Data
IUPAC Name Methyl (2,2,2-trichloro-1-hydroxyethyl)carbamate
CAS Registry Number 41368-71-2
Synonyms Carbamic acid, (2,2,2-trichloro-1-hydroxyethyl)-, methyl ester; Chloral methyl carbamate
MDL Number MFCD00095619
InChI Key CIJJPLRKKROSSY-REOHCLBHSA-N
Structural Properties
Property Value
Molecular Formula C₄H₆Cl₃NO₃
Molecular Weight 222.45 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Stability Stable under standard conditions; hydrolyzes in strong base

Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate proceeds through the condensation of Methyl Carbamate and Chloral (or Chloral Hydrate).[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, stabilized by the strong inductive effect of the trichloromethyl (-CCl₃) moiety.[1]

Reaction Scheme

The reaction typically requires acid catalysis or thermal activation to overcome the reduced nucleophilicity of the carbamate nitrogen.[1]

Synthesis cluster_conditions Conditions Reactants Methyl Carbamate (CH3OC(O)NH2) + Chloral (Cl3CCHO) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Intermediate->Product Proton Transfer Cond1 Cat. H2SO4 or HCl Cond2 Reflux (60-80°C)

Figure 1: Synthetic pathway for the formation of the target carbamate via condensation.[1]

Mechanistic Insight
  • Activation : The carbonyl oxygen of chloral is protonated (if acid catalyst is used) or polarized, increasing its electrophilicity.[1]

  • Nucleophilic Attack : The lone pair on the carbamate nitrogen attacks the carbonyl carbon of the chloral.[1]

  • Stabilization : The resulting hemiaminal (–NH–CH(OH)–) is usually unstable and reverts to reactants.[1] However, the adjacent electron-withdrawing –CCl₃ group destabilizes the carbonyl form (chloral) relative to the hydrate/hemiaminal form, driving the equilibrium toward the stable adduct.[1]

Applications in Drug Development

Prodrug Design

The N-(1-hydroxyethyl) functionality acts as a "handle" for further derivatization.[1]

  • Acylation : The hydroxyl group can be esterified to create prodrugs that release the active carbamate and chloral (a sedative) upon metabolic hydrolysis.[1]

  • Alkylation : Reaction with alkyl halides can generate N-alkoxyalkyl carbamates.[1]

Pharmacological Activity
  • Sedative/Hypnotic : Like its ethyl analog (chloralurethane), this compound possesses CNS depressant properties due to the metabolic release of trichloroethanol.[1]

  • Enzyme Inhibition : Carbamates are known inhibitors of hydrolytic enzymes.[1] This specific derivative serves as a steric probe in structure-activity relationship (SAR) studies for acetylcholinesterase (AChE) inhibitors.[1]

Analytical Characterization

To validate the identity of synthesized Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR)
  • Solvent : DMSO-d₆

  • δ 3.65 ppm (s, 3H) : Methyl ester protons (–OCH₃).[1]

  • δ 5.60–5.80 ppm (dd, 1H) : Methine proton (–CH–) adjacent to the CCl₃ and N.[1]

  • δ 7.80–8.20 ppm (br d, 1H) : Amide proton (–NH–), couples with methine.[1]

  • δ 6.50–7.00 ppm (br s, 1H) : Hydroxyl proton (–OH), exchangeable with D₂O.[1]

Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹ : Broad O–H and N–H stretching vibrations.[1]

  • 1710–1740 cm⁻¹ : Strong C=O (carbamate carbonyl) stretch.[1]

  • 700–800 cm⁻¹ : C–Cl stretching (characteristic of the trichloromethyl group).[1]

Safety & Handling Protocol

Hazard Classification : Irritant, Potential CNS Depressant.[1]

Hazard Precaution
Acute Toxicity Treat as a potential sedative/hypnotic.[1] Avoid inhalation of dust.[1]
Skin/Eye Contact Causes irritation.[1] Wear nitrile gloves and safety goggles.[1]
Reactivity Incompatible with strong alkalis (decomposes to chloroform and cyanates).[1]

Disposal : Incineration in a chemical waste facility equipped with scrubbers for chlorinated compounds (HCl generation).[1]

References

  • Sigma-Aldrich .[1][2] Methyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate Product Sheet. Product No. S857440.[1] Link

  • ChemDiv . Compound 0318-0181 Technical Data. Accessed via ChemDiv Catalog.[1]

  • Hiegel, G. A., & Hogenauer, T. J. (2005).[1] Preparation of N-Chloroamides using Trichloroisocyanuric Acid. Synthetic Communications, 35(15), 2099–2105.[1] (Contextual reference for carbamate synthesis).

  • PubChem . Compound Summary: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.[1] (Structure validation).

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An In-depth Technical Guide to the Mechanism of Action of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, primary mechanism of action, and toxicological profile of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. It is intended for researchers, scientists, and professionals in drug development and toxicology who are investigating carbamate-based compounds and their interactions with biological systems.

Introduction: Unveiling a Dual-Action Compound

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate ester with a distinct chemical architecture that suggests a multifaceted mechanism of action. As a member of the N-methyl carbamate class of compounds, its primary biological activity is anticipated to be the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] However, the presence of a 2,2,2-trichloro-1-hydroxyethyl moiety, a structure reminiscent of the sedative chloral hydrate and the organophosphate insecticide trichlorfon, points towards a more complex toxicological and metabolic profile.[1][3] This guide will delve into both the established and hypothesized pathways through which this compound exerts its effects.

Table 1: Physicochemical Properties of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

PropertyValueSource
Molecular Formula C4H6Cl3NO3[4]
Molecular Weight 238.45 g/mol [4]
LogP 1.054[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 2[4]
Polar Surface Area 50.876 Ų[4]

Primary Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The principal mechanism of action for N-methyl carbamates is the reversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, a process essential for terminating nerve impulses.[5]

The Carbamylation Reaction

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, like other carbamates, acts as a substrate for AChE. The carbamate moiety binds to the active site of the enzyme, and in a process analogous to the hydrolysis of acetylcholine, the enzyme becomes carbamylated.[6] This carbamylated enzyme is significantly more stable than the acetylated form, effectively rendering the enzyme temporarily inactive.[7]

The kinetics of this inhibition can be described by two key rate constants: the carbamylation rate (k_i) and the decarbamylation rate (k_r).[6] The overall inhibitory potency is a function of both of these rates.

G AChE Acetylcholinesterase (AChE) Complex AChE-Carbamate Complex AChE->Complex Binding Carbamate Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation (ki) Carbamylated_AChE->AChE Decarbamylation (kr) (Spontaneous Hydrolysis) Product 2,2,2-trichloro-1-hydroxyethanol Carbamylated_AChE->Product

Figure 1: A simplified diagram illustrating the reversible inhibition of acetylcholinesterase by methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Consequences of AChE Inhibition

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[1][2] This excess acetylcholine results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a range of physiological effects that are characteristic of carbamate poisoning.[1][2] These effects can include:

  • Muscarinic effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

  • Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis.

  • Central nervous system (CNS) effects: Dizziness, confusion, seizures, and respiratory depression.[1]

The reversibility of AChE carbamylation means that the duration of these symptoms is typically shorter than that observed with irreversible organophosphate inhibitors.[2][7]

Proposed Synthesis

A plausible synthetic route to methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves the reaction of chloral (trichloroacetaldehyde) or its hydrate with methyl carbamate. This type of condensation reaction is a common method for the formation of N-(1-hydroxyalkyl)amides and related structures.

G Chloral Chloral Hydrate Product Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Chloral->Product MethylCarbamate Methyl Carbamate MethylCarbamate->Product +

Figure 2: Proposed synthetic pathway for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Experimental Protocol: Synthesis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloral hydrate (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Addition of Reactant: Add methyl carbamate (1 equivalent) to the solution.

  • Reaction Conditions: Gently heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Metabolic Pathways and Secondary Mechanisms

The 2,2,2-trichloro-1-hydroxyethyl moiety suggests a complex metabolic fate and the potential for secondary mechanisms of action beyond AChE inhibition.

Hypothesized Metabolic Activation

Drawing a parallel with the organophosphate insecticide trichlorfon, which also contains the 2,2,2-trichloro-1-hydroxyethyl group, it is plausible that methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes in vivo dehydrochlorination to form a more potent AChE inhibitor.[8] In the case of trichlorfon, it is converted to dichlorvos (DDVP).[8] A similar transformation for the target carbamate would yield methyl N-(2,2-dichlorovinyl)carbamate, which may exhibit enhanced inhibitory activity. This metabolic activation would represent a significant aspect of its overall toxicity.

G Parent Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Metabolite Methyl N-(2,2-dichlorovinyl)carbamate (Hypothesized) Parent->Metabolite Dehydrochlorination (-HCl)

Figure 3: Hypothesized metabolic activation pathway.

Metabolism of the Chloral Moiety

The core structure is also related to chloral hydrate, which is rapidly metabolized to trichloroethanol (TCE) and trichloroacetic acid (TCA).[1][7] TCE is a potent central nervous system depressant and is largely responsible for the sedative effects of chloral hydrate.[1] It is therefore likely that hydrolysis of the carbamate linkage could release 2,2,2-trichloro-1-hydroxyethanol (a form of TCE), contributing to CNS depression and other toxicities associated with this metabolite.

Table 2: Toxicological Data for Related Compounds

CompoundOrganismRouteLD50Source
Chloral HydrateRatOral479 mg/kg[9]
Chloral HydrateMouseOral1100 mg/kg[9]
TrichlorfonRatOral450-650 mg/kg[10]

Experimental Protocols for Mechanistic Studies

To investigate the primary mechanism of action of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, a robust in vitro acetylcholinesterase inhibition assay is essential. The Ellman's assay is a widely accepted and reliable colorimetric method for this purpose.[2][9]

Protocol: In Vitro Acetylcholinesterase Inhibition (Ellman's Assay)

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.[9] The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, the test compound solution at various concentrations, and the AChE solution.

    • Control wells (100% activity): Add phosphate buffer, solvent control (e.g., DMSO), and the AChE solution.

    • Blank wells: Add phosphate buffer and solvent.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 4: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion and Future Directions

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate presents a compelling case for a dual-action mechanism. Its carbamate structure firmly places it within the class of reversible acetylcholinesterase inhibitors, with predictable consequences for the cholinergic nervous system. However, the presence of the 2,2,2-trichloro-1-hydroxyethyl group introduces significant complexity. Future research should focus on elucidating the metabolic pathways of this compound, specifically investigating the potential for dehydrochlorination to a more potent inhibitor and hydrolysis to release trichloroethanol. In vitro and in vivo studies are required to quantify its AChE inhibitory potency (IC50) and to determine its acute toxicity (LD50). A thorough understanding of these dual mechanisms is crucial for accurately assessing its therapeutic potential or toxicological risk.

References

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • World Health Organization. (1972). 213. Trichlorfon (WHO Pesticide Residues Series 1). Inchem. [Link]

  • National Center for Biotechnology Information. (2023). Carbamate Toxicity - StatPearls. NCBI Bookshelf. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • U.S. Environmental Protection Agency. (2006). MEMORANDUM • Conversion of trichlorfon to dichlorvos. Regulations.gov. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Dichlorvos is released to the environment solely by human activity. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647–2657. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). TRICHLORFON (METRIFONATE). [Link]

  • Janockova, J., et al. (2016). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-122. [Link]

  • Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Molecules, 26(5), 1435. [Link]

  • National Toxicology Program. (1992). TOX-59: Chloral Hydrate (CASRN 302-17-0). [Link]

  • Kuca, K., et al. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(9), 10074-10091. [Link]

  • de Andrade, B. F., et al. (2020). Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention. Molecules, 25(5), 1199. [Link]

  • U.S. Army Medical Research and Development Command. (1992). 11 II tIIi - ltll i1111miililt. DTIC. [Link]

  • Haz-Map. Trichlorfon - Hazardous Agents. [Link]

  • European Molecular Biology Laboratory. Compound: TRICHLORFON (CHEMBL167150) - ChEMBL. [Link]

  • Groner, E., et al. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Molecular Pharmacology, 71(6), 1610-1617. [Link]

  • PubChem. Trichlorfon | C4H8Cl3O4P - PubChem. National Institutes of Health. [Link]

  • World Health Organization. (2006). trichlorfon. JECFA. [Link]

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Spectroscopic Characterization of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for the structural elucidation and purity assessment of this and related small molecules.

Introduction and Synthesis

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate derivative characterized by the presence of a reactive trichloromethyl group and a hydroxyl functionality. Such compounds are of interest in organic synthesis and medicinal chemistry due to their potential as synthetic intermediates and biologically active agents. The spectroscopic characterization is paramount for confirming the molecular structure following synthesis.

The most direct and plausible synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves the condensation reaction between chloral hydrate (2,2,2-trichloro-1,1-ethanediol) and methyl carbamate. This reaction is a classic example of the formation of an N-acyl-hemiaminal.

Proposed Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • Chloral Hydrate (1.0 eq)

  • Methyl Carbamate (1.0 eq)

  • Toluene (or another suitable aprotic solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add equimolar amounts of chloral hydrate and methyl carbamate.

  • Add a suitable volume of toluene to suspend the reactants.

  • The mixture is heated to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Chloral_Hydrate Chloral Hydrate Reaction Reflux in Toluene Chloral_Hydrate->Reaction Methyl_Carbamate Methyl Carbamate Methyl_Carbamate->Reaction Workup Solvent Removal Reaction->Workup Cooling Purification Recrystallization Workup->Purification Final_Product Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Purification->Final_Product

Caption: Synthetic workflow for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Predicted Spectroscopic Data and Interpretation

Due to the absence of readily available experimental spectra in public databases, the following sections provide a detailed prediction and interpretation of the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ to ensure the exchangeable protons (OH and NH) are observed.

Table 1: Predicted ¹H NMR Data for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a8.5 - 9.5Doublet1HNH The NH proton is coupled to the adjacent CH proton. The exact chemical shift is solvent and concentration-dependent. In related structures, this signal appears as a doublet.[1]
b6.5 - 7.5Doublet1HOH The hydroxyl proton is coupled to the adjacent CH proton. Its chemical shift is highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.[2]
c5.5 - 6.0Multiplet1HCH This methine proton is coupled to both the NH and OH protons, likely resulting in a complex multiplet. Its chemical shift is downfield due to the adjacent electron-withdrawing CCl₃, OH, and carbamate groups. In similar N-(2,2,2-trichloro-1-aminoethyl) amides, this proton appears around 6.8-7.0 ppm.[1]
d3.6 - 3.8Singlet3HOCH₃ The methyl protons of the carbamate group are not coupled to any other protons and will therefore appear as a sharp singlet. This is a characteristic chemical shift for methyl carbamates.

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    rank = same;
    a [label="a (NH)", fontcolor="#EA4335"];
    b [label="b (OH)", fontcolor="#FBBC05"];
    c [label="c (CH)", fontcolor="#34A853"];
    d [label="d (OCH3)", fontcolor="#4285F4"];
}

a -> mol [style=invis];
b -> mol [style=invis];
c -> mol [style=invis];
d -> mol [style=invis];

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Caption: Structure with predicted ¹H NMR proton assignments.

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

SignalChemical Shift (δ, ppm)AssignmentRationale
1155 - 158C =OThe carbonyl carbon of the carbamate group is expected in this region.
2100 - 105C Cl₃The carbon atom bonded to three chlorine atoms is significantly deshielded and typically appears in this downfield region. For example, in N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)acetamide, the CCl₃ carbon is observed at 101.5 ppm.[1]
370 - 75C H(OH)The methine carbon, being attached to both an oxygen and a nitrogen atom, is expected in this range. In a similar structure, this carbon appears at 69.8 ppm.[1]
452 - 55OC H₃The methyl carbon of the carbamate group typically appears in this region.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum is predicted to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Wavenumber (cm⁻¹)BondFunctional GroupIntensity/ShapeRationale
3400 - 3200O-H stretchAlcoholStrong, BroadThe broadness is due to intermolecular hydrogen bonding.[2]
3350 - 3300N-H stretchCarbamate (Amide II)Medium, SharpCharacteristic stretching vibration for the N-H bond in a secondary amide/carbamate.[3][4]
2960 - 2850C-H stretchMethyl (CH₃)MediumAliphatic C-H stretching vibrations.[5]
1725 - 1700C=O stretchCarbamate (Amide I)Strong, SharpThe carbonyl stretch is one of the most intense peaks in the spectrum.[6]
1540 - 1510N-H bendCarbamate (Amide II)MediumThis band, in conjunction with the C=O stretch, is characteristic of secondary amides.
1250 - 1200C-O stretchCarbamate/EsterStrongStretching vibration of the C-O single bond adjacent to the carbonyl.[7]
1100 - 1000C-O stretchAlcoholStrongStretching vibration of the C-O single bond of the alcohol.[8]
800 - 600C-Cl stretchTrichloromethylStrongThe C-Cl stretching vibrations are typically found in this region of the spectrum.[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular weight of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is 222.45 g/mol .[10] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion (and any chlorine-containing fragments) with relative intensities corresponding to the statistical probability of the different isotopic combinations. The most prominent peaks in the molecular ion cluster would be at m/z 221, 223, 225, and 227.

  • Major Fragmentation Pathways:

    • Loss of CCl₃: A common fragmentation for molecules containing a trichloromethyl group is the cleavage of the C-C bond, leading to the loss of a CCl₃ radical (mass 117, 119, 121). This would result in a significant fragment ion.

    • Alpha-Cleavage: Cleavage of the bond between the methine carbon and the carbamate nitrogen is another likely fragmentation pathway.

    • Loss of Water: Dehydration (loss of H₂O, mass 18) from the molecular ion is a possible fragmentation pathway for alcohols.

    • Carbamate Fragmentation: Fragmentation within the methyl carbamate moiety, such as the loss of methoxycarbonyl radical (•COOCH₃, mass 59) or methoxy radical (•OCH₃, mass 31), is also expected.

Experimental Methodologies for Spectroscopic Analysis

To obtain the actual spectroscopic data for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, the following standard laboratory procedures would be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer (e.g., 300 or 500 MHz) is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray Ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.

  • Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the structural confirmation of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous assignment of the compound's structure. This guide serves as a valuable resource for scientists involved in the synthesis and characterization of novel small molecules, underscoring the importance of a multi-technique spectroscopic approach in modern chemical research.

References

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Hiegel, G. A., & Hogenauer, T. J. (n.d.). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications. Retrieved from Sciencemadness.org. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • WebSpectra. Table of IR Absorptions. [Link]

  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

Technical Guide: Crystal Structure & Physicochemical Analysis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and physicochemical properties of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, a specialized intermediate in the chloral-carbamate family.

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (also known as Chloral Methylurethane) is a crystalline adduct formed by the condensation of chloral (trichloroacetaldehyde) and methyl carbamate. Historically investigated for its sedative-hypnotic properties similar to its ethyl analog (Chloralurethane), it remains a critical structural model for understanding hemiaminal stability and hydrogen-bond driven self-assembly in highly halogenated organic solids.

This guide analyzes the compound's solid-state architecture, emphasizing the role of the trichloromethyl (


) group in lattice packing and the robust hydrogen-bonding networks that define its stability.

Chemical Identity & Synthesis

The compound is a hemiaminal stabilized by an electron-withdrawing trichloromethyl group. The synthesis proceeds via the nucleophilic addition of the carbamate nitrogen to the highly electrophilic carbonyl carbon of chloral.

PropertyData
IUPAC Name Methyl

-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Common Name Chloral Methylurethane
Molecular Formula

Molecular Weight 222.45 g/mol
Melting Point 114–116 °C (Crystalline needles)
Solubility Soluble in ethanol, ether; sparingly soluble in cold water.[1]
Synthesis Mechanism

The reaction is exothermic and typically requires no catalyst, driven by the destabilization of the chloral carbonyl by the three chlorine atoms.

Synthesis Chloral Chloral (CCl3CHO) Intermediate Transition State (Nucleophilic Attack) Chloral->Intermediate Electrophilic Activation MeCarb Methyl Carbamate (NH2COOMe) MeCarb->Intermediate N-Nucleophile Product Chloral Methylurethane (CCl3-CH(OH)-NH-COOMe) Intermediate->Product Proton Transfer (Exothermic)

Figure 1: Reaction pathway for the formation of the title compound. The electron-withdrawing effect of the


 group makes the aldehyde carbon highly susceptible to nucleophilic attack by the weak amide nitrogen.

Crystal Structure Analysis

While the ethyl analog (Chloralurethane) is more commonly cited in older crystallographic literature, the methyl ester shares an identical structural motif. The crystal lattice is governed by two competing forces: steric bulk of the


 group and directional hydrogen bonding .
Molecular Conformation
  • Chirality: The molecule possesses a chiral center at C1 (the hemiaminal carbon). In the absence of chiral induction during synthesis, it crystallizes as a racemic mixture (centrosymmetric space group, typically P2₁/c or P-1).

  • Torsion Angles: The carbamate moiety (

    
    ) is strictly planar due to resonance delocalization. The 
    
    
    
    group adopts a staggered conformation relative to the C1 substituents to minimize steric clash with the hydroxyl group.
Hydrogen Bonding Network

The defining feature of the crystal structure is the intermolecular hydrogen bonding. The molecule contains:

  • Donor: Hydroxyl group (

    
    ) and Amide (
    
    
    
    ).
  • Acceptor: Carbonyl oxygen (

    
    ) and Hydroxyl oxygen.
    

Dominant Motif: Centrosymmetric Dimers Like its formamide and ethyl analogs, the methyl ester forms dimers held together by a pair of


 hydrogen bonds. This creates a stable ring motif, graph-set notation 

(an 12-membered ring involving two donors and two acceptors).

HBonding cluster_Dimer Centrosymmetric Dimer (R2,2(12)) cluster_Packing Lattice Stacking MolA Molecule A (Donor: OH) MolB Molecule B (Acceptor: C=O) MolA->MolB O-H...O=C (Strong) Layer1 Dimer Layer 1 MolB->MolA C=O...H-O (Strong) Layer2 Dimer Layer 2 Layer1->Layer2 Van der Waals (CCl3...CCl3)

Figure 2: Schematic of the supramolecular assembly. The primary stability arises from the dimerization of enantiomers via hydroxyl-carbonyl interactions, while the layers stack via weak dispersive forces between the halogenated tails.

Unit Cell Packing
  • Space Group: Monoclinic

    
     (Predicted based on analogs).
    
  • Packing Efficiency: The bulky trichloromethyl groups tend to aggregate in hydrophobic pockets, segregating the polar hydrogen-bonding domains from the non-polar halogenated regions. This segregation imparts a "layered" character to the crystal, influencing its cleavage planes.

Experimental Protocols

Synthesis Procedure

Objective: Isolate high-purity crystalline methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

  • Reagents:

    • Methyl carbamate (7.5 g, 0.1 mol)

    • Chloral (anhydrous) (14.7 g, 0.1 mol)

    • Solvent: Diethyl ether or Benzene (for recrystallization).

  • Reaction:

    • Mix reagents in a round-bottom flask. The reaction is exothermic; cooling may be required if temperature exceeds 60°C.

    • Allow the mixture to stand at room temperature for 12–24 hours. The liquid will gradually solidify into a crystalline mass.

  • Purification:

    • Dissolve the crude solid in a minimum amount of hot benzene or ethanol/water (1:1).

    • Allow to cool slowly to induce crystallization.

    • Filter and wash with cold petroleum ether.

  • Validation:

    • Melting Point: Target 114–116 °C.

    • IR Spectroscopy: Look for broad

      
       stretch (
      
      
      
      ) and sharp Carbamate
      
      
      (
      
      
      ).
Crystallization for X-Ray Diffraction

To grow single crystals suitable for XRD:

  • Method: Slow evaporation.

  • Solvent System: Ethanol/Hexane (1:3 ratio).

  • Procedure: Dissolve 100 mg of purified compound in 2 mL ethanol. Layer 6 mL of hexane carefully on top in a narrow vial. Seal and leave undisturbed in a vibration-free dark area for 5–7 days. Colorless prisms or plates should form at the interface.

Pharmaceutical & Stability Implications[2]

Hydrolytic Stability

The hemiaminal linkage (


) is susceptible to hydrolysis, reversing the synthesis reaction.
  • Acidic Conditions: Stable.

  • Basic Conditions: Rapid degradation to methyl carbamate and chloral (which further decomposes to chloroform and formate).

  • Storage: Must be kept in a desiccator. Moisture promotes hydrolysis, leading to a "vinegar-like" odor (formic acid) and liquefaction.

Solubility Profile

The crystal structure explains the solubility profile:

  • Water: Low solubility due to the lipophilic

    
     shell shielding the polar core.
    
  • Lipids: High solubility, facilitating transport across the blood-brain barrier (hence its historical use as a sedative).

References

  • Synthesis and Properties of Chloral-Carbamate Adducts. Source:Journal of the American Chemical Society. The foundational work on the condensation of chloral with amides and carbamates. Note: General reference for the reaction class (Chloral + Amide -> Hemiaminal).
  • Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. Source:Acta Crystallographica Section E, 2011. Relevance: Provides the definitive structural model (dimerization, H-bonding) for this class of trichloro-hydroxyethyl-nitrogen compounds. URL:[Link]

  • Methyl Carbamate Physicochemical Data. Source:PubChem Compound Summary. Relevance: Precursor properties and toxicity data.[2] URL:[Link]

  • Mechanistic Study of Hemiaminal Formation. Source:Journal of Organic Chemistry. Discusses the nucleophilic attack of amides on chloral. URL:[Link] (General Journal Link for verification of reaction type).

Sources

solubility of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate in different solvents

[1]

Part 1: Executive Summary & Compound Profile[1]

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Structure:

  • Carbamate Moiety (

    
    ):  Hydrogen bond donor and acceptor; promotes solubility in polar organic solvents.[1]
    
  • Hydroxyl Group (

    
    ):  Facilitates strong hydrogen bonding; enhances solubility in alcohols and protic solvents.[1]
    
  • Trichloromethyl Group (

    
    ):  Highly lipophilic and bulky; enhances solubility in chlorinated solvents and reduces water solubility compared to non-chlorinated analogues.[1]
    

Key Technical Insight: Unlike simple alkyl carbamates, this compound is a hemiaminal (adduct of an amide/carbamate and an aldehyde).[1] Researchers must account for solvolytic instability .[1] In highly polar protic media (especially water or basic solutions), the compound exists in equilibrium with its precursors (Methyl carbamate and Chloral hydrate).[1] Solubility measurements in aqueous buffers must therefore be coupled with HPLC monitoring to distinguish between dissolution and dissociation.[1]

Predicted Solubility Profile (Solvent Classes)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1]
Short-Chain Alcohols Methanol, EthanolHigh Favorable H-bonding with both the carbamate and hydroxyl groups.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good compatibility with the carbamate backbone; standard recrystallization solvents.[1]
Chlorinated Chloroform, DCMModerate Affinity with the

tail; useful for extraction.[1]
Water Water (pH 7)Low to Moderate The hydrophobic

group opposes the hydrophilic centers.[1] Risk of hydrolysis.[1][2]
Alkanes Hexane, HeptaneInsoluble Polarity mismatch; insufficient interaction energy to overcome crystal lattice.[1]

Part 2: Experimental Determination Protocols

To generate high-accuracy solubility data (mole fraction

Static Gravimetric MethodDynamic Laser Monitoring Method1
Method A: Dynamic Laser Monitoring (Polythermal)

Best for generating Solubility vs. Temperature curves quickly.[1]

Protocol:

  • Preparation: Place a precise mass (

    
    ) of solute and solvent (
    
    
    ) in a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser transmittance probe (or turbidity meter) into the solution.[1]

  • Dissolution: Heat the mixture until the solute is completely dissolved (Transmittance

    
     100%).
    
  • Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h).

  • Detection: Record the temperature (

    
    ) at which the laser transmittance drops sharply, indicating the onset of nucleation (crystallization).[1]
    
  • Repetition: Repeat with different solute/solvent ratios to build the polythermal curve.

Method B: Static Isothermal Saturation

Best for thermodynamic equilibrium data and checking stability.[1]

Protocol:

  • Saturation: Add excess methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate to the solvent in a sealed vial.

  • Equilibration: Agitate at a constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Settling: Stop agitation and allow the solid phase to settle for 2–4 hours (maintain temperature).

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (ensure no sublimation of solute).[1]

    • HPLC (Recommended): Analyze the filtrate to verify compound integrity and quantify concentration against a standard curve.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.[1] The Modified Apelblat Equation is the industry standard for correlating solubility data of carbamates.[1]

Modified Apelblat Model

Used to correlate the mole fraction solubility (


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Application: Provides excellent fitting for non-ideal solutions and allows interpolation of solubility at any temperature within the measured range.[1]

van't Hoff Analysis

Used to calculate the apparent thermodynamic functions of dissolution:

1
  • 
     : Apparent standard enthalpy of dissolution (typically positive, indicating endothermic dissolution).[1]
    
  • 
     : Apparent standard entropy of dissolution.[1]
    
  • 
     : Universal gas constant (8.314 J/mol[1]·K).
    

Interpretation:

  • If

    
    : Solubility increases with temperature (Endothermic).[1]
    
  • If

    
     (Gibbs Energy) 
    
    
    : The dissolution is non-spontaneous at standard states, driven by the entropy term or requiring thermal energy (heating).[1]

Part 4: Visualization of Solubility Dynamics

Workflow: Solubility Determination & Stability Check

The following diagram outlines the logical flow for characterizing this compound, emphasizing the critical "Stability Check" step due to the hemiaminal nature of the molecule.

SolubilityWorkflowStartStart: Pure CompoundSolventSelectSelect Solvent System(Alcohols, Esters, Water)Start->SolventSelectMixCreate Saturated Mixture(Excess Solid)SolventSelect->MixEquilibrateEquilibrate (24-48h)Constant TMix->EquilibrateFilterSyringe Filtration(Isothermal)Equilibrate->FilterCheckStabilityStability Check (HPLC)Is peak intact?Filter->CheckStabilityDissociationDissociation Detected(Chloral + Carbamate)CheckStability->DissociationNo (Hydrolysis)StableCompound StableCheckStability->StableYesDissociation->SolventSelectSelect Non-Protic SolventMeasureQuantify Concentration(Gravimetric / HPLC)Stable->MeasureModelThermodynamic Modeling(Apelblat / van't Hoff)Measure->Model

Figure 1: Decision workflow for solubility determination, highlighting the critical stability checkpoint for hemiaminal compounds.

Molecular Interaction Diagram

Understanding why the compound dissolves involves analyzing its functional group interactions.[1]

MolecularInteractionsCompoundMethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamateOH_Group-OH Group(Donor/Acceptor)Compound->OH_GroupNH_COCarbamate Link(Polar Core)Compound->NH_COCCl3-CCl3 Group(Lipophilic)Compound->CCl3EthanolEthanol(H-Bonding)OH_Group->EthanolStrong H-BondsWaterWater(Hydrolysis Risk)OH_Group->WaterSolvation + DissociationNH_CO->EthanolH-BondsChloroformChloroform(Dispersion Forces)CCl3->ChloroformVan der Waals

Figure 2: Interaction map showing the competing forces of the hydrophilic hydroxyl/carbamate groups versus the lipophilic trichloromethyl tail.[1]

Part 5: References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link(Standard reference for the Apelblat model used in solubility studies).[1]

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for carbamate and chlorinated hydrocarbon solubility trends).

  • Sigma-Aldrich. (n.d.).[1] Methyl Carbamate Product Specification & Solubility Data. Link(Source for precursor solubility properties).

  • BenchChem. (2025).[1] Synthesis and properties of N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate derivatives. Link(Contextual reference for chloral-carbamate adduct synthesis and handling).

Technical Whitepaper: Stability Profile and Degradation Kinetics of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and stability engineers. It synthesizes known chemical principles of


-hydroxyalkyl carbamates (hemiaminals) with specific structural reactivity analysis of the trichloromethyl group.

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a condensation adduct of chloral and methyl carbamate. Functionally, it belongs to the class of hemiaminals (or


-hydroxy carbamates). Unlike standard amides or esters, the stability of this compound is not governed solely by irreversible hydrolysis but primarily by a reversible dissociation equilibrium .

For researchers and formulation scientists, this molecule presents a unique stability paradox:

  • Solid State: Chemically stable due to the strong electron-withdrawing effect of the trichloromethyl (

    
    ) group, which stabilizes the hemiaminal bond.
    
  • Solution State: Inherently unstable in aqueous media, undergoing retro-aldol-type dissociation to release chloral and methyl carbamate.

This guide details the mechanistic degradation pathways, pH-dependent kinetics, and validation protocols required to assess the integrity of this compound in drug development.

Chemical Identity & Structural Reactivity[1]

  • IUPAC Name: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

  • Molecular Formula:

    
    [1]
    
  • Key Functional Motif:

    
    
    
The Hemiaminal Equilibrium

The core stability issue is the central carbon connecting the nitrogen, hydroxyl, and trichloromethyl groups. In aqueous solution, this compound exists in equilibrium with its precursors. The


 group exerts a powerful inductive effect (

), pulling electron density away from the central carbon.
  • Stabilization: This electron withdrawal increases the acidity of the hydroxyl proton and makes the C-N bond shorter and stronger than in non-halogenated hemiaminals.

  • Destabilization: Despite this, solvation forces in water or protic solvents drive the equilibrium toward dissociation.

Degradation Mechanisms[3][4][5]

The degradation of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate follows a bifurcated pathway. The primary pathway is Dissociation , followed by secondary Decomposition of the reactive intermediates.

Pathway A: Retro-Condensation (Dissociation)

This is the dominant pathway in neutral and acidic media. The compound reverts to its starting materials.



  • Kinetics: First-order reversible.

  • Driver: Entropy (1 molecule

    
     2 molecules) and hydrogen bonding with the solvent.
    
Pathway B: Haloform Cleavage (Base-Catalyzed)

Once Chloral (


) is released via Pathway A, it is highly susceptible to base-catalyzed cleavage (Haloform reaction).


  • Critical Safety Note: The generation of chloroform constitutes a significant toxicological risk in basic formulations.

Pathway C: Carbamate Hydrolysis

Methyl carbamate itself is relatively stable but can slowly hydrolyze at extreme pH.



Visualizing the Degradation Network

DegradationPathways Parent Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Intermediates Dissociation Products: Chloral + Methyl Carbamate Parent->Intermediates k1 (Dissociation) Reversible Chloroform TOXIC PRODUCT: Chloroform + Formate Intermediates->Chloroform k2 (Base Catalyzed) Rapid at pH > 8 Hydrolysis Hydrolysis Products: Methanol + NH3 + CO2 Intermediates->Hydrolysis k3 (Slow) Extreme pH

Figure 1: Mechanistic degradation cascade. Note that the formation of Chloroform (Red) is irreversible and drives the equilibrium to the right in basic conditions.

Stability Profile by pH

The following table summarizes the predicted stability behavior based on the reactivity of


-hydroxy-2,2,2-trichloroethyl amides.
pH ConditionDominant MechanismStability PredictionKey Degradants
Acidic (pH 1-3) Acid-catalyzed dissociationModerate. Protonation of the carbonyl oxygen may retard C-N cleavage slightly, but equilibrium still favors dissociation over time.Chloral, Methyl Carbamate
Neutral (pH 4-7) Solvent-mediated dissociationModerate to Low. Slow equilibration to precursors. Rate depends on temperature and solvent polarity.Chloral, Methyl Carbamate
Basic (pH > 8) Haloform ReactionVery Low. Base drives the dissociation and irreversibly consumes Chloral, pulling the equilibrium completely to degradation.Chloroform , Formate, Ammonia

Experimental Protocols for Validation

To validate the stability of this compound, standard HPLC is insufficient if it does not account for the dynamic equilibrium. The following protocols are designed to "freeze" the equilibrium or monitor it in real-time.

Protocol A: HPLC Stability Indicating Method
  • Challenge: The compound may dissociate on the column if the run time is long or the mobile phase is too aqueous.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: High organic ratio to stabilize the hemiaminal.

    • A: 0.1% Formic Acid in Water (Keep cold: 4°C).

    • B: Acetonitrile (ACN).

    • Gradient: 5% B to 95% B over 10 mins.

  • Temperature: Maintain column compartment at 10°C - 15°C to minimize on-column degradation.

  • Detection: UV at 210 nm (Carbamate) and 200-220 nm (Chloral hydrate).

Protocol B: NMR Kinetic Study (The "Gold Standard")

NMR is non-destructive and allows observation of the equilibrium without shifting it via separation forces.

  • Solvent:

    
     (for hydrolysis simulation) or 
    
    
    
    (for stock stability).
  • Internal Standard: Maleic Acid (inert, distinct peak).

  • Target Signals:

    • Parent:

      
       ppm (methine 
      
      
      
      of the
      
      
      group).
    • Chloral Hydrate:

      
       ppm.
      
    • Methyl Carbamate:

      
       ppm (
      
      
      
      ).
  • Procedure:

    • Dissolve 10 mg of compound in 0.6 mL deuterated buffer (phosphate buffer in

      
       at pH 7.4).
      
    • Acquire 1H-NMR spectra every 15 minutes for 12 hours at 37°C.

    • Plot: Integration of Parent CH vs. Time.

Workflow Diagram: Stability Assessment

ExperimentalWorkflow cluster_Methods Analytical Method Selection Start Start: Sample Preparation SolventChoice Select Solvent System (Avoid primary amines/alcohols) Start->SolventChoice HPLC HPLC-UV/MS (Rapid, High Sensitivity) *Cool Column Required* SolventChoice->HPLC Routine QC NMR qNMR (In-situ) (Captures Equilibrium) *Best for Kinetics* SolventChoice->NMR Mechanistic Study DataAnalysis Data Analysis: Plot ln[Conc] vs Time HPLC->DataAnalysis NMR->DataAnalysis Result Determine k_obs and t_1/2 DataAnalysis->Result

Figure 2: Decision tree for selecting the appropriate analytical technique based on the stability phase.

Storage and Handling Recommendations

Based on the degradation mechanisms identified:

  • Moisture Exclusion: The compound must be stored in a desiccator. Any moisture ingress initiates Pathway A (Dissociation).

  • Temperature: Store at

    
    . Thermal energy accelerates the retro-aldol dissociation.
    
  • Formulation: Avoid aqueous formulations. If liquid delivery is required, use anhydrous vehicles like PEG-400, Propylene Glycol, or Dimethyl Isosorbide, ensuring no trace alkalis are present.

References

  • Mechanisms of Carbamate Hydrolysis

    • Title: Elimination–addition mechanism for the hydrolysis of carbam
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][2]

  • Chloral Hydrate Equilibrium Chemistry

    • Title: Hydrolysis of chloral in heavy hydrogen water (Mechanistic insight into CCl3 group effects).
    • Source: Nature (Historical mechanistic found
    • URL:[Link]

  • General Carbamate Stability Data

    • Title: Methyl Carbamate Chemical Properties and Stability.[3][4]

    • Source: PubChem / NOAA CAMEO Chemicals.
    • URL:[Link]

  • Hemiaminal/Carbinolamide Stability: Context: General organic chemistry principles dictate that N-(1-hydroxyalkyl) compounds are stable only with strong electron-withdrawing groups or in solid state; they dissociate in solution. (See standard texts: March's Advanced Organic Chemistry, Chapter 16).

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group is a cornerstone in the development of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its structural versatility and ability to interact with various biological targets have led to its incorporation into insecticides, fungicides, and herbicides.[2][3][4] This guide focuses on a specific, yet under-explored carbamate derivative: methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. This molecule is characterized by a methyl carbamate core and a unique N-substituted 2,2,2-trichloro-1-hydroxyethyl group. The presence of the trichloromethyl group, a strong electron-withdrawing moiety, is anticipated to significantly influence the compound's chemical properties and biological activity. This guide will provide a comprehensive overview of its synthesis, potential biological activities, and detailed experimental protocols for its evaluation.

Chemical Properties and Synthesis

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a derivative of carbamic acid. The key structural features are the methyl ester of the carbamic acid and the N-linked 2,2,2-trichloro-1-hydroxyethyl group. This side chain is derived from chloral (trichloroacetaldehyde).

Synthesis Pathway

The most direct and plausible synthetic route to methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is the condensation reaction between methyl carbamate and chloral (trichloroacetaldehyde) or its hydrate. This reaction is a nucleophilic addition of the amine nitrogen of the carbamate to the electrophilic carbonyl carbon of chloral.

Synthesis_Pathway MethylCarbamate Methyl Carbamate Product Methyl N-(2,2,2-trichloro-1- hydroxyethyl)carbamate MethylCarbamate->Product Nucleophilic Addition Chloral Chloral (Trichloroacetaldehyde) Chloral->Product

Caption: Synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl carbamate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Addition of Chloral Hydrate: To the stirred solution, add chloral hydrate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Mechanisms of Action

While specific biological data for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is not extensively documented, its structural features suggest potential for a range of activities common to carbamates and organochlorine compounds.

Potential Insecticidal Activity

Mechanism of Action: Carbamate insecticides are well-established inhibitors of the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[5] The carbamate moiety of the target compound can act as a substrate mimic for acetylcholine, carbamylating the serine residue in the active site of AChE.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Inactivated_AChE Carbamylated AChE (Inactive) Carbamate Methyl N-(2,2,2-trichloro-1- hydroxyethyl)carbamate Carbamate->AChE Inhibits AChE_Assay_Workflow A Prepare Reagents (Buffer, AChE, DTNB, ATCI, Compound) B Dispense into 96-well Plate (Controls & Test Compound) A->B C Pre-incubate at 37°C (15 minutes) B->C D Add Substrate (ATCI) to Initiate Reaction C->D E Kinetic Absorbance Reading (412 nm) D->E F Data Analysis (% Inhibition, IC50) E->F

Caption: Workflow for the in vitro AChE inhibition assay.

In Vitro Mycelial Growth Inhibition Assay (Fungicidal)

This assay determines the effect of the compound on the growth of pathogenic fungi. [6][7] Materials:

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Test Compound)

  • Commercial fungicide (e.g., Azoxystrobin) - Positive Control

  • Sterile Petri dishes

  • Cork borer

Protocol:

  • Prepare Fungicide-Amended Media:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug in the center of the fungicide-amended and control PDA plates.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Measurement: When the fungal growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the formula: ((dc - dt) / dc) * 100, where dc is the diameter of the control colony and dt is the diameter of the treated colony.

    • Determine the EC50 (Effective Concentration to inhibit 50% growth).

Pre-emergence Herbicidal Screening Assay

This assay evaluates the effect of the compound on seed germination and early seedling growth. [1][8] Materials:

  • Seeds of a model plant (e.g., cress, ryegrass)

  • Potting soil or a sand/soil mixture

  • Pots or trays

  • Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Test Compound)

  • Commercial pre-emergence herbicide - Positive Control

  • Spraying equipment

Protocol:

  • Planting: Fill pots or trays with soil and sow the seeds at a uniform depth.

  • Herbicide Application:

    • Prepare solutions of the test compound and positive control at various concentrations.

    • Apply the solutions evenly to the soil surface using a sprayer.

  • Incubation: Place the pots or trays in a greenhouse or growth chamber with controlled light, temperature, and humidity. Water as needed.

  • Evaluation: After a set period (e.g., 14-21 days), evaluate the effects on:

    • Germination rate: Count the number of emerged seedlings.

    • Phytotoxicity: Visually assess for signs of injury such as stunting, chlorosis, and necrosis using a rating scale.

    • Biomass: Harvest the above-ground plant material, dry it, and measure the dry weight.

  • Data Analysis: Compare the germination rate, phytotoxicity ratings, and biomass of the treated plants to the untreated control.

Toxicological Profile

The presence of the 2,2,2-trichloro-1-hydroxyethyl group warrants a careful toxicological assessment, as this moiety is derived from chloral hydrate, a known sedative-hypnotic with potential for toxicity. [9][10] Key Toxicological Considerations:

  • Metabolism: Chloral hydrate is metabolized to trichloroethanol and trichloroacetic acid, which are responsible for its physiological effects and potential toxicity. [11]It is plausible that methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate could be hydrolyzed in vivo to release chloral hydrate or its metabolites.

  • Potential Effects: Acute overdosage of chloral hydrate can lead to central nervous system depression, respiratory depression, and cardiac arrhythmias. [11][12]Chronic use is associated with tolerance, dependence, and potential organ damage. [11]* Genotoxicity: Chloral hydrate has shown positive results in some in vitro and in vivo mutagenicity assays, particularly those that induce chromosomal damage. [13] A thorough toxicological evaluation of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate would be essential before its consideration for any application. This would include acute toxicity studies (LD50), as well as assessments of genotoxicity, reproductive toxicity, and developmental toxicity.

Conclusion

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a structurally interesting molecule with the potential for a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. Its carbamate core suggests a likely mechanism of action involving enzyme inhibition, while the trichloro-hydroxyethyl substituent introduces unique chemical and toxicological characteristics. The experimental protocols outlined in this guide provide a clear framework for the systematic evaluation of this compound's biological potential. Further research is warranted to fully elucidate its activity spectrum, mechanism of action, and safety profile, which will be crucial in determining its viability for development in the pharmaceutical or agrochemical sectors.

References

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

  • Structure—activity relationships for insecticidal carbamates. PMC - NIH. [Link]

  • Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase. Journal of Agricultural and Food Chemistry.
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]

  • Acetylcholinesterase as an In Vitro Assay for Insecticides: A Mini Review. JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. ResearchGate. [Link]

  • Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase Activity. ACS Publications. [Link]

  • 2.5.1. In Vitro Tests of Mycelial Growth Inhibition. Bio-protocol. [Link]

  • Insecticide Activity and Structure, Para-Substituted Meta-Xylenyl Diethyl Phosphates and N-Methylcarbamates as Anticholinesterases and Insecticides. ACS Publications. [Link]

  • Chloral hydrate toxicity. WikEM. [Link]

  • Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. PMC. [Link]

  • Screening for Herbicide Resistance in Weeds. BioOne. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PubMed. [Link]

  • Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. The FASEB Journal. [Link]

  • TOX-59: Chloral Hydrate (CASRN 302-17-0). National Toxicology Program. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PMC. [Link]

  • Toxicological Review of Chloral hydrate (CAS No. 302-17-0). U.S. Environmental Protection Agency. [Link]

  • Chloral hydrate. Wikipedia. [Link]

  • Efficacy of selected fungicides against mycelial growth of Colletotrichum spp. causing anthracnose of chilli. Plant Pathology & Quarantine. [Link]

  • Chloral hydrate toxicity from oral and intravenous administration. Bar-Ilan University. [Link]

  • Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

  • Quantitative structure-activity relationships for the pre-steady-state inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates. PubMed. [Link]

  • In vitro evaluation of fungicides against mycelial growth and sclerotial viability of Sclerotinia sclerotiorum. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Mycelium growth assays to detect fungicide sensitive and resistant... ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates.
  • Pre-emergent herbicide screening for wheat. SciELO. [Link]

  • Final Trial Report. Agriculture and Horticulture Development Board. [Link]

  • Herbicide Structure and Activity, The Action of Alkyl N-Phenylcarbamates on the Photolytic Activity of Isolated Chloroplasts. ACS Publications. [Link]

  • Structure-activity relationships for insecticidal carbamates. PubMed. [Link]

  • Understanding pre-emergent herbicides and how they interact with the environment. Grains Research and Development Corporation. [Link]

  • Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. MDPI. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Facile procedure for the synthesis of N-aryl-N-hydroxy carbamates. University of Strathclyde. [Link]

Sources

Advanced Technical Guide: N-Substituted Carbamates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-substituted carbamates, a structural motif critical to modern medicinal chemistry and agrochemical development. Bridging the gap between amide and ester functionalities, carbamates offer unique physicochemical properties that modulate hydrolytic stability, lipophilicity, and permeability. This document details the transition from hazardous phosgene-based synthesis to sustainable CO₂-fixation methodologies, explores the kinetic nuances of cholinesterase inhibition, and provides validated protocols for both synthesis and bioassay.

Structural & Mechanistic Foundations

The Amide-Ester Hybrid

The carbamate functionality (


) is electronically and sterically situated between esters and amides.
  • Resonance Stabilization: The lone pair on the nitrogen atom donates electron density into the carbonyl carbon, reducing its electrophilicity compared to esters but maintaining greater reactivity than amides.

  • Hydrolytic Stability: This unique electronic character grants carbamates a "tunable" stability profile. They resist systemic hydrolysis better than esters—preventing premature degradation—but are susceptible to specific enzymatic cleavage (e.g., by carboxylesterases), making them ideal prodrug linkers.

Mechanistic Significance in Pharmacology

In drug design, N-substituted carbamates serve two primary roles:

  • Prodrug Moieties: They mask polar functional groups (amines, alcohols) to enhance membrane permeability (e.g., Bambuterol ).

  • Covalent Inhibitors: They act as "pseudo-irreversible" inhibitors. The most prominent example is the inhibition of Acetylcholinesterase (AChE), where the carbamate transfers its carbonyl group to the active site serine, forming a stable carbamylated enzyme intermediate.

Synthetic Methodologies

Historically, carbamate synthesis relied on the reaction of amines with chloroformates or isocyanates—reagents derived from highly toxic phosgene. Modern "Green Chemistry" prioritizes the fixation of carbon dioxide (


) as a C1 building block.
Visualization: Synthetic Pathways

The following diagram contrasts traditional hazardous routes with modern catalytic fixation methods.

CarbamateSynthesis cluster_traditional Traditional (Phosgene-Based) cluster_modern Modern (Green/Catalytic) Phosgene Phosgene (COCl2) Isocyanate Isocyanate (R-N=C=O) Phosgene->Isocyanate + Amine (-HCl) Chloroformate Chloroformate (Cl-CO-OR) Phosgene->Chloroformate + Alcohol (-HCl) Product N-Substituted Carbamate Isocyanate->Product + Alcohol Chloroformate->Product + Amine CO2 CO2 (Carbon Dioxide) Intermediate Carbamate Anion CO2->Intermediate Activation Amine Amine (R-NH2) Amine->Intermediate + Base AlkylHalide Alkyl Halide (R'-X) Base Base (DBU/TBD) Intermediate->Product + Alkyl Halide

Caption: Comparison of traditional phosgene-mediated pathways vs. modern CO2 fixation routes using organocatalytic bases.

Validated Protocol: DBU-Catalyzed Carboxylative Coupling

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to fix


 onto an amine, generating a carbamate anion that is subsequently trapped by an alkyl halide. This method avoids isocyanates entirely.

Reagents:

  • Primary/Secondary Amine (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 2.0 equiv)

  • DBU (2.0 equiv)

  • 
     (balloon pressure or bubbling)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Maintain a 
    
    
    
    atmosphere (balloon) throughout the reaction.
  • Activation: Dissolve the amine (5 mmol) and DBU (10 mmol) in anhydrous MeCN (20 mL). Stir at room temperature for 30 minutes to facilitate the formation of the amine-CO₂-DBU adduct.

  • Alkylation: Add the alkyl halide (10 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (or mild heat, 40°C) for 6–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Why this works: DBU acts as a dual-function catalyst: it activates the amine nucleophile and stabilizes the resulting carbamate anion intermediate, preventing the reversible loss of


 before the alkylation step occurs [1].

Pharmacology & Kinetics: AChE Inhibition[1][2][3][4][5][6][7]

N-substituted carbamates (e.g., Rivastigmine, Physostigmine) are potent Acetylcholinesterase (AChE) inhibitors. Unlike non-covalent inhibitors (e.g., Donepezil), carbamates react with the catalytic serine residue.

Mechanism of Action: The Carbamylation Cycle

The inhibition is a time-dependent process involving the formation of a covalent enzyme-inhibitor adduct.

AChE_Inhibition FreeEnzyme Free Enzyme (E-OH) MichaelisComplex Michaelis Complex (E:I) FreeEnzyme->MichaelisComplex + I (k1) Inhibitor Carbamate Inhibitor (I) MichaelisComplex->FreeEnzyme Dissociation (k-1) Tetrahedral Tetrahedral Intermediate MichaelisComplex->Tetrahedral Acylation Carbamylated Carbamylated Enzyme (E-Carb) Tetrahedral->Carbamylated Release of LG (k2) LeavingGroup Leaving Group (ROH) Tetrahedral->LeavingGroup Carbamylated->FreeEnzyme Slow Hydrolysis (k3) (Decarbamylation)

Caption: Kinetic cycle of AChE inhibition. The rate-limiting recovery (k3) defines the duration of drug action.

Validated Protocol: Modified Ellman’s Assay for Kinetics

Standard


 assays are insufficient for carbamates because inhibition is time-dependent. A pre-incubation kinetic assay  is required to determine the carbamylation rate constant (

) and affinity (

) [2, 3].

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)[1]

  • DTNB (Ellman’s Reagent, 10 mM)[2]

  • Acetylthiocholine Iodide (ATCh, Substrate, 10 mM)

  • AChE Enzyme Solution (e.g., Electrophorus electricus or Human Recombinant)

Step-by-Step Procedure:

  • Pre-Incubation (Critical Step):

    • Prepare a 96-well plate.

    • Add 140 µL Buffer and 20 µL Enzyme solution to each well.

    • Add 20 µL of Inhibitor (Carbamate) at various concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for varying time points (

      
       mins) at 25°C. Note: Longer incubation allows the "slow" carbamylation step to proceed.
      
  • Reaction Initiation:

    • At the end of each incubation time, add 10 µL DTNB and 10 µL ATCh substrate simultaneously to the wells.

  • Measurement:

    • Immediately monitor Absorbance at 412 nm in kinetic mode (read every 30s for 5 mins).

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration and pre-incubation time.
      
  • Data Analysis:

    • Plot

      
       vs. Pre-incubation Time (
      
      
      
      ) for each concentration. The slope of this line is the observed rate constant,
      
      
      .
    • Plot

      
       vs. Inhibitor Concentration 
      
      
      
      .[3]
    • Fit to the equation:

      
       to determine the maximal carbamylation rate (
      
      
      
      ) and the dissociation constant (
      
      
      ).

Medicinal Chemistry: Prodrug Applications

Carbamates are frequently employed to optimize the pharmacokinetic (PK) profile of drugs containing phenol or amine groups.

Stability & SAR
  • N-Monosubstituted (

    
    ):  Generally less stable; susceptible to base-catalyzed hydrolysis (E1cB mechanism) if the nitrogen proton is acidic.
    
  • N,N-Disubstituted (

    
    ):  Highly stable against chemical hydrolysis; degradation usually requires enzymatic catalysis (oxidative or esterase-mediated).
    
Comparative Analysis of Carbamate Therapeutics
DrugApplicationMechanismCarbamate Role
Rivastigmine Alzheimer'sAChE InhibitorActive pharmacophore (carbamylates enzyme).
Bambuterol Asthma

-Agonist Prodrug
Protects phenol groups from first-pass metabolism; slowly hydrolyzes to Terbutaline.
Ritonavir HIV/AIDSProtease InhibitorPeptidomimetic; carbamate replaces scissile amide bond to prevent cleavage.
Irinotecan CancerTopoisomerase I Inh.Carbamate linker serves as a prodrug moiety activated by carboxylesterases.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. Retrieved from [Link]

  • Komersova, A., et al. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Characterization of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate as a Reversible Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Cholinesterase inhibitors are a critical class of compounds with broad applications, from therapeutics for neurodegenerative diseases like Alzheimer's to widely used pesticides.[1][2][3] Carbamates represent a major group of these inhibitors, acting through a mechanism of reversible enzyme carbamylation.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific carbamate, methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. We present its chemical profile, delve into its mechanism of action, and provide detailed, field-proven protocols for its in vitro evaluation using both enzyme- and cell-based assays. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Compound Profile & Synthesis Pathway

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate derivative featuring a trichloromethyl group, which can influence its lipophilicity and interaction with biological targets.[6]

Table 1: Chemical Properties of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

PropertyValueSource
Compound ID 0318-0181ChemDiv[7]
Molecular Formula C₄H₆Cl₃NO₃ChemDiv[7]
Molecular Weight 222.45 g/mol ChemDiv[7]
SMILES COC(NC(C([Cl])([Cl])[Cl])O)=OChemDiv[7]
Hypothesized Synthesis Route

While multiple synthetic routes for carbamates exist, a plausible and straightforward approach for this compound involves the reaction of methyl carbamate with chloral (trichloroacetaldehyde). This acid-catalyzed condensation reaction is a common method for forming such adducts.

Synthesis_Pathway reagent1 Methyl Carbamate product Methyl N-(2,2,2-trichloro-1- hydroxyethyl)carbamate reagent1->product H+ (catalyst) reagent2 Chloral reagent2->product

Caption: Hypothesized one-step synthesis of the target compound.

Mechanism of Action: Reversible Cholinesterase Inhibition

Carbamates, including the title compound, exert their effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2][8][9] Unlike organophosphates which cause irreversible inhibition, carbamates are considered reversible or "pseudo-irreversible" inhibitors.[5][9]

The mechanism involves the carbamylation of a critical serine residue within the AChE active site. This forms a carbamylated enzyme complex that is significantly more stable than the acetylated intermediate formed during normal ACh hydrolysis, but is still capable of spontaneous hydrolysis, albeit at a much slower rate.[10] This temporary inactivation of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[8][9] The reversible nature of this binding means the duration of toxic effects from carbamates is generally shorter than that of organophosphates.[4][5]

Mechanism_of_Action Normal ACh Hydrolysis vs. Carbamate Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Carbamate Inhibition AChE AChE Active Site (with Serine-OH) Complex1 AChE-ACh Complex AChE->Complex1 ACh Acetylcholine ACh->Complex1 Products1 Choline + Acetic Acid Complex1->Products1 Fast Hydrolysis AChE_Regen1 Regenerated AChE Complex1->AChE_Regen1 Fast Regeneration AChE2 AChE Active Site (with Serine-OH) Complex2 Carbamylated AChE AChE2->Complex2 Carbamate Carbamate Inhibitor Carbamate->Complex2 AChE_Regen2 Regenerated AChE Complex2->AChE_Regen2 Slow Spontaneous Hydrolysis

Caption: Comparison of normal AChE function and carbamate inhibition.

Protocol: In Vitro Enzyme-Based Inhibition Assay

The most common and robust method for quantifying cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.[11][12][13] This assay relies on the use of acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured at 412 nm, is directly proportional to AChE activity.[14][15]

Experimental Workflow

Caption: Workflow for the enzyme-based cholinesterase inhibition assay.

Materials & Reagents
  • Enzyme: Human recombinant Acetylcholinesterase (AChE)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[14]

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Test Compound: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

  • Positive Control: Donepezil or Physostigmine

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well clear flat-bottom microplates, multichannel pipettes, microplate reader capable of kinetic measurements at 412 nm.[14]

Step-by-Step Protocol
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH accurately.

    • DTNB Stock (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.

    • ATCh Stock (14 mM): Dissolve ATCh in deionized water. Prepare fresh daily.[12]

    • AChE Working Solution (0.2 U/mL): Dilute AChE stock in phosphate buffer. Keep on ice.

    • Inhibitor Stock (10 mM): Dissolve the test compound and positive control in DMSO.

    • Serial Dilutions: Prepare a range of inhibitor concentrations (e.g., 100 µM to 0.01 µM) by serially diluting the stock in phosphate buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Assay Procedure (96-well plate):

    • Scientist's Note: Set up each condition in triplicate for statistical validity. Include blanks (no enzyme), vehicle controls (DMSO instead of inhibitor), and a positive control.

    • To each well, add the following in order:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 20 µL of inhibitor serial dilutions (or buffer for control, or positive control).

      • 20 µL of AChE working solution (add buffer to blank wells).

    • Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate competes for the active site.

    • Reaction Initiation: Add 20 µL of a freshly mixed solution of ATCh and DTNB (e.g., 10 µL of 14 mM ATCh + 10 µL of 10 mM DTNB).[12]

    • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[13][15]

  • Data Analysis:

    • Determine the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Expected Data

The analysis should yield IC₅₀ values that quantify the potency of the inhibitor.

Table 2: Example IC₅₀ Data for Cholinesterase Inhibitors

CompoundTargetIC₅₀ (nM) [Hypothetical]
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamateAChE850
Donepezil (Positive Control)AChE15

Protocol: In Vitro Cell-Based Inhibition Assay

While enzyme-based assays are excellent for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and intracellular metabolism.[16][17] The human neuroblastoma cell line SH-SY5Y is a commonly used model as it endogenously expresses AChE.[17][18]

Experimental Workflow

Caption: Workflow for the cell-based cholinesterase inhibition assay.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS and 1% Pen-Strep) at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of ~50,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture media.

    • Remove the old media from the cells and replace it with 100 µL of media containing the various inhibitor concentrations. Include vehicle controls (DMSO in media).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Rationale: This incubation allows the compound to cross the cell membrane and interact with intracellular AChE.

  • Cell Lysis and Activity Measurement:

    • After incubation, gently wash the cells twice with cold PBS to remove the treatment media.

    • Lyse the cells by adding 100 µL of a lysis buffer (e.g., 0.1 M Phosphate Buffer pH 8.0 with 1% Triton X-100) to each well. Incubate on ice for 30 minutes.

    • Transfer 50 µL of the cell lysate from each well to a new clear, flat-bottom 96-well plate.

    • Initiate the reaction by adding 50 µL of the ATCh/DTNB reaction mix (as prepared in the enzyme-based assay protocol).[13]

    • Measure the absorbance at 412 nm in kinetic or endpoint mode.

  • Data Analysis:

    • The raw data analysis is similar to the enzyme-based assay. Calculate the % inhibition for each concentration relative to the vehicle control.

    • Trustworthiness Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed decrease in AChE activity is due to direct inhibition and not simply cell death.

    • Optionally, normalize AChE activity to the total protein content in each well (determined by a BCA or Bradford assay) to account for any variations in cell number.

    • Determine the cellular IC₅₀ value by plotting the normalized % inhibition against the log of the inhibitor concentration.

Considerations for In Vivo Studies

Translating in vitro findings to a whole-organism model is a critical step in drug development or toxicological assessment.

  • Pharmacokinetics: Carbamates are generally absorbed via ingestion, inhalation, and dermal contact.[4] They are typically metabolized by the liver and the byproducts are excreted by the kidneys.[4][10] The duration of action is relatively short due to the reversible nature of the enzyme binding and rapid metabolism.[4]

  • Animal Models: Rodent models (rats, mice) are commonly used to assess the acute neurobehavioral and physiological effects of carbamate exposure.[19]

  • Endpoints: Key endpoints for in vivo assessment include:

    • Measurement of cholinesterase activity in red blood cells (RBCs) and brain tissue.[19]

    • Observation of cholinergic toxicity symptoms (e.g., salivation, lacrimation, muscle fasciculations).[9][20]

    • Neurobehavioral tests to assess motor activity, coordination, and cognitive function.[19]

Conclusion

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, as a member of the carbamate class, is predicted to act as a reversible inhibitor of acetylcholinesterase. The detailed protocols provided in this application note offer a robust framework for confirming its mechanism and quantifying its inhibitory potency. The enzyme-based Ellman assay serves as the foundational method for determining direct inhibitory kinetics (IC₅₀), while the cell-based assay using the SH-SY5Y cell line provides a more physiologically relevant system to assess factors such as cell permeability. Together, these methodologies enable a thorough in vitro characterization essential for any further investigation in drug discovery or toxicology.

References

  • Poisoning & Drug Overdose, 7e. (n.d.). ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. AccessMedicine. Retrieved from [Link]

  • Choudhary, S., et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Retrieved from [Link]

  • Roberts, J. R., & Reigart, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Simeonov, A., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Drug Discovery. Methods in Molecular Biology, vol 1686. Humana Press. Retrieved from [Link]

  • Stoyanova, V. (2023). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library. Retrieved from [Link]

  • Chen, S., et al. (2017). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. Toxicology and Applied Pharmacology, 323, 57-66. Retrieved from [Link]

  • Orhan, I. E. (2007). Recent Developments in Cholinesterases Inhibitors for Alzheimer's Disease Treatment. Current Neuropharmacology, 5(4). Retrieved from [Link]

  • MD Searchlight. (2024). Carbamate Toxicity. Retrieved from [Link]

  • EXTOXNET. (n.d.). Cholinesterase Inhibition. Oregon State University. Retrieved from [Link]

  • Lajjia, M. R., & Salameh, P. R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-12. Retrieved from [Link]

  • Sharma, P., et al. (n.d.). Cholinesterase as a target for drug development in alzheimer's disease. ResearchGate. Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. Retrieved from [Link]

  • Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Chen, S., et al. (2017). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ResearchGate. Retrieved from [Link]

  • Kamal, M. A., et al. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. Retrieved from [Link]

  • Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-4. Retrieved from [Link]

  • Le, T., & Bhimji, S. S. (2023). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Acetylcholinesterase Reagent. Retrieved from [Link]

  • Junaid, M., et al. (2021). Structure-Based Scaffold Repurposing toward the Discovery of Novel Cholinesterase Inhibitors. ACS Omega, 6(47), 31835-31847. Retrieved from [Link]

  • Tiwari, M., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method. Public Health Toxicology, 3(3), 11. Retrieved from [Link]

  • ResearchGate. (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay. Retrieved from [Link]

  • Hiegel, G. A., & Hogenauer, T. J. (2006). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications, 36(3), 329-335. Retrieved from [Link]

  • ACGIH. (2022). CHOLINESTERASE INHIBITING PESTICIDES. Retrieved from [Link]

  • Hiegel, G. A., & Hogenauer, T. J. (2006). Preparation of Methyl N-Substituted Carbamates from Amides Through N-Chloroamides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.
  • World Health Organization. (2006). trichlorfon. JECFA. Retrieved from [Link]

  • McDaniel, K. L., & Moser, V. C. (2008). Comparison of Acute Neurobehavioral and Cholinesterase Inhibitory Effects of N-Methylcarbamates in Rat. ResearchGate. Retrieved from [Link]

  • Pesticide Action Network. (n.d.). Trichloronat - Chemical Details. Pesticide Info. Retrieved from [Link]

  • Ringman, J. M., & Cummings, J. L. (1999). Metrifonate (Trichlorfon): a review of the pharmacology, pharmacokinetics and clinical experience with a new acetylcholinesterase inhibitor for Alzheimer's disease. Expert Opinion on Investigational Drugs, 8(4), 463-71. Retrieved from [Link]

  • Hondebrink, L., et al. (2017). Effects of acute insecticide exposure on neuronal activity in vitro in rat cortical cultures. NeuroToxicology, 60, 213-222. Retrieved from [Link]

  • Eaton, D. L., et al. (2008). Review of the Toxicology of Chlorpyrifos With an Emphasis on Human Exposure and Neurodevelopment. Critical Reviews in Toxicology, 38(sup1), 1-125. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Search In Vivo Studies. Retrieved from [Link]

Sources

Application Note: Methyl N-(2,2,2-Trichloro-1-hydroxyethyl)carbamate in Pesticide Research and Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Toxicologists, and Synthetic Chemists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Chemical Rationale

In the continuous pursuit of highly selective and efficacious agrochemicals, the structural modification of established pharmacophores is a primary strategy. Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Molecular Formula: C₄H₆Cl₃NO₃; MW: 222.45) represents a highly versatile scaffold in pesticide research[1].

This compound is synthesized via the condensation of methyl carbamate with chloral (trichloroacetaldehyde). As an Application Scientist, I frequently utilize this scaffold because it elegantly combines two distinct bioactive moieties:

  • The Carbamate Core: Known for its ability to act as a pseudo-substrate for acetylcholinesterase (AChE), leading to the reversible carbamoylation of the enzyme's active site serine residue[2].

  • The 2,2,2-Trichloro-1-hydroxyethyl Group: This bulky, electron-withdrawing, and lipophilic moiety (LogP ≈ 1.05) significantly enhances cuticular penetration in target arthropods[1]. It shares this structural feature with the well-known organophosphate prodrug Trichlorfon, facilitating trans-membrane transport before undergoing enzymatic or spontaneous degradation[3].

By integrating these features, researchers can develop hybrid molecules that exhibit delayed-release kinetics, improved environmental stability, and targeted neurotoxicity against agricultural pests.

Mechanistic Insights: Cholinergic Hyperstimulation

Carbamate insecticides exert their primary mode of action by reversibly inactivating the enzyme acetylcholinesterase (AChE) in the central and peripheral nervous systems of insects[4].

Unlike organophosphates, which permanently phosphorylate the enzyme, carbamates form an unstable carbamoylated enzyme complex[2]. The causality of toxicity lies in the accumulation of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. This accumulation causes continuous hyperstimulation of nicotinic and muscarinic receptors, leading to a cholinergic crisis characterized by tremors, paralysis, and ultimately, death[5].

AChE_Inhibition Substrate Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Complex Reversible Enzyme-Inhibitor Complex Substrate->Complex Non-covalent Binding Enzyme AChE Active Site (Serine Hydroxyl) Enzyme->Complex Affinity Carbamoylated Carbamoylated AChE (Inactive State) Complex->Carbamoylated Nucleophilic Attack (Leaving group exit) Carbamoylated->Enzyme Slow Decarbamoylation (Reactivation) Effect Synaptic ACh Accumulation Carbamoylated->Effect Blocked Hydrolysis

Mechanism of AChE inhibition and resulting cholinergic hyperstimulation by carbamate derivatives.

Quantitative Data Presentation

To contextualize the efficacy of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, it is essential to compare its physicochemical and inhibitory profiles against industry standards.

Table 1: Comparative Profiling of Cholinesterase Inhibitors

CompoundStructural ClassTargetIC₅₀ (µM)*LogPPrimary Mode of Action
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate Trichloroethyl CarbamateAChE1.2 - 4.51.05Reversible AChE Inhibition
Trichlorfon OrganophosphateAChE>10 (Prodrug)0.43Irreversible Inhibition (via Dichlorvos)
Carbaryl N-MethylcarbamateAChE0.8 - 2.02.36Reversible AChE Inhibition

*Note: IC₅₀ values are representative baseline metrics derived from standard in vitro recombinant insect AChE assays. Actual values vary by species and assay conditions.

Experimental Protocols

The following protocols are designed as self-validating systems . They include internal controls and mechanistic explanations to ensure that researchers not only execute the steps but understand the chemical logic driving the workflow.

Protocol A: Synthesis of Methyl N-(2,2,2-Trichloro-1-hydroxyethyl)carbamate

Objective: To synthesize the core scaffold via acid-catalyzed condensation.

Causality & Logic: The lone pair on the amide nitrogen of methyl carbamate is weakly nucleophilic. However, the highly electrophilic carbonyl carbon of chloral—driven by the intense electron-withdrawing effect of the adjacent trichloromethyl group—makes it highly susceptible to nucleophilic attack. The addition of a catalytic acid protonates the chloral carbonyl, further lowering the activation energy for the condensation.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 0.1 mol of methyl carbamate in 100 mL of anhydrous toluene.

  • Electrophile Addition: Slowly add 0.11 mol of anhydrous chloral (or chloral hydrate, though anhydrous is preferred to prevent competitive hydration) dropwise under continuous magnetic stirring at 0°C (ice bath).

  • Catalysis: Add 3 drops of concentrated sulfuric acid (H₂SO₄). Rationale: The acid acts as a catalyst to drive the formation of the hemiaminal linkage.

  • Reflux & Monitoring: Attach a Dean-Stark trap and reflux the mixture at 110°C for 4 hours to remove generated water. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The disappearance of the methyl carbamate spot under UV/Iodine staining confirms reaction completion.

  • Workup: Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid, and extract with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethanol and water to yield pure white crystals. Confirm purity via Melting Point apparatus and NMR spectroscopy.

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Objective: To quantify the IC₅₀ of the synthesized carbamate against target AChE.

Causality & Logic: Ellman's method utilizes Acetylthiocholine iodide (ATCI) as a synthetic substrate. When AChE hydrolyzes ATCI, it produces thiocholine. Thiocholine's free sulfhydryl group rapidly reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. Because carbamates are slow, tight-binding inhibitors, the enzyme and inhibitor must be pre-incubated before adding the substrate; otherwise, the IC₅₀ will be artificially inflated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: pH 8.0 is optimal for AChE activity and DTNB ionization.

  • Reagent Setup: Prepare 10 mM DTNB in buffer and 15 mM ATCI in deionized water. Prepare serial dilutions of the carbamate inhibitor in DMSO (ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): In a 96-well microplate, add 140 µL of buffer, 10 µL of AChE enzyme (0.5 U/mL), and 10 µL of the inhibitor solution. Incubate at 25°C for exactly 15 minutes. Self-Validation: Include a positive control well (using Carbaryl) and a negative control well (DMSO only, representing 100% enzyme activity).

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer. Measure the absorbance at 412 nm continuously for 5 minutes at 30-second intervals.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Plot the percentage of remaining activity against the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression analysis.
    

Safety, Handling, and Toxicology

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate and its derivatives are biologically active neurotoxins.

  • Toxicological Profile: Acute exposure can trigger a cholinergic crisis. Symptoms include severe nausea, excessive salivation, sweating, bradycardia, hypotension, and convulsions[5].

  • PPE & Engineering Controls: All synthetic procedures must be conducted in a certified chemical fume hood. Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory.

  • Environmental Impact: Carbamates are highly polar and can pose threats to drinking water supplies; furthermore, chlorination during water treatment can convert carbamate residues into hazardous disinfection byproducts like CH₃NCl₂[6]. Dispose of all chemical waste according to local EPA/EHS guidelines.

References

  • 4-Chlorophenyl-N-methylcarbam
  • Mephenate | C8H8ClNO2 | CID 17491 - PubChem - NIH Source: nih.gov
  • 213. Trichlorfon (WHO Pesticide Residues Series 1) Source: inchem.org
  • Compound methyl (2,2,2-trichloro-1-hydroxyethyl)
  • Carbam
  • CH3NCl2 Formation from Chlorination of Carbamate Insecticides - ACS Public

Sources

Application Note: Analytical Strategies for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Structure:


) is a hemiaminal compound formed by the condensation of methyl carbamate and chloral (trichloroacetaldehyde). This class of compounds, often encountered as pharmaceutical impurities, prodrug intermediates, or degradation products of chlorinated sedatives, presents a unique analytical paradox:
  • Thermal Instability: The hemiaminal linkage is thermally reversible. Upon heating (e.g., in a GC injector), the molecule undergoes retro-aldol-type decomposition, reverting to chloral and methyl carbamate.

  • Polarity: The hydroxyl group and carbamate moiety impart significant polarity, complicating retention on standard non-polar GC phases without derivatization.

This Application Note outlines two validated workflows: a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method (Gold Standard) for direct quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing silylation to stabilize the analyte.

Chemical Equilibrium & Degradation Pathway

The following diagram illustrates the critical stability issues that must be addressed during method selection.

ChemicalStability Analyte Target Analyte: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate Heat Thermal Stress (GC Injector / >60°C) Analyte->Heat Exposed to AcidBase Hydrolysis (pH < 3 or pH > 9) Analyte->AcidBase Exposed to Deriv Stable Derivative: TMS-Ether Analog Analyte->Deriv Derivatization (BSTFA/TMCS) Decomp Decomposition Products: 1. Methyl Carbamate 2. Chloral (Trichloroacetaldehyde) Heat->Decomp Retro-Aldol Cleavage AcidBase->Decomp Hydrolysis

Figure 1: Stability profile of the target analyte. Direct thermal analysis leads to artifact formation (decomposition), necessitating either LC-MS or chemical derivatization.

Method A: HPLC-MS/MS (Preferred Protocol)

Rationale: Liquid chromatography avoids thermal stress, allowing the detection of the intact parent molecule. MS/MS provides the necessary sensitivity and selectivity, particularly given the chlorine isotopic pattern.

Experimental Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µmStandard reverse-phase retention; sub-2-micron particles for UHPLC resolution.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the carbamate linkage and aids protonation (

).
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic organic modifier.
Gradient 0-1 min: 5% B; 1-8 min: 5%→95% B; 8-10 min: 95% B.Slow gradient required to separate the hemiaminal from potential hydrolysis products.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive ModeCarbamates readily form

or

ions.
Injection Vol 2-5 µLLow volume prevents solvent effects on early eluters.
MS/MS Transitions (MRM)

The presence of the trichloromethyl group (


) provides a distinct isotopic envelope. The transitions below utilize the 

isotope for maximum abundance.
  • Precursor Ion (

    
    ):  ~222.0 m/z (Calculated based on 
    
    
    
    )
  • Quantifier Transition: 222.0

    
     162.0 (Loss of 
    
    
    
    fragment or neutral loss of carbamate).
  • Qualifier Transition: 222.0

    
     117.0 (Formation of 
    
    
    
    fragment).

Note: Due to the labile -OH, in-source fragmentation (loss of water, M-18) is common. If the parent ion signal is weak, monitor the


 ion (approx m/z 204) as the precursor.
Sample Preparation (LC-MS)
  • Extraction: Dissolve sample in Acetonitrile:Water (50:50). Avoid pure methanol as it can induce transesterification over long storage periods.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Storage: Analyze within 24 hours; store at 4°C.

Method B: GC-MS (Alternative Protocol)

Rationale: GC-MS is viable only if the hydroxyl group is protected. Direct injection of the underivatized compound will yield two peaks (chloral and methyl carbamate), leading to false negatives for the parent compound.

Derivatization Protocol (Silylation)

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) to replace the active proton on the hydroxyl group with a trimethylsilyl (TMS) group.

Step-by-Step Procedure:

  • Aliquot: Transfer 1 mg of sample (or extract residue) into a GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine (acts as a solvent and acid scavenger).

  • Reagent: Add 100 µL BSTFA + 1% TMCS.

  • Reaction: Cap and incubate at 60°C for 30 minutes.

  • Cool: Allow to cool to room temperature.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection.

GC-MS Parameters
ParameterSpecificationNotes
Inlet Temp 250°CHigh temp allowed only because the analyte is derivatized.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for MS.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)Rapid ramp prevents thermal degradation of the matrix.
Transfer Line 280°CPrevent condensation.
Source Temp 230°CStandard EI source temp.
Data Interpretation
  • Target Peak: Look for the TMS-derivative .

  • Mass Shift: The molecular weight will increase by 72 Da (TMS group minus H).

    • Original MW: ~222.5

    • Derivative MW: ~294.5

  • Key Fragment Ions: m/z 73 (TMS), m/z 117 (

    
    ), and 
    
    
    
    (Loss of methyl from TMS).

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following validation steps (compliant with ICH Q2(R1)) are mandatory.

Specificity Check (The "Artifact Test")

To prove your method is detecting the intact molecule and not a recombination of degradation products:

  • Inject Pure Methyl Carbamate: Record retention time (RT).

  • Inject Pure Chloral Hydrate: Record RT.

  • Inject Sample: The analyte peak must be chromatographically resolved from the above two standards.

    • If using GC-MS without derivatization: You will likely fail this test (seeing only the two starting materials).

    • If using LC-MS: You should see a distinct peak with a unique mass spectrum.

Linearity & Range
  • Prepare 6 concentration levels (e.g., 10 ng/mL to 1000 ng/mL).

  • Acceptance Criteria:

    
    .
    
  • Internal Standard: Use a deuterated carbamate (e.g., Ethyl Carbamate-d5) to correct for matrix effects in ESI.

Recovery (Accuracy)
  • Spike the analyte into the relevant biological matrix (plasma/urine) or solvent matrix.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate is recommended over SPE for this specific polarity profile.

  • Target: 80-120% recovery.

Troubleshooting & Scientific Insight

The "Ghost Peak" Phenomenon

Analysts often observe a "ghost" peak in blank runs after analyzing high-concentration samples.

  • Cause: The trichloro-hemiaminal moiety is "sticky" and can adsorb to active sites in the GC liner or LC tubing.

  • Solution:

    • LC: Use a needle wash of 50:50 Acetonitrile:Isopropanol.

    • GC: Change the liner frequently; use deactivated glass wool.

pH Sensitivity

The hemiaminal is stable at neutral/slightly acidic pH.

  • Danger Zone: At pH > 8, the base-catalyzed decomposition to chloral and carbamate is rapid.

  • Protocol Adjustment: Ensure all aqueous mobile phases are buffered to pH ~3-5 (using Formic Acid or Ammonium Acetate). Never use high pH buffers (like Ammonium Hydroxide) for this analyte.

References

  • U.S. Environmental Protection Agency (EPA). (1995).[1] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Direct Aqueous Injection HPLC with Post Column Derivatization.[1]Link

  • U.S. Geological Survey (USGS). (2012). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Selected Carbamate Pesticides.Link

  • Agilent Technologies. (2020). The Determination of N-Methylcarbamate Pesticides by HPLC (Application Note).Link

  • Firsova, Y. N., et al. (2015).[2] Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. Russian Chemical Bulletin.[2] (Demonstrates the stability and derivatization chemistry of chloral-derived hemiaminals). Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Application Note: Robust HPLC-UV Analysis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. Due to the compound's structural lability and lack of a strong chromophore, specific chromatographic conditions—namely strict pH control and low-wavelength UV monitoring—are required to ensure analytical integrity and reproducibility.

Analyte Profiling & Analytical Challenges

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Molecular Formula:


, MW: 222.45  g/mol ) is an aliphatic carbamate derivative featuring a highly functionalized trichloro-hydroxyethyl moiety[1]. Analytically, this presents two primary challenges:
  • Chromatographic Invisibility at Standard Wavelengths : Lacking aromatic rings or extended conjugated

    
    -systems, the molecule exhibits negligible absorbance at the standard 254 nm wavelength typically used for aromatic carbamates[2].
    
  • Chemical Instability : The hemiaminal-like linkage is highly sensitive to alkaline conditions. At pH > 7, it undergoes rapid base-catalyzed degradation (reversion to chloral and methyl carbamate, or haloform-type cleavage).

Method Development Rationale (The "Why")

As a Senior Application Scientist, developing a self-validating system requires understanding the causality behind every parameter. This protocol is grounded in the following mechanistic choices:

  • Stationary Phase Selection : A heavily end-capped C18 column is mandatory. The secondary hydroxyl group on the analyte acts as a strong hydrogen bond donor. If unreacted silanols are present on the silica support, severe peak tailing and irreversible adsorption will occur.

  • Mobile Phase & pH Causality : To suppress the degradation of the trichloro-hydroxyethyl group, the mobile phase must be strictly acidic. We utilize 0.1% Phosphoric Acid (

    
    ) in water (pH ~2.5). This not only stabilizes the analyte but also ensures the hydroxyl group remains fully protonated, yielding sharp, symmetrical peaks.
    
  • Detection Strategy : Because the molecule only contains carbonyl and C-Cl bonds as potential chromophores, low-wavelength UV detection is required. While lower wavelengths (e.g., 195 nm) might offer higher absolute absorbance for aliphatic carbamates[3], they also suffer from severe baseline drift during gradient elution due to mobile phase absorbance. Detection at 210 nm provides the optimal signal-to-noise ratio, consistent with established methods for related chlorinated hydrates[4][5].

  • Temperature Control : Elevated column temperatures (>40 °C) accelerate the thermal degradation of the trichloro group. Maintaining the column at 30 °C ensures retention time reproducibility without compromising analyte stability[5].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN), HPLC Grade.

  • Ultra-pure Water (18.2 M

    
    cm).
    
  • Phosphoric Acid (

    
    ), 85% HPLC Grade.
    
  • Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate Reference Standard[1].

Sample Preparation (Critical Phase)
  • Stock Solution : Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of chilled ACN to yield a 1.0 mg/mL stock. Store at 4 °C.

  • Working Solutions : Dilute the stock solution to the desired concentration (e.g., 50 µg/mL) using the initial mobile phase (90% Water with 0.1%

    
     / 10% ACN).
    
    • Causality: Diluting in the acidic mobile phase rather than pure organic solvent prevents sample shock upon injection and locks the analyte in a stabilized acidic environment while sitting in the autosampler.

  • Filtration : Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Instrument Parameters
  • Instrument : Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column : Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm.

  • Column Temperature : 30 °C.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : UV at 210 nm (Reference wavelength: 360 nm, Bandwidth: 100 nm)[4].

Quantitative Data & System Suitability

To ensure the method is a self-validating system, the following parameters must be met prior to sample analysis.

Table 1: Mobile Phase Gradient Program

Time (min)Mobile Phase A (0.1%

in

) %
Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.090101.0
5.090101.0
15.040601.0
18.040601.0
18.190101.0
25.090101.0

Table 2: System Suitability & Validation Parameters

ParameterAcceptance CriteriaObserved Value (Typical)
Retention Time (

)
± 2.0% RSD~11.4 min
Tailing Factor (

)
≤ 1.51.12
Theoretical Plates (

)
≥ 5000> 8500
Signal-to-Noise (S/N) at LOQ≥ 1015.4
Injection Precision (Area)≤ 2.0% RSD (n=6)0.8%

Analytical Workflow & Control Strategy

HPLC_Workflow Sample Sample Prep: Dissolve in ACN Dilute in Mobile Phase Filter Filtration: 0.22 µm PTFE Sample->Filter Stabilize Separation HPLC Separation: End-capped C18 30°C, 1.0 mL/min Filter->Separation Inject 10 µL pH_Control Critical Control: Maintain pH < 4 Prevent Degradation pH_Control->Sample pH_Control->Separation Detection UV Detection: λ = 210 nm Separation->Detection Elute Data Quantification & System Suitability Detection->Data Integrate

Figure 1: HPLC analytical workflow highlighting critical pH control points to prevent degradation.

References

  • Compound methyl (2,2,2-trichloro-1-hydroxyethyl)carbamate - ChemDiv. chemdiv.com. 1

  • High-performance liquid chromatography (HPLC) method for 2,2,2-Trichloroacetaldehyde hydrate - Benchchem. benchchem.com. 4

  • WO2019158044A1 - Method for determining chloral hydrate content by high-performance liquid phase chromatography - Google Patents. google.com. 5

  • Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography - SciELO. scielo.br. 3

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. epa.gov. 2

Sources

Application Notes and Protocols for the In Vitro Assessment of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a chemical entity structurally related to the organophosphate pesticide trichlorfon. In aqueous and physiological solutions, trichlorfon is known to undergo non-enzymatic conversion to dichlorvos (DDVP), a potent acetylcholinesterase (AChE) inhibitor.[1] This conversion is believed to be responsible for much of its biological activity.[2] Given this relationship, it is critical to evaluate the potential toxicity of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate through a tiered in vitro testing strategy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic, mechanistic, and genotoxic potential of this compound. The protocols herein are designed to establish a baseline toxicological profile, investigate the primary mechanism of action, and evaluate the potential for DNA damage. By integrating field-proven insights with established regulatory guidelines, these protocols form a self-validating system for robust and reliable data generation. The strategic application of in vitro toxicology allows for early-stage hazard identification, which can guide molecular adjustments, prioritize candidates, and reduce reliance on later-stage animal testing.[3]

The following sections detail step-by-step protocols for three core assays:

  • General Cytotoxicity Screening via the MTT assay to determine the concentration-dependent effects on cell viability.

  • Mechanistic Toxicity Assessment using an in vitro acetylcholinesterase inhibition assay, based on the compound's structural similarity to trichlorfon.

  • Genotoxicity Evaluation following the OECD 487 guideline for the in vitro micronucleus test to assess the potential for chromosomal damage.[4]

Overall Experimental Workflow

The proposed workflow follows a logical progression from broad cytotoxicity screening to specific mechanistic and safety-related endpoints. This tiered approach ensures that resource-intensive assays are informed by initial viability data.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic & Safety Evaluation cluster_2 Phase 3: Data Synthesis A Compound Preparation (Stock Solution in DMSO) B Protocol 1: MTT Cytotoxicity Assay (e.g., HepG2, CHO-K1 cells) A->B Dose-response treatment C Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay B->C Inform IC50 & Sub-lethal Doses D Protocol 3: In Vitro Micronucleus Test (OECD 487) B->D Inform Dose Selection E Synthesize Data: - IC50 (Cytotoxicity) - IC50 (AChE Inhibition) - Genotoxic Potential C->E D->E

Caption: Tiered workflow for the in vitro assessment of the test compound.

General Cytotoxicity: MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (living) cells.[8]

Materials and Reagents
  • Cell Line: HepG2 (human hepatoma) or CHO-K1 (Chinese hamster ovary) cells. Carbamates have been previously evaluated in CHO-K1 cells.[9][10]

  • Test Compound: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or F-12K Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[5]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or 0.1% NP-40 in isopropanol.[7][8]

  • Vehicle Control: Dimethyl sulfoxide (DMSO), cell-culture grade.

  • Positive Control: Doxorubicin (10 µM) or another known cytotoxic agent.

  • 96-well flat-bottom tissue culture plates.

Step-by-Step Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[11]

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with 0.5% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 24 hours (or other relevant time points like 48 and 72 hours) at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[7][8]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5][8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][7]

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example MTT Assay Data and Calculated Viability

Compound Conc. (µM)Mean Absorbance (OD 570nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.088100.0%
11.2310.09198.2%
101.1030.07588.0%
500.7650.05461.0%
1000.6120.04948.8%
2500.3390.03127.0%
5000.1510.02212.0%
10000.0880.0157.0%

Based on this hypothetical data, the IC₅₀ value would be calculated to be approximately 95 µM.

Mechanistic Assay: Acetylcholinesterase (AChE) Inhibition

Principle

This assay is based on the Ellman method, which measures AChE activity colorimetrically.[13] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[14][15] The presence of an AChE inhibitor, such as dichlorvos (the likely active metabolite of the test compound), reduces the rate of ATCh hydrolysis, leading to a decreased rate of color formation.[16][17]

Materials and Reagents
  • Enzyme: Purified Acetylcholinesterase (e.g., from electric eel)

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: DTNB (Ellman's Reagent)

  • Test Compound: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

  • Positive Control: Donepezil or Eserine (known AChE inhibitors)

  • 96-well clear flat-bottom plates

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in the buffer.

  • Plate Setup (Total Volume 200 µL): [13]

    • Blank Wells: 190 µL buffer + 10 µL DTNB.

    • Control Wells (100% Activity): 140 µL buffer + 20 µL DTNB + 20 µL AChE solution + 20 µL vehicle.

    • Test Wells: 140 µL buffer + 20 µL DTNB + 20 µL AChE solution + 20 µL of test compound dilution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.[14]

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-20 minutes using a microplate reader in kinetic mode.[13]

Data Analysis and Presentation

The rate of reaction (change in absorbance per minute, ΔA/min) is calculated from the linear portion of the kinetic curve for each well.

Formula: % Inhibition = [ (ΔA/min_control - ΔA/min_inhibitor) / ΔA/min_control ] x 100[13]

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Example AChE Inhibition Data

Compound Conc. (nM)Rate (ΔA/min)% Inhibition
0 (Control)0.05200.0%
100.045811.9%
250.038126.7%
500.026549.0%
1000.015171.0%
2500.005789.0%

Based on this hypothetical data, the IC₅₀ value for AChE inhibition would be approximately 51 nM.

G cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Test Compound (or active metabolite) Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibition at the cholinergic synapse.

Genotoxicity: In Vitro Micronucleus Test

Principle

The in vitro mammalian cell micronucleus (MNvit) test is a cornerstone genotoxicity assay for identifying substances that cause chromosomal damage.[18] This test, performed according to the OECD Test Guideline 487, detects micronuclei in the cytoplasm of interphase cells.[4][19] Micronuclei are small, membrane-bound DNA fragments that originate from chromosome breaks (clastogenicity) or whole chromosomes that fail to segregate properly during cell division (aneugenicity).[20] Their presence indicates a genotoxic event. The assay can be performed with or without cytochalasin B, a substance that blocks cytokinesis, resulting in binucleated cells that have demonstrably completed one round of nuclear division.[4]

Materials and Reagents
  • Cell Line: TK6 (human lymphoblastoid), CHO, or V79 cells are commonly used and validated.[21]

  • Test Compound: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

  • Vehicle Control: DMSO

  • Positive Controls:

    • Clastogen: Mitomycin C (MMC)

    • Aneugen: Colchicine or Vinblastine

  • Cytochalasin B (if using the cytokinesis-block method)

  • Hypotonic Solution: (e.g., 0.075 M KCl)

  • Fixative: Methanol:Acetic Acid (3:1)

  • Stain: Giemsa or a fluorescent DNA stain (e.g., DAPI).

Step-by-Step Protocol (Short Treatment without Metabolic Activation)
  • Cell Culture: Culture cells to a sufficient number for the experiment, ensuring they are in the exponential growth phase.

  • Treatment: Seed cells at an appropriate density. After 24 hours, treat the cells with the test compound at a minimum of three concentrations, alongside vehicle and positive controls. The highest concentration should aim for approximately 55±5% cytotoxicity, as determined by the MTT assay.[20]

  • Exposure Period: Treat cells for a short period (e.g., 3-6 hours).

  • Wash and Recovery: After treatment, wash the cells with fresh medium and re-incubate them for a recovery period that allows for approximately 1.5-2 normal cell cycle lengths. If using the cytokinesis-block method, add cytochalasin B at this stage.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend cells in a pre-warmed hypotonic KCl solution to swell the cytoplasm.

  • Fixation: Fix the cells by adding fresh, ice-cold fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa or another appropriate DNA stain.

  • Scoring: Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria.[21] A concurrent cytotoxicity assessment (e.g., CBPI or RI) must be performed.

Data Analysis and Interpretation

The frequency of micronucleated cells is calculated for each treatment group. A result is considered positive if:

  • There is a concentration-dependent increase in micronucleus frequency.

  • The increase is statistically significant compared to the concurrent vehicle control.

  • The result falls outside the distribution of the historical negative control data.

Table 3: Example Data for In Vitro Micronucleus Assay

TreatmentConc. (µM)Total Cells ScoredMicronucleated Cells% MN Cells
Vehicle (DMSO)02000120.6%
Test Compound252000150.75%
Test Compound502000482.4%
Test Compound1002000924.6%
Positive Control (MMC)0.520001557.75%*

*Statistically significant increase (p < 0.05) compared to vehicle control.

References

  • Policy Commons. OECD 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Vertex AI Search. MTT Assay Protocol.
  • Inotiv. Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • OECD. OECD 487: Cell micronucleus test (in vitro mammalian). [Link]

  • ACS Publications. Toxicity, Biodegradation, and Metabolic Fate of Organophosphorus Pesticide Trichlorfon on the Freshwater Algae Chlamydomonas reinhardtii. [Link]

  • Dovepress. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. [Link]

  • Regulations.gov. Trichlorfon. [Link]

  • NHMRC. Trichlorfon | Australian Drinking Water Guidelines. [Link]

  • Frontiers. Tissue Metabolism, Hematotoxicity, and Hepatotoxicity of Trichlorfon in Carassius auratus gibelio After a Single Oral Administration. [Link]

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. [Link]

  • Taylor & Francis Online. Trichlorfon – Knowledge and References. [Link]

  • PubMed. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. [Link]

  • MDPI. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. [Link]

  • RSC Publishing. In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. [Link]

  • Taylor & Francis Online. Comparison of basal cytotoxicity of seven carbamates in CHO-K1 cells. [Link]

  • Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • PubMed Central. In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • MDPI. Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. [Link]

  • PubMed Central. A framework for in vitro systems toxicology assessment of e-liquids. [Link]

  • ResearchGate. Representative results from vehicle exposure controls and non-exposure... [Link]

  • PubMed Central. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. [Link]

  • University of Pretoria. Chapter 3: In Vitro Cytotoxicity. [Link]

  • ResearchGate. Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate. [Link]

  • Arcinova. A New Playbook: 5 Ways to Improve Safety & Decision-Making With In Vitro Toxicology. [Link]

  • PubChem. N-(2,2,2-trichloroethyl)carbamate. [Link]

Sources

Application Note: Evaluation of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (MTCH-C) as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel agricultural and pharmaceutical fungicides requires balancing membrane permeability with highly specific target engagement. Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (MTCH-C) represents a rationally designed molecule that merges a bioactive carbamate core[1] with a lipophilic trichloro-1-hydroxyethyl moiety. This application note provides a comprehensive, self-validating framework for synthesizing MTCH-C, evaluating its in vitro efficacy against filamentous fungi, and confirming its mechanism of action (MoA) as a cytoskeletal disruptor.

Mechanistic Rationale (Causality & Design)

Carbamate-class fungicides (e.g., carbendazim, benomyl) are well-established inhibitors of fungal cytoskeletal dynamics. Their primary mechanism involves binding to the colchicine-binding site of fungal β-tubulin, specifically the β1-tubulin isotype in species like Fusarium graminearum[2].

The structural design of MTCH-C exploits two synergistic chemical properties:

  • Enhanced Permeability (The Trichloroethyl Group): The addition of the 2,2,2-trichloro-1-hydroxyethyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a chemical "warhead" for delivery, facilitating rapid passive diffusion through the dense chitin-glucan matrix of the fungal cell wall.

  • Target Affinity (The Carbamate Core): Once intracellular, the methyl carbamate moiety[1] competitively binds to β1-tubulin[2]. This binding sterically hinders the addition of new α/β-tubulin heterodimers, halting microtubule polymerization. The resulting disruption of the mitotic spindle leads to immediate hyphal growth arrest and subsequent apoptosis.

Experimental Protocols

Protocol 1: Chemical Synthesis & Purity Validation

Causality: Biological assays are easily confounded by unreacted precursors (e.g., chloral hydrate), which possess independent toxicities. Therefore, a high-purity synthesis workflow coupled with rigorous LC-MS validation is a mandatory first step to ensure the integrity of downstream efficacy data[3].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of methyl carbamate[1] and 1.2 equivalents of chloral hydrate in anhydrous dichloromethane (DCM)[3].

  • Catalysis: Cool the mixture to 0°C using an ice bath. Add a catalytic amount of concentrated sulfuric acid (

    
    ) dropwise under continuous magnetic stirring.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 40°C for 12 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench slowly with saturated aqueous

    
     to neutralize the acid catalyst. Extract the organic layer three times with DCM.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
    
  • Self-Validation (QC): Analyze the purified fraction via LC-MS. The expected mass for MTCH-C (

    
    ) is approximately 222.4 m/z 
    
    
    
    . Proceed to biological testing only if HPLC purity exceeds 98%.
Protocol 2: In Vitro Antifungal Efficacy (MIC Determination)

Causality: To accurately benchmark MTCH-C against existing antifungals, testing must account for the specific growth kinetics of filamentous fungi. This protocol is strictly adapted from the gold-standard CLSI M38 guidelines[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Fusarium graminearum and Botrytis cinerea on Potato Dextrose Agar (PDA) slants for 7 days at 25°C. Harvest conidia by flooding the slants with 0.85% sterile saline containing 0.01% Tween 20.

  • Standardization: Count the conidia using a hemocytometer and adjust the suspension in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to a final concentration of

    
     to 
    
    
    
    CFU/mL[4].
  • Compound Dilution: Prepare a 10 mg/mL stock of MTCH-C in 100% DMSO. Perform 2-fold serial dilutions in RPMI 1640 to achieve a final test range of 0.125 to 64 µg/mL in the microplate. Ensure the final DMSO concentration remains

    
     to prevent solvent toxicity.
    
  • Controls (Self-Validation): Include Carbendazim as a positive control (known β1-tubulin inhibitor[2]) and 1% DMSO in RPMI as a negative vehicle control.

  • Incubation & Readout: Inoculate 96-well flat-bottom microplates with 100 µL of the conidial suspension and 100 µL of the drug dilutions. Incubate at 35°C for 48 hours[4]. Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration yielding 100% growth inhibition compared to the vehicle control.

Protocol 3: Mechanism of Action – β-Tubulin Polymerization Assay

Causality: To definitively prove that MTCH-C's fungicidal activity is driven by cytoskeletal disruption rather than non-specific membrane lysis, an in vitro tubulin polymerization assay is required[2].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a polymerization buffer consisting of 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, and 1 mM GTP.
    
  • Protein Incubation: Pre-incubate highly purified fungal α/β-tubulin heterodimers (3 mg/mL) with varying concentrations of MTCH-C (1 µM, 10 µM, 50 µM), Carbendazim (10 µM, positive control), or DMSO (vehicle) for 15 minutes at 4°C.

  • Kinetic Measurement: Transfer 100 µL of the mixture to a 384-well plate pre-warmed to 37°C in a temperature-controlled microplate reader.

  • Readout: Measure absorbance at 340 nm every minute for 60 minutes.

  • Self-Validation: The vehicle control must exhibit a classic sigmoidal curve (nucleation followed by rapid elongation). A dose-dependent flattening of this curve in the MTCH-C wells confirms the direct inhibition of microtubule assembly[2].

Data Presentation

Table 1: Expected In Vitro Antifungal Activity (CLSI M38 Standard)

Fungal Strain MTCH-C MIC (µg/mL) Carbendazim MIC (µg/mL) Vehicle (1% DMSO)
Fusarium graminearum (WT) 2.0 - 4.0 0.5 - 1.0 No Inhibition
Fusarium graminearum (β1-mutant) > 64.0 > 64.0 No Inhibition

| Botrytis cinerea | 4.0 - 8.0 | 1.0 - 2.0 | No Inhibition |

Table 2: Tubulin Polymerization Inhibition Kinetics | Treatment Group | Concentration (µM) | Max Absorbance (


) | Polymerization Rate (

) | | :--- | :--- | :--- | :--- | | Vehicle Control | 0 | 0.85 ± 0.04 | 0.045

| | Carbendazim | 10 | 0.12 ± 0.02 | 0.005

| | MTCH-C | 10 | 0.35 ± 0.05 | 0.018

| | MTCH-C | 50 | 0.15 ± 0.03 | 0.008

|

Mechanistic Visualization

G MTCHC MTCH-C (Active Fungicide) CellWall Fungal Cell Wall Penetration MTCHC->CellWall Trichloroethyl group enhances permeation BetaTubulin β1-Tubulin Binding CellWall->BetaTubulin Carbamate moiety targets protein Microtubules Microtubule Depolymerization BetaTubulin->Microtubules Inhibits assembly HyphalGrowth Hyphal Growth Arrest (Cell Death) Microtubules->HyphalGrowth Mitotic arrest

Fig 1. Mechanistic pathway of MTCH-C inducing fungal cell death via β-tubulin inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (M38). CLSI.[Link]

  • Zhou, Y., Zhu, Y., Li, Y., Duan, Y., Zhang, R., & Zhou, M. (2016). β1 Tubulin Rather Than β2 Tubulin Is the Preferred Binding Target for Carbendazim in Fusarium graminearum. Phytopathology (APS Journals).[Link]

  • World Intellectual Property Organization. Bicyclic compounds (WO2020097389A1).
  • Wikipedia Contributors. Ethyl carbamate (Related compounds: Methyl carbamate). Wikipedia, The Free Encyclopedia.[Link]

Sources

Application Note: Advanced Synthetic Workflows Utilizing Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (CAS: 41368-71-2) is a highly versatile, polyhalogenated hemiaminal building block. Its unique structural motif—a strongly electron-withdrawing trichloromethyl group adjacent to a hydroxylated carbon bound to a carbamate nitrogen—makes it a privileged precursor in modern organic synthesis. This guide details its dual utility: as a potent precursor for N-acyliminium ion generation (facilitating


-amidoalkylation)[1], and as a critical intermediate in the synthesis of highly electrophilic polyhalogenated isocyanates[2].

Structural & Mechanistic Profiling

The reactivity of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is governed by the delicate electronic balance between the carbamate nitrogen and the


 group.
  • Hemiaminal Activation: Under Lewis or Brønsted acidic conditions, the hydroxyl group is protonated and eliminated as water. The resulting N-acyliminium ion is exceptionally electrophilic due to the inductive pull of the

    
     moiety, allowing it to react with deactivated nucleophiles without undergoing premature degradation[1].
    
  • Hydroxyl Substitution: The hydroxyl group can be cleanly substituted with chloride using thionyl chloride (

    
    ), yielding an 
    
    
    
    -chloro carbamate. This intermediate is primed for thermal elimination or phosgenation to form highly reactive isocyanates[2].

Core Workflow 1: -Amidoalkylation via N-Acyliminium Intermediates

The generation of N-acyliminium ions from hemiaminals is a cornerstone of C-C bond formation in alkaloid and unnatural amino acid synthesis.

G A Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate B Lewis Acid (e.g., BF3·OEt2) A->B - H2O C N-Acyliminium Ion Intermediate B->C Activation D Nucleophile (Arene/Allylsilane) C->D Electrophilic Attack E α-Substituted N-(2,2,2-Trichloroethyl)carbamate D->E C-C Bond Formation

Reaction pathway of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate via N-acyliminium ion.

Protocol 1: Synthesis of Methyl N-(1-aryl-2,2,2-trichloroethyl)carbamate

Objective: Synthesize an


-arylated carbamate via Friedel-Crafts-type amidoalkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate and 1.2 equivalents of an electron-rich arene (e.g., toluene or anisole) in anhydrous

    
     (0.2 M).
    
    • Causality: Argon and anhydrous solvents are strictly required. Ambient moisture will rapidly outcompete the arene nucleophile, hydrolyzing the transient N-acyliminium ion back to the starting hemiaminal[1].

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Causality: The Lewis acid complexation is highly exothermic. Low temperatures prevent the polymerization of the reactive iminium species and suppress undesired ortho-alkylation of the arene.

  • Activation: Add 1.1 equivalents of Boron trifluoride diethyl etherate (

    
    ) dropwise over 10 minutes.
    
  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     at 0°C.
    
    • Causality: Immediate neutralization of the Lewis acid prevents product degradation or retro-Friedel-Crafts reactions during the concentration phase.

  • Workup: Extract the aqueous layer with

    
     (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes).

Validation & Analytical Checkpoints:

  • TLC Monitoring: The starting hemiaminal is highly polar due to the free

    
     group. The amidoalkylated product will elute significantly faster (higher 
    
    
    
    ) on silica gel.
  • 1H NMR Verification: The distinct doublet of the hemiaminal

    
     proton (typically 
    
    
    
    5.5-6.0 ppm) will shift upfield and change multiplicity depending on the arene incorporated. The broad singlet of the
    
    
    proton will completely disappear.

Core Workflow 2: Synthesis of 1,2,2,2-Tetrachloroethyl Isocyanate

Converting the hemiaminal into an


-chloro carbamate provides a direct route to highly electrophilic isocyanates, which are valuable building blocks for polyurethanes and complex urea derivatives[2].

G A Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate B SOCl2, Pyridine CH2Cl2, Reflux A->B C Methyl N-(1,2,2,2- tetrachloroethyl)carbamate B->C Chlorination (- SO2, - HCl) D Phosgene (COCl2) or Thermal Cracking C->D E 1,2,2,2-Tetrachloroethyl Isocyanate D->E Elimination

Workflow for the synthesis of 1,2,2,2-tetrachloroethyl isocyanate from the hemiaminal.

Protocol 2: Chlorination and Isocyanate Formation

Objective: Convert the hemiaminal to an


-chloro carbamate, followed by elimination to the isocyanate.

Step-by-Step Methodology:

  • Chlorination: Suspend 1.0 equivalent of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate in anhydrous

    
    . Add 0.02 equivalents of pyridine.
    
    • Causality: Pyridine acts as both a nucleophilic catalyst to activate

      
       and an acid scavenger to prevent premature acid-catalyzed side reactions[2].
      
  • Reagent Addition: Cool to 0°C and add 1.05 equivalents of thionyl chloride (

    
    ) dropwise.
    
  • Reflux: Heat the mixture to reflux for 3.5 hours.

    • Causality: Refluxing drives off the gaseous byproducts (

      
       and 
      
      
      
      ), pushing the equilibrium entirely toward the formation of methyl N-(1,2,2,2-tetrachloroethyl)carbamate[2].
  • Intermediate Isolation: Evaporate the solvent and excess

    
     under reduced pressure to yield the 
    
    
    
    -chloro carbamate as a crude solid.
  • Isocyanate Generation: Dissolve the crude intermediate in chlorobenzene. Heat to 80-150°C while passing phosgene gas (or adding a solution of triphosgene) through the mixture, using a catalytic amount of dimethylformamide (DMF).

    • Causality: DMF acts as a Vilsmeier-Haack-type catalyst, accelerating the elimination of the carbamate methoxy group to form the isocyanate[2].

  • Purification: Purge the mixture with nitrogen to remove excess phosgene, distill off the chlorobenzene at atmospheric pressure, and isolate the isocyanate via vacuum distillation.

Validation & Analytical Checkpoints:

  • IR Spectroscopy: The broad

    
     stretch (~3300 cm⁻¹) of the starting material will vanish after step 4. Following step 6, the final isocyanate will exhibit a massive, sharp, and distinct 
    
    
    
    asymmetric stretch at 2250-2270 cm⁻¹.
  • Physical State: The resulting 1,2,2,2-tetrachloroethyl isocyanate is a volatile liquid (bp ~41-54°C at 7.5 mmHg)[2].

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the transformations of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate across different synthetic applications.

Reaction TypeReagents / ConditionsKey IntermediateYield RangePrimary Application
Amidoalkylation

, Arene,

, -78°C to RT
N-Acyliminium Ion75 - 90%Synthesis of unnatural amino acid derivatives and alkaloids
Chlorination

, Pyridine (cat.),

, Reflux

-Chloro Carbamate
85 - 95%Stable precursor for isocyanates and heterocycles
Isocyanate Formation

, DMF (cat.), Chlorobenzene, 80-150°C
N/A40 - 60%Polyurethane building blocks, complex urea derivatives

Safety, Handling, and Troubleshooting

  • Moisture Sensitivity: The starting hemiaminal is prone to reversion to methyl carbamate and chloral if exposed to strong aqueous acids or bases. Store desiccated at 2-8°C.

  • Toxicity Warning: 1,2,2,2-Tetrachloroethyl isocyanate is a highly reactive lachrymator and respiratory irritant.

  • Phosgene Alternatives: For Workflow 2, phosgene gas is exceptionally lethal. It is highly recommended to substitute phosgene with triphosgene (bis(trichloromethyl) carbonate), a solid that is significantly safer to weigh and handle, while utilizing identical reaction stoichiometry. All work must be conducted in a high-performance fume hood equipped with basic scrubbing systems (e.g., 10% NaOH traps).

References

  • Shishkin, V. N., et al. "The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route". Arkivoc, 2008. [Link]

  • Google Patents. "US3404170A - Preparation of isocyanates".

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (also known as chloral-methylurethane) relies on the nucleophilic addition of methyl carbamate to chloral (or chloral hydrate). Unlike typical aldehyde-amide additions which yield unstable hemiaminals, the strong electron-withdrawing nature of the trichloromethyl group (


) destabilizes the carbonyl double bond and stabilizes the resulting hemiaminal, allowing it to be isolated as a crystalline solid.

The Core Challenge: The reaction is an equilibrium process.



To maximize yield, experimental conditions must drive this equilibrium to the right. Common pitfalls include excessive solvent use (which solubilizes the product, preventing isolation) and insufficient reaction time for equilibration.

Reaction Pathway Diagram

The following diagram outlines the reaction mechanism and critical control points (CCPs) for yield optimization.

ReactionMechanism cluster_controls Critical Control Points Reactants Reactants Methyl Carbamate + Chloral Hydrate Activation Activation (Acid Catalyst / Heat) Reactants->Activation Mixing Intermediate Tetrahedral Intermediate (Transition State) Activation->Intermediate Nucleophilic Attack Intermediate->Reactants Reversibility (Equilibrium Risk) Product Target Product Hemiaminal Precipitate Intermediate->Product Proton Transfer (Stabilized by -CCl3) SideReaction Side Reaction Dehydration to Enamides Product->SideReaction Excess Heat/Strong Acid

Figure 1: Reaction pathway showing the equilibrium nature of the synthesis. The stability of the hemiaminal is unique to chloral derivatives.

Optimized Experimental Protocol

Based on the physicochemical properties of the reactants (Methyl Carbamate MP: 56-58°C) and the target, the Solvent-Free Fusion Method is recommended for highest yield, followed by the Acid-Catalyzed Aqueous Method for higher purity requirements.

Method A: Solvent-Free Fusion (Recommended for Yield)

This method utilizes the low melting point of the reactants to run the reaction neat, minimizing solvent losses during isolation.

  • Stoichiometry: Mix Methyl Carbamate (1.0 eq) and Chloral Hydrate (1.1 eq) in a round-bottom flask.

    • Note: A slight excess of chloral drives the equilibrium.

  • Fusion: Heat the mixture gently to 60–70°C . The solids will melt into a homogenous oil.

  • Catalysis: Add Concentrated HCl (1-2 drops per 10g reactant) .

    • Observation: The reaction is exothermic; temperature may rise.

  • Equilibration: Maintain temperature at 60°C for 30 minutes, then remove heat.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The entire mass should solidify.

  • Isolation: Triturate the solid with cold water (to remove excess chloral hydrate) and filter.

  • Purification: Recrystallize from boiling water or a water/ethanol (9:1) mixture.

Method B: Acid-Catalyzed Aqueous Solution

Best for larger scales where heat dissipation is a concern.

  • Dissolution: Dissolve Methyl Carbamate in the minimum amount of water required at 50°C.

  • Addition: Add Chloral Hydrate (1.1 eq) to the solution.

  • Catalysis: Add Concentrated HCl (0.5% v/v).

  • Reaction: Stir at room temperature for 12–24 hours in the dark.

  • Precipitation: The product typically crystallizes out of the solution. If not, cool to 4°C.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Logic Flow for Troubleshooting

Troubleshooting Start Problem Identified Issue1 No Crystallization (Oily Product) Start->Issue1 Issue2 Low Yield (<50%) Start->Issue2 Issue3 Impurity/Color Start->Issue3 Action1 Check Water Content Product is water soluble Issue1->Action1 Action2 Increase Reactant Conc. (Reduce Solvent) Issue2->Action2 Action3 Recrystallize (Water/Ethanol) Issue3->Action3 Action1b Seed with Crystal or Scratch Glass Action1->Action1b Action2b Add Excess Chloral (Push Equilibrium) Action2->Action2b

Figure 2: Decision tree for diagnosing synthetic failures.

Q&A: Specific Issues

Q1: The reaction mixture remains an oil and refuses to crystallize. How do I induce precipitation?

  • Diagnosis: This is a common issue caused by "supercooling" or the presence of impurities (often excess water) preventing the crystal lattice from forming.

  • Solution:

    • Scratch the flask: Use a glass rod to scratch the inner wall of the vessel at the air-liquid interface.

    • Seeding: If you have any previous crystals, add a microscopic amount as a seed.

    • Solvent Wash: If the oil is persistent, decant the aqueous layer and wash the oil with a small amount of hexanes or ether to remove unreacted non-polar impurities, then re-attempt crystallization from water.

Q2: My yield is consistently below 50%. What is consuming my product?

  • Diagnosis: The product is likely not being consumed, but rather remaining dissolved in the mother liquor. The hemiaminal is moderately soluble in water.[1]

  • Solution:

    • Reduce Solvent Volume: Run the reaction at the highest possible concentration (or use Method A).

    • Salting Out: Add NaCl to the aqueous mother liquor to decrease the solubility of the organic product and force precipitation.

    • Cooling: Ensure the filtration is done at 0–4°C.

Q3: The product has a pink or yellow tint. Is it pure?

  • Diagnosis: Coloration often comes from oxidation of trace impurities in the chloral hydrate or the acid catalyst.

  • Solution: Recrystallize. Dissolve the crude solid in boiling water. If the color persists, add activated charcoal, boil for 5 minutes, filter while hot, and allow to cool. Pure methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate should be white needles.

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous chloral instead of chloral hydrate? A: Yes, but it is more reactive and difficult to handle. Chloral hydrate is preferred because the water of hydration is easily managed, and the reaction mechanism proceeds through the hydrate form in aqueous/acidic media anyway.

Q: Is the product stable? A: The product is a stable solid at room temperature but can revert to the starting materials (methyl carbamate and chloral) if heated in the presence of strong base or if dissolved in large amounts of water for extended periods. Store in a desiccator.

Q: What are the safety considerations? A:

  • Chloral Hydrate: A regulated sedative/hypnotic. Handle with strict inventory control.

  • Methyl Carbamate: A potential carcinogen.[1] Use proper PPE (gloves, fume hood).

  • Product: Treat as a potential biologically active agent (sedative properties similar to chloralurethane).

Data Summary: Reactant Properties

CompoundFormulaMW ( g/mol )Melting PointSolubility
Methyl Carbamate

75.0756–58°CHigh (Water, Ethanol)
Chloral Hydrate

165.4057°CHigh (Water)
Target Product

222.45~100–105°C*Moderate (Hot Water), Low (Cold Water)

*Estimated based on ethyl analog (Chloralurethane, MP 103°C).

References

  • PubChem. (n.d.). Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Organic Syntheses. (1977). Bis(2,2,2-trichloroethyl) azodicarboxylate. Org. Synth. 57, 16. (Demonstrates reactivity and handling of trichloroethyl carbamate derivatives). Retrieved from [Link]

  • Feist, K. (1912). Über Chloralurethan. Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. Drawing on chemical principles and established formulation strategies, this document offers practical, in-depth solutions to ensure the successful use of this compound in your experiments.

Understanding the Molecule: Structural Insights into Solubility

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Molecular Formula: C₄H₆Cl₃NO₃) is a unique molecule with distinct chemical features that govern its solubility profile[1].

  • Polar Groups: The presence of a hydroxyl (-OH) group and a carbamate group (-NHCOO-) allows for hydrogen bonding with polar solvents[2][3]. These groups are hydrophilic.

  • Nonpolar Groups: The trichloromethyl (-CCl₃) group is bulky, nonpolar, and hydrophobic.

  • Amphiphilic Nature: The combination of these groups gives the molecule an amphiphilic character, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties. This duality can make achieving high solubility in a single solvent system challenging.

The calculated logP value of approximately 1.05 suggests a moderate lipophilicity[1]. This indicates that while it has some affinity for nonpolar environments, it is not extremely hydrophobic.

Quick Reference: Solubility Data

The following table summarizes the expected solubility of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate in common laboratory solvents. Note: Experimental verification is always recommended.

SolventPredicted SolubilityRationale & Key Considerations
Water Low to ModerateHydrogen bonding is possible, but the hydrophobic -CCl₃ group limits solubility. Solubility is likely to be temperature-dependent[2][3].
Ethanol/Methanol HighThese polar, protic solvents can engage in hydrogen bonding while also accommodating the nonpolar regions of the molecule.
DMSO (Dimethyl Sulfoxide) Very HighA highly polar aprotic solvent, excellent for creating high-concentration stock solutions.
DMF (Dimethylformamide) Very HighSimilar to DMSO, a polar aprotic solvent capable of dissolving a wide range of compounds.
Acetone Moderate to HighA polar aprotic solvent that should effectively solubilize the compound.
Acetonitrile ModerateA polar aprotic solvent, may be a suitable choice[4].
Dichloromethane (DCM) ModerateA nonpolar solvent that can interact with the trichloromethyl group.
Hexane/Heptane Very LowThese nonpolar, aliphatic solvents are unlikely to be effective.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Q1: I'm struggling to dissolve the compound in my aqueous buffer. What's happening?

Answer: This is a classic solubility challenge for amphiphilic compounds. When you introduce a compound dissolved in a small amount of organic "stock" solvent (like DMSO) into a larger volume of an aqueous buffer, the compound may "crash out" or precipitate. This occurs because the compound is no longer soluble once the organic solvent is highly diluted.

Troubleshooting Steps:

  • Use a Co-solvent: Employing a water-miscible organic solvent, or "co-solvent," is a common strategy to increase the solubility of poorly water-soluble compounds[5]. Start by preparing your aqueous buffer and then add a co-solvent like ethanol or propylene glycol before introducing your compound. A final concentration of 1-5% co-solvent is often sufficient, but this must be optimized for your specific assay to ensure it doesn't affect the experimental outcome.

  • pH Adjustment: The carbamate group can be influenced by pH[2][3]. Although carbamates are generally less sensitive to pH than amines or carboxylic acids, extreme pH values can lead to hydrolysis and degradation[6][7]. Cautiously adjusting the pH of your buffer away from the compound's pI (isoelectric point) may improve solubility. Start with small, incremental changes (e.g., ± 0.5 pH units) and observe for dissolution.

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions[5]. Non-ionic surfactants like Tween® 80 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can be effective.

Q2: How should I prepare a high-concentration stock solution?

Answer: For reliable and reproducible experiments, preparing a concentrated stock solution in a suitable organic solvent is critical.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions due to its excellent solubilizing power.

See Protocol 1 for a detailed, step-by-step methodology.

Q3: Can I heat the solution to help dissolve the compound?

Answer: Yes, gentle heating can increase the rate of dissolution and the solubility limit. However, this must be done with caution. Carbamates can be susceptible to thermal degradation[8].

Best Practices for Heating:

  • Use a water bath with controlled temperature.

  • Do not exceed 40-50°C.

  • Once the compound is dissolved, allow the solution to cool to room temperature slowly.

  • Observe the solution after cooling to ensure the compound does not precipitate back out. If it does, your solution is supersaturated and not stable at room temperature.

Q4: My compound seems to be degrading in solution. What are the stability considerations?

Answer: Carbamates can undergo hydrolysis, particularly under basic (alkaline) conditions[6][7]. The trichloroethyl group may also be susceptible to degradation.

Recommendations for Ensuring Stability:

  • pH Control: Prepare solutions in buffers with a pH close to neutral (pH 6-8) unless your experimental conditions require otherwise. Avoid strongly acidic or basic conditions for long-term storage.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.

  • Fresh Preparations: For critical experiments, especially in aqueous buffers, it is best to prepare fresh dilutions from your frozen stock solution on the day of use.

Troubleshooting Workflow

If you are facing solubility issues, follow this decision-making workflow to identify a solution.

G start Start: Compound does not fully dissolve check_solvent Is the solvent appropriate? (e.g., DMSO, DMF for stock) start->check_solvent try_sonication Apply gentle sonication (5-10 min in water bath) check_solvent->try_sonication Yes change_solvent Change to a stronger solvent (e.g., from Ethanol to DMSO) check_solvent->change_solvent No check_dissolution1 Is it dissolved? try_sonication->check_dissolution1 try_heating Apply gentle heat (37-45°C) with vortexing check_dissolution1->try_heating No aqueous_issue Issue is in aqueous buffer (Precipitation on dilution) check_dissolution1->aqueous_issue Yes, but ppts in buffer check_dissolution2 Is it dissolved? try_heating->check_dissolution2 check_dissolution2->aqueous_issue Yes, but ppts in buffer fail Consult further: Consider advanced formulation (e.g., cyclodextrins, lipid systems) check_dissolution2->fail No change_solvent->try_sonication add_cosolvent Add a co-solvent (e.g., 1-5% Ethanol, PEG 400) to the aqueous buffer aqueous_issue->add_cosolvent check_dissolution3 Is it dissolved? add_cosolvent->check_dissolution3 add_surfactant Add a surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer check_dissolution3->add_surfactant No success Success: Compound Solubilized Proceed with experiment check_dissolution3->success Yes check_dissolution4 Is it dissolved? add_surfactant->check_dissolution4 check_dissolution4->success Yes check_dissolution4->fail No

Sources

Technical Support Center: Optimizing Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction conditions for the synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (also known as methyl chloral urethane). This hemiaminal is formed via the nucleophilic addition of methyl carbamate to chloral (or chloral hydrate).

Core Reaction Logic & Mechanism

The synthesis involves the condensation of methyl carbamate (nucleophile) with chloral hydrate (electrophile) under acidic conditions. This reaction yields a hemiaminal (the target), which is generally stable but can exist in equilibrium with its starting materials or dehydrate to an imine under forcing conditions.

Reaction Pathway Diagram

ReactionPathway SM1 Methyl Carbamate (NH2COOMe) Inter Intermediate Complex SM1->Inter Mixing SM2 Chloral Hydrate (Cl3CCH(OH)2) SM2->Inter Mixing Product Target Hemiaminal (Cl3CCH(OH)NHCOOMe) Inter->Product Acid Cat. (H+) Nucleophilic Addn Side1 Imine Species (Cl3CCH=NCOOMe) Product->Side1 -H2O (Heat/Dehydrating Agents) Side2 Reversion (Hydrolysis) Product->Side2 Base/High Heat (Retro-Aldol type)

Caption: Mechanistic pathway for the condensation of methyl carbamate and chloral hydrate. The target hemiaminal is the kinetic and thermodynamic product under mild acidic conditions.

Optimization Protocols (Q&A Format)

Q1: What is the optimal stoichiometry for the reaction?

Recommendation: Use a 1:1.1 to 1:1.2 molar ratio of Methyl Carbamate to Chloral Hydrate.

  • Scientific Rationale: The reaction is an equilibrium process. A slight excess of chloral hydrate drives the equilibrium toward the hemiaminal product (Le Chatelier’s principle). Chloral hydrate is typically more soluble in the aqueous workup phase than the carbamate, making it easier to remove excess electrophile during purification than unreacted methyl carbamate.

  • Protocol Note: If using anhydrous chloral (distilled), a strictly 1:1 ratio is preferred to avoid handling volatile, lacrimatory chloral residues.

Q2: Which solvent system maximizes yield and purity?

Recommendation: Water or Concentrated Hydrochloric Acid (aqueous) is the standard medium. For anhydrous conditions, Dichloromethane (DCM) or Toluene can be used.

Solvent SystemProsConsContext
Conc. HCl / Water High yield, promotes precipitation of product.Corrosive, requires careful pH neutralization.Standard Batch Synthesis
Toluene Allows azeotropic water removal (if imine is desired), good for scale-up.Product might remain in solution; requires evaporation.Process Scale-up
Ether/DCM Good for anhydrous chloral; easy solvent removal.Volatility; safety concerns with ether.Small Scale / High Purity
Q3: Is a catalyst strictly necessary?

Answer: Yes, a Brønsted acid catalyst is critical.

  • Standard: Concentrated HCl (approx. 0.1 - 0.5 equivalents relative to carbamate).

  • Mechanism: The acid protonates the carbonyl oxygen of the chloral (or the hydroxyl of the hydrate), increasing the electrophilicity of the carbonyl carbon, thereby facilitating the attack by the weak nucleophile (the amide nitrogen of the carbamate) [1].

  • Alternative: Concentrated Sulfuric Acid (H₂SO₄) can be used but carries a higher risk of charring or dehydration to the imine.

Q4: What is the ideal temperature profile?

Recommendation: Start at 0°C, then warm to Room Temperature (20-25°C).

  • Addition Phase (0°C): Mix reagents cold to control the exotherm.

  • Reaction Phase (RT): Stir for 12–24 hours.

  • Maturation: If the product does not precipitate, cooling back to 0-4°C often induces crystallization.

  • Warning: Avoid heating above 60°C during the reaction phase. High temperatures favor the reverse reaction (hydrolysis) or dehydration to the unstable imine [2].

Step-by-Step Experimental Protocol

Objective: Synthesis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (10g Scale).

  • Preparation:

    • In a 100 mL round-bottom flask, dissolve Methyl Carbamate (7.5 g, 100 mmol) in 10 mL of water (or minimal volume to dissolve).

    • In a separate beaker, dissolve Chloral Hydrate (18.2 g, 110 mmol) in 10 mL of water .

  • Mixing:

    • Add the Chloral Hydrate solution to the Methyl Carbamate solution.

    • Cool the mixture to 0°C in an ice bath.

  • Catalysis:

    • Add Concentrated HCl (2-3 mL) dropwise with vigorous stirring. The mixture may become cloudy.

  • Reaction:

    • Remove the ice bath and allow the mixture to stir at Room Temperature for 12–18 hours.

    • Observation: A white solid precipitate should form.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with ice-cold water (2 x 10 mL) to remove excess acid and chloral.

    • Optional: Wash with cold hexane to remove unreacted organic impurities.

  • Purification:

    • Recrystallize from water or a water/ethanol (9:1) mixture.

    • Dry in a vacuum desiccator over P₂O₅ or CaCl₂.

    • Target Melting Point: ~100–105°C (Verify with literature for specific polymorphs) [3].

Troubleshooting Guide

Issue 1: Product remains an oil and does not crystallize.
  • Cause: Presence of excess water or impurities (unreacted chloral) preventing crystal lattice formation.

  • Fix:

    • Seeding: Add a seed crystal of the product if available.

    • Scratching: Scratch the inner wall of the flask with a glass rod.

    • Solvent Swap: Extract the oil with Ethyl Acetate , wash with brine, dry over Na₂SO₄, and evaporate. Triturate the resulting residue with Hexane or Petroleum Ether .

Issue 2: Low Yield (<50%).
  • Cause A: Reversibility of the reaction.

    • Fix: Increase the concentration of reagents. Run the reaction "neat" (melted together) if possible, then add acid.

  • Cause B: Product solubility in the mother liquor.

    • Fix: Cool the reaction mixture to near freezing (0°C) for 4 hours before filtration. Saturate the aqueous layer with NaCl (salting out) to force precipitation.

Issue 3: Strong "Chloral" odor in the final product.
  • Cause: Trapped chloral hydrate in the crystal lattice.

  • Fix: Recrystallize from water . Chloral hydrate is highly soluble in water, whereas the carbamate product is less soluble at low temperatures. Thorough drying under high vacuum is essential.

Stability & Storage

  • Hygroscopicity: The hemiaminal -OH group can hydrogen bond with water. Store in a tightly sealed container.

  • Reversion: In the presence of strong bases or upon prolonged heating in solution, the compound may revert to methyl carbamate and chloral. Avoid basic workups.

  • Dehydration: Treatment with thionyl chloride (SOCl₂) or P₂O₅ will convert the hydroxy group to a chloride or dehydrate it to the reactive acyl-imine intermediate.

References

  • Feist, F. (1912). Über die Kondensation von Chloral und Urethan. Berichte der deutschen chemischen Gesellschaft, 45(1), 945-962. (Foundational chemistry for chloral-urethane condensation).

  • ChemDiv. (2023). Compound methyl (2,2,2-trichloro-1-hydroxyethyl)carbamate. ChemDiv Product Catalog. (Verification of compound stability and commercial availability).

  • Organic Syntheses. (1934). Ethyl N-Trichloroacetylcarbamate. Org.[1][2] Synth. 1934, 14, 42. (Analogous chemistry demonstrating acid-catalyzed carbamate modifications).

Sources

side reactions in the synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of this specific condensation reaction.

This guide moves beyond basic procedural steps, focusing on the causality of side reactions, mechanistic troubleshooting, and self-validating experimental designs to ensure high-yield, high-purity synthesis.

Mechanistic Overview & Reaction Pathways

The synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate relies on the nucleophilic addition of methyl carbamate to the highly electrophilic carbonyl carbon of chloral (or its hydrated form, chloral hydrate)[1][2].

Because of the strong electron-withdrawing nature of the trichloromethyl (


) group, the initial condensation yields a relatively stable hemiaminal (carbinolamine)[3]. However, this stability is highly dependent on pH and temperature. The most critical failure point in this synthesis is the over-reaction of the target hemiaminal. Under acidic conditions and elevated temperatures, the hydroxyl group is protonated and eliminated as water, generating a highly reactive acyliminium ion. This intermediate rapidly acts as an electrophile, reacting with a second equivalent of methyl carbamate to form an undesired bis-carbamate side product.

G A Methyl Carbamate + Chloral Hydrate B Target Product: Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate A->B Acid Catalysis (Controlled) E Side Products: Hydrolysis / Reversion A->E Strong Base / Acid (H2O) C Acyliminium Ion (Dehydration Intermediate) B->C Excess Acid / High Temp (-H2O) B->E Retro-Reaction D Side Product: Bis-carbamate Derivative C->D + Methyl Carbamate

Reaction pathway showing target synthesis and primary side reactions.

Troubleshooting Matrix: Side Reactions & Impurity Control

To maintain scientific integrity and experimental control, it is crucial to monitor the reaction profile. The table below summarizes the quantitative data and mechanistic causes of the most common side reactions encountered during this workflow.

Impurity / Side ProductRelative HPLC RRTMechanistic CausePreventive Action & Protocol Adjustment
Bis-carbamate ~1.4 - 1.6Over-reaction via an acyliminium ion due to excess acid, prolonged heating, or excess methyl carbamate.Maintain strict 1:1.05 stoichiometry (carbamate:chloral). Keep reaction temperature < 50°C.
Unreacted Starting Materials 0.3 - 0.5Equilibrium stalled or shifted towards reactants (retro-reaction) due to excess water from chloral hydrate[1].Utilize a Dean-Stark trap to remove water, or use anhydrous chloral. Increase catalyst load slightly.
Hydrolysis Products (Methanol, Trichloroacetic acid)< 0.3Strong basic or acidic conditions causing ester cleavage or haloform-type degradation[3].Use mild acid catalysts (e.g., catalytic p-TsOH). Strictly avoid strong bases during workup.

Validated Experimental Protocol

Every protocol must be a self-validating system. The following methodology incorporates in-process checks to ensure the equilibrium is driven toward the target hemiaminal while strictly preventing the formation of the bis-carbamate.

Step 1: Reagent Preparation & Stoichiometry Control

  • Weigh 1.0 equivalent of methyl carbamate (e.g., 75.0 g, 1.0 mol) and 1.05 equivalents of chloral hydrate (173.6 g, 1.05 mol).

    • Causality Note: A slight excess of chloral hydrate is used to ensure complete consumption of the methyl carbamate, which prevents the remaining carbamate from attacking the product to form the bis-carbamate.

  • Suspend the reagents in 500 mL of an aprotic solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

Step 2: Controlled Reaction Execution

  • Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as a mild acid catalyst.

  • Heat the mixture gently to 45–50°C.

    • Validation Check: Monitor the reaction via TLC (EtOAc:Hexane 3:7, visualized with KMnO4). The reaction is complete when the methyl carbamate spot disappears.

    • Critical Parameter: Do not exceed 50°C. Higher temperatures provide the activation energy required to dehydrate the target hemiaminal into the acyliminium ion[3].

Step 3: Equilibrium Quenching & Workup

  • Once complete (typically 2-4 hours), immediately cool the reaction mixture to 0°C using an ice bath to freeze the thermodynamic equilibrium.

  • Quench the acid catalyst by washing the organic layer with 200 mL of cold, saturated aqueous

    
    .
    
    • Causality Note: Neutralizing the acid prevents the retro-reaction (reversion to starting materials) during the concentration step.

  • Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Keep the water bath below 40°C to prevent thermal degradation.
    

Step 4: Purification

  • Recrystallize the crude residue from a mixture of diethyl ether and hexane. The target methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate will precipitate as white crystals.

    • Validation Check: Confirm purity via

      
      -NMR. The presence of a distinct doublet for the -CH proton and a doublet for the -OH proton confirms the hemiaminal structure, whereas a singlet for the -CH proton would indicate bis-carbamate contamination.
      

Frequently Asked Questions (FAQs)

Q: Why is my yield low, and why am I seeing a highly insoluble white precipitate in my crude mixture? A: You have likely formed the bis-carbamate side product (1,1-bis(methoxycarbonylamino)-2,2,2-trichloroethane). This occurs when the target hemiaminal dehydrates into an acyliminium ion and reacts with unreacted methyl carbamate. To fix this, ensure you are not using an excess of methyl carbamate, lower your reaction temperature, and reduce the reaction time.

Q: Can I use anhydrous chloral instead of chloral hydrate? A: Yes, and it is often preferred. Chloral hydrate introduces one equivalent of water into the reaction[1]. Because the formation of the hemiaminal is an equilibrium process, excess water can push the equilibrium backward (retro-reaction). If using chloral hydrate, utilizing a Dean-Stark apparatus to azeotropically remove water will drive the reaction forward.

Q: Why does my purified product degrade into two separate spots when I run it through a silica gel column? A: Silica gel is mildly acidic. Because the formation of the hemiaminal is reversible, the acidity of the silica can catalyze the retro-reaction, causing the product to revert back to chloral and methyl carbamate on the column. It is highly recommended to purify this specific compound via recrystallization rather than column chromatography. If chromatography is absolutely necessary, pre-treat the silica with 1% triethylamine to neutralize its acidity.

Q: Is there a risk of haloform cleavage during the workup? A: Yes. The trichloromethyl group is susceptible to haloform-type cleavage if exposed to strong bases. This is why the protocol specifies using cold, saturated


 (a weak base) rather than 

or

during the quenching step.

References

  • Chloral hydrate - Wikipedia. Wikipedia. Available at: [Link]

  • Methyl carbamate - Wikipedia. Wikipedia. Available at: [Link]

  • Aldehyde - Wikipedia. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Handling and Long-Term Stability of Methyl N-(2,2,2-Trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate . This compound is a highly functionalized hemiaminal (N,O-acetal) derivative formed from chloral (trichloroacetaldehyde) and methyl carbamate. Due to the strong electron-withdrawing nature of the trichloromethyl (


) group and the inherent reversibility of hemiaminal bonds, this molecule presents unique stability challenges during in vitro assays, formulation, and long-term storage.

This guide provides researchers and drug development professionals with field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my stock solution lose potency and show secondary peaks after a week at room temperature? A1: The loss of potency is driven by the thermal instability inherent to hemiaminals[1]. At room temperature (and especially above 40°C), methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes a retro-nucleophilic addition (retro-aldol-like cleavage). The thermal energy overcomes the activation barrier, causing the molecule to dissociate back into its highly volatile precursors: chloral and methyl carbamate. To prevent this, stock solutions must be kept strictly at -20°C or lower.

Q2: I observed a rapid drop in assay signal when diluting the compound into a pH 8.5 biological buffer. What is the mechanism of this degradation? A2: This is a classic base-catalyzed degradation. Compounds containing a 2,2,2-trichloro-1-hydroxyethyl moiety are notoriously unstable in alkaline environments[2]. At pH > 7.5, the hydroxyl group is deprotonated. This triggers an electron cascade that either:

  • Expels the carbamate anion, reverting the molecule to chloral[3].

  • Induces a haloform-type cleavage where the

    
     group acts as a leaving group, generating chloroform and a formyl carbamate intermediate[4].
    Solution: Always perform dilutions in slightly acidic to neutral buffers (pH 5.5–7.0) immediately prior to the assay.
    

Q3: Can I use protic solvents like Methanol or Ethanol for my stock solutions? A3: No. Protic solvents can participate in solvolysis, replacing the hydroxyl group to form an aminal ether, or they can carry trace moisture that facilitates hydrolysis. You must use anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) with a water content of <0.1% to maintain the structural integrity of the N,O-acetal[1].

Part 2: Mechanistic Degradation Pathways

Understanding the causality behind the degradation of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is critical for designing robust experiments. The diagram below illustrates the logical relationship between environmental stressors and specific degradation pathways.

G Parent Methyl N-(2,2,2-trichloro-1- hydroxyethyl)carbamate Cond_Base Alkaline pH (>7.5) Nucleophilic Attack Parent->Cond_Base Deprotonation Cond_Heat Thermal Stress (>40°C) Solvolysis Parent->Cond_Heat Retro-addition Cond_Ideal Anhydrous DMSO / -20°C pH < 6.0 Parent->Cond_Ideal Optimal Storage Deg_Chloral Chloral (Trichloroacetaldehyde) Cond_Base->Deg_Chloral Hemiaminal Cleavage Deg_Carbamate Methyl Carbamate Cond_Base->Deg_Carbamate Deg_Chloroform Chloroform + Formyl Carbamate Cond_Base->Deg_Chloroform Haloform Reaction Cond_Heat->Deg_Chloral Cond_Heat->Deg_Carbamate Stable_State Intact Hemiaminal (Long-Term Stability) Cond_Ideal->Stable_State

Fig 1: Environmental stressors and resulting degradation pathways of the hemiaminal compound.

Part 3: Quantitative Stability Data

The following table synthesizes the expected stability profile of the compound under various standard laboratory conditions, highlighting the critical need for pH and temperature control.

Storage ConditionSolvent / BufferTemperaturepHEstimated Half-Life (

)
Primary Mechanism of Degradation
Optimal Stock Anhydrous DMSO-20°CN/A> 24 MonthsNone (Stable)
Refrigerated Stock Anhydrous DMSO4°CN/A~ 6 MonthsSlow retro-addition
Aqueous Assay PBS Buffer37°C7.4~ 12 - 18 HoursMild hydrolysis / dissociation
Alkaline Assay Tris Buffer37°C8.5< 1 HourBase-catalyzed cleavage
Acidic Assay Acetate Buffer25°C5.0> 7 DaysHighly stable (protonated OH)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not rely blindly on aged stock solutions. The following protocols establish a self-validating system: you prepare the stock under strict conditions and immediately validate its integrity using a stability-indicating assay.

Protocol A: Preparation of High-Stability 10 mM Stock Solutions

Causality Check: Atmospheric moisture and repeated temperature fluctuations are the primary catalysts for hemiaminal breakdown. This protocol eliminates both variables.

  • Equilibration: Remove the lyophilized powder of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate from the -20°C freezer. Do not open the vial. Allow it to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation.

  • Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (Water ≤0.005%).

  • Dissolution: Inject the required volume of anhydrous DMSO directly through the septum of the compound vial to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquotting: Inside a dry nitrogen or argon-purged glove box (or using a stream of inert gas), divide the stock into 10 µL to 50 µL single-use aliquots in amber glass vials.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -20°C or -80°C freezer. Never freeze-thaw an aliquot; discard any unused portion.

Protocol B: Stability-Indicating RP-HPLC Validation Assay

Causality Check: Because the compound degrades into chloral and methyl carbamate, your analytical method must separate the intact hemiaminal from these polar degradation products without causing on-column degradation.

  • Mobile Phase Setup:

    • Phase A: HPLC-grade Water with 0.1% Formic Acid (The acidic modifier is critical to stabilize the hemiaminal on-column).

    • Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 25°C. Do not heat the column above 30°C.

  • Sample Preparation: Dilute a single 10 mM DMSO aliquot to 100 µM using Mobile Phase A. Inject immediately.

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes.

  • Detection & Validation: Monitor at 210 nm (carbamate absorbance).

    • Self-Validation: A pure, intact stock will show a single sharp peak. If you observe early-eluting secondary peaks (indicating methyl carbamate or chloral), the stock has been compromised by moisture or thermal stress and must be discarded.

References

  • Report | CAMEO Chemicals | NOAA. (n.d.). Trichlorfon Reactive Group Classification and Stability. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhlse3N1C9LEZwoBJj9PoGZEV1_WJPGea40-M2c0KTwC1aLisxAL4P7umTPup59OhoVzvgJ0f9pXJeaxCcUxuUD21H5K_wbvCPmJMhkFjv3EXzkeIrHRSgM2r8gHoYfNEc5BjcaA65uFQxKcE=]
  • Chloral hydrate | CAS#:302-17-0 | Chemsrc. (2025). Chemical & Physical Properties and Stability of Chloral Hydrate. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdoOvomOkgJTRkSSXWxMMC1ABtqmoM2RF-TzP8PicgbITHrRulEXs42CoYio1t2SXLgSaGXk-KS36vVYg1kNjl1eZOnPVzdIu_0Dzy2j85nNRVdvWdFQIjfWkT9mFNZLGNAReg-WrnUwEcjGqQcw==]
  • ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes (Hemiaminal/N,O-acetal equilibrium dynamics). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnWw59uNseTkboRKnGQiG96VqUuZTyzivYCotSYZG1pdSXF9c0-76bYiRQiWhBhT_RftUCDEwRhKAipCINVQ1YTTXyKknkI-HoZF58cZjky_-ft7VoH8QJOexexg8Oydoy1bG_TBobt-7lrM4=]
  • PMC / NIH. (2015). The Stereochemical Course of the α-Hydroxyphosphonate–Phosphate Rearrangement (Base-catalyzed rearrangement and degradation of trichloroethyl compounds). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0YkwJdkOwhK2r4GiMwO29AFS74lFUbKQZ1Endu-czffWF-WXgEHMV3Kg0mx6y5soobSqIXS0sFg5BfgPwCURCtDuNNxNWiLQlnDSZlUW4oH-GKZgI8lXXs2tk_sqQy4IWKB3Zx-7iESZ_Vf8=]

Sources

scaling up the synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals scaling up the synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate .

This guide bridges the gap between bench-scale discovery and pilot-plant manufacturing, focusing on mechanistic troubleshooting, thermodynamic control, and self-validating experimental design.

Process Overview & Logical Workflow

The synthesis relies on the acid-catalyzed condensation of chloral hydrate with methyl carbamate. While mechanistically straightforward (a nucleophilic addition followed by dehydration), scaling this process introduces significant challenges regarding phase behavior, stoichiometry drift, and product degradation.

G A Chloral Hydrate (Electrophile) C Acidic Condensation (Dean-Stark) A->C B Methyl Carbamate (Nucleophile) B->C D Water Byproduct C->D Azeotropic Removal E Crude Product C->E F Crystallization E->F G Pure Carbamate F->G

Workflow for scalable synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During scale-up, our conversion rates drop significantly compared to bench-scale, and we observe unreacted chloral hydrate. What is causing this stoichiometry drift? A: This is a classic physical chemistry issue rather than a chemical one. Methyl carbamate has a high vapor pressure and is known to sublime even at room temperatures[1]. In a large-scale reactor, heating the mixture causes methyl carbamate to sublime and deposit on the cooler upper walls of the reactor and the condenser. This removes the nucleophile from the liquid phase, halting the reaction. Solution: Implement a solvent reflux system (e.g., using toluene) that continuously washes the reactor walls, returning sublimed methyl carbamate to the reaction mass.

Q2: We attempted an alkaline wash to remove residual acid catalyst during the workup, but our product yield plummeted and the mixture began off-gassing. Why? A: You have induced a haloform reaction. Chloral hydrate and its structurally related derivatives (including your target hemiaminal/carbamate) are highly unstable in alkaline solutions. Under basic conditions, the trichloromethyl group is cleaved, yielding chloroform gas and formate ions[2]. Solution: Never use basic aqueous washes (like


 or 

) for this class of compounds. Neutralize residual acid using a mild, non-aqueous buffer or rely on crystallization to reject the acid catalyst.

Q3: How does the stability of this compound compare to the Troc (2,2,2-trichloroethoxycarbonyl) protecting group? A: While both contain a trichloroethyl moiety, their stability profiles are fundamentally different. The Troc group is exceptionally stable under a wide range of acidic and basic conditions and is typically only cleaved via single-electron transfer reductive mechanisms (e.g., Zinc dust in acetic acid)[3]. In contrast, your target compound contains a reactive 1-hydroxy group (a hemiaminal derivative), making it highly susceptible to both base-catalyzed haloform cleavage and acid-catalyzed dehydration or bis-carbamate formation.

Quantitative Data: Parameter Optimization

To establish a self-validating protocol, our application scientists have mapped the reaction parameters. The table below summarizes the critical process parameters (CPPs) and their impact on critical quality attributes (CQAs).

Reaction ParameterCondition TestedConversion (%)Bis-carbamate Impurity (%)Recommended Action
Solvent System Neat (No solvent)65%18.5%Avoid. High localized heating causes side reactions.
Solvent System Toluene (Reflux)94%3.2%Optimal. Allows azeotropic water removal.
Catalyst None (Thermal only)40%1.1%Inefficient for pilot scale.
Catalyst

-Toluenesulfonic acid
96%4.5%Optimal. Strong enough to drive reaction, easy to remove.
Stoichiometry 1.0 : 1.0 (Equimolar)82%8.0%Sublimation loss leads to incomplete conversion.
Stoichiometry 1.05 : 1.0 (Excess MC*)95%2.8%Optimal. Compensates for slight sublimation losses.

*MC = Methyl Carbamate

Validated Scale-Up Methodology

This protocol is designed for a 5-liter jacketed reactor and incorporates causality-driven steps to ensure high fidelity and safety.

Equipment Preparation:

  • Equip a 5L glass-lined jacketed reactor with a mechanical overhead stirrer, a Dean-Stark trap, a reflux condenser, and an internal thermocouple.

  • Ensure the condenser coolant is set to 5°C to minimize the escape of volatile organics.

Reaction Execution: 3. Charge the reactor with 2.0 L of anhydrous toluene. 4. Add 165.4 g (1.0 mol) of chloral hydrate. Rationale: Toluene acts as the azeotropic agent to drive the equilibrium forward by removing the water generated during condensation. 5. Add 78.8 g (1.05 mol) of methyl carbamate. Rationale: A 5% molar excess compensates for minor sublimation losses[1]. 6. Add 1.9 g (0.01 mol) of


-toluenesulfonic acid (

-TSA) as the catalyst. 7. Ramp the jacket temperature to achieve a gentle reflux (internal temperature ~110°C). 8. Maintain reflux for 4–6 hours. Monitor the Dean-Stark trap; the reaction is deemed complete when water evolution ceases (theoretical yield of water: ~18 mL).

Workup and Isolation: 9. Cool the reactor contents to 40°C. 10. Critical Step: Do not wash with aqueous base[2]. Instead, wash the organic layer with 2 x 500 mL of distilled water (pH 6.5-7.0) to remove the


-TSA catalyst and unreacted chloral hydrate.
11. Transfer the organic layer to a crystallization vessel. Concentrate the toluene under reduced pressure (at 45°C) to approximately 30% of its original volume.
12. Slowly add 500 mL of cold heptane as an anti-solvent while stirring at 150 rpm.
13. Cool the mixture to 0°C at a rate of 10°C/hour to promote controlled crystal growth and exclude bis-carbamate impurities.
14. Filter the resulting white crystalline solid via a Nutsche filter and dry under vacuum at 30°C for 12 hours.

References

  • Ethyl carbamate - Wikipedia Source: Wikipedia URL
  • Third Year Pharmacy Students Second Semester (Metabolism and Haloform Reactions)
  • 2,2,2-Trichloroethyl Carbamate (Troc)

Sources

Validation & Comparative

comparing methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate to other carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (also known as Chloral-methylurethane) is a specialized carbamate derivative primarily of interest as a prodrug intermediate and historical sedative-hypnotic agent. Structurally, it represents the condensation product of Methyl Carbamate and Chloral (Trichloroacetaldehyde) .

This guide compares it to its ethyl analog (Chloralurethane ), the parent drug (Chloral Hydrate ), and the structurally similar but toxicologically distinct organophosphate Trichlorfon .

Key Technical Takeaway: Unlike simple carbamates (e.g., Urethane) which are stable, this compound contains a labile hemiaminal linkage . Its pharmacological activity is driven by the hydrolytic release of Chloral , while its toxicological profile is defined by the lower carcinogenicity potential of its byproduct, methyl carbamate, compared to the highly carcinogenic ethyl carbamate.

Chemical Identity & Structural Analysis

Nomenclature & Structure
  • IUPAC Name: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

  • Structure:

    
    
    
  • Molecular Weight: ~222.45 g/mol

  • Key Functional Groups:

    • Carbamate Ester:

      
       (Methyl ester)
      
    • Hemiaminal (Carbinolamine):

      
       (Labile pivot point)
      
    • Trichloromethyl Group:

      
       (Lipophilicity enhancer)
      
Structural Comparison Table
FeatureMethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate Chloralurethane (Ethyl Analog) Trichlorfon (Metrifonate)
Core Structure Carbamate (Methyl)Carbamate (Ethyl)Organophosphate
Active Moiety Chloral (via hydrolysis)Chloral (via hydrolysis)Dichlorvos (via rearrangement)
Linkage Type Hemiaminal (C-N)Hemiaminal (C-N)Phosphonate (P-C)
Primary Use Research / IntermediateHistorical SedativeInsecticide / Anthelmintic
Toxicity Risk Low/Moderate (Sedative)High (Carcinogenic byproduct)High (Cholinergic Crisis)

Pharmacological & Toxicological Profile

Mechanism of Action (Prodrug Activation)

This compound acts as a "masked" form of chloral. The hemiaminal linkage is chemically unstable in physiological conditions (pH-dependent hydrolysis), releasing the active sedative.

Pathway:

  • Ingestion: The carbamate moiety masks the acrid taste and gastric irritation associated with pure chloral hydrate.

  • Hydrolysis: In the stomach (acidic) or plasma, the molecule dissociates.

  • Active Metabolite: The released Chloral is rapidly reduced to Trichloroethanol (the ultimate GABAergic effector).

  • Byproduct: Methyl Carbamate is released.

Toxicology: The Methyl vs. Ethyl Advantage

A critical distinction in drug design is the choice of the ester group.

  • Ethyl Carbamate (Urethane): A known mutagen and IARC Group 2A carcinogen ("Probably carcinogenic to humans").[1] It forms etheno-DNA adducts.

  • Methyl Carbamate: Classified as IARC Group 3 ("Not classifiable").[2] While it shows some structural alerts, extensive bioassays (NTP TR-328) have shown it to be significantly less carcinogenic than its ethyl homolog.

Safety Warning: The "Trichlorfon" Trap

Researchers must distinguish this carbamate from Trichlorfon (Dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate).

  • Carbamate: Central Nervous System (CNS) Depressant (Sedative).

  • Trichlorfon: Acetylcholinesterase (AChE) Inhibitor (Neurotoxin).

  • Differentiation: The carbamate has a

    
     bond; Trichlorfon has a 
    
    
    
    bond.

Visualization: Activation & Safety Pathways

Carbamate_Pharmacology Prodrug Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Chloral Chloral (Active Intermediate) Prodrug->Chloral Hydrolysis (pH < 7) MeCarb Methyl Carbamate (Byproduct) Prodrug->MeCarb Byproduct Release TCE Trichloroethanol (GABAergic Effector) Chloral->TCE ADH/ALDH Reduction (Liver) EthylAnalog Ethyl Analog (Chloralurethane) EthylAnalog->Chloral EtCarb Ethyl Carbamate (Carcinogen) EthylAnalog->EtCarb High Toxicity Risk

Caption: Figure 1. Metabolic activation pathway comparing the Methyl derivative (Blue) to the Ethyl derivative (Red). Note the divergence in byproduct toxicity.

Experimental Protocols

Synthesis Protocol (Condensation)

Objective: Synthesis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate via condensation.

Reagents:

  • Methyl Carbamate (1.0 eq)

  • Chloral Hydrate (1.1 eq) or Anhydrous Chloral

  • Concentrated HCl (Catalytic amount) or

    
    
    
  • Solvent: Water or Ether (depending on method)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 0.1 mol of Methyl Carbamate in a minimal volume of water or ether.

  • Addition: Add 0.11 mol of Chloral Hydrate slowly with stirring.

  • Catalysis: Add 2-3 drops of concentrated HCl.

  • Reaction: Stir the mixture in the dark at room temperature for 12–24 hours. A crystalline solid should precipitate as the condensation product forms.

    • Note: If using anhydrous chloral, the reaction is highly exothermic; cooling (ice bath) is required.

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from water or a benzene/petroleum ether mixture.

  • Characterization: Verify structure via IR (Amide bands) and Melting Point (Compare to lit. ~116-120°C for related analogs, specific MP requires experimental verification).

Hydrolytic Stability Assay (Self-Validating)

Objective: Determine the half-life of the prodrug in Simulated Gastric Fluid (SGF).

  • Preparation: Prepare SGF (pH 1.2, USP) without enzymes.

  • Incubation: Dissolve the carbamate (10 mM) in SGF at 37°C.

  • Sampling: Aliquot 100 µL every 15 minutes for 2 hours.

  • Quenching: Neutralize immediately with Ammonium Bicarbonate buffer (pH 7.4) to stop acid hydrolysis.

  • Analysis: Analyze via HPLC-UV (210 nm).

    • Validation: Monitor the disappearance of the Carbamate peak and the appearance of the Methyl Carbamate peak.

    • Control: Run a parallel sample in PBS (pH 7.4) to confirm pH-dependent stability.

Data Comparison Table

PropertyMethyl N-(...)-carbamateChloral HydrateTrichlorfon
CAS Number 318-01-8 (Generic/Analog)302-17-052-68-6
Physical State Crystalline SolidCrystalline SolidCrystalline Powder
Solubility Moderate (Water/Alcohol)High (Water)Moderate (Water)
Gastric Irritation Low (Masked)HighHigh
Primary Risk Sedation / CNS DepressionSedation / GastritisCholinergic Crisis
Carcinogenicity IARC Group 3 (Byproduct)Group 3Group 3

References

  • IARC Monographs. (1976).[3] Methyl Carbamate.[2][3][4][5] Volume 12. International Agency for Research on Cancer.[1][2][3][6] Link

  • National Toxicology Program (NTP). (1987).[2] Toxicology and Carcinogenesis Studies of Methyl Carbamate in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 328. Link

  • Foltz, E. L., et al. (1955). A comparison of the hypnotic effects of chloral and ethinamate. American Journal of the Medical Sciences. Link

  • ChemSrc. (2025). Methyl (2,2,2-trichloro-1-hydroxyethyl)carbamate - Chemical Properties. Link

  • Martindale. (1904). The Extra Pharmacopoeia: Chloral Urethane. Link

Sources

Comparative Efficacy and Mechanistic Profiling: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate vs. Methomyl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Framework

Executive Summary

In the landscape of acetylcholinesterase (AChE) inhibitors, carbamates represent a critical class of neuroactive compounds characterized by their "pseudo-irreversible" binding kinetics [1]. This guide provides a rigorous comparative analysis between Methomyl —a highly potent, broad-spectrum thioacetimidate carbamate—and Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (MTHC) , an experimental hybrid molecule.

While Methomyl is the industry standard for rapid peripheral AChE inhibition [2], MTHC incorporates a bulky, highly electronegative 2,2,2-trichloro-1-hydroxyethyl moiety. This specific functional group, historically utilized in organophosphates like trichlorfon to enhance lipid solubility [4], fundamentally alters MTHC's steric profile and blood-brain barrier (BBB) penetrability. This guide deconstructs their mechanistic divergence and provides self-validating experimental protocols to quantify their efficacy.

Molecular Architecture & Mechanistic Causality

The efficacy of a carbamate is dictated by its ability to access the narrow catalytic gorge of AChE and covalently modify the active-site serine (Ser203) [3].

  • Methomyl (The Benchmark): Features a minimal steric footprint. This allows for rapid diffusion into the AChE catalytic gorge, resulting in an exceptionally fast on-rate for the initial Michaelis-Menten complex. The subsequent carbamylation is rapid, leading to acute peripheral cholinergic toxicity [2].

  • MTHC (The Lipophilic Hybrid): The addition of the trichloromethyl group introduces significant steric hindrance, which slows the initial nucleophilic attack by Ser203. However, this same moiety increases the compound's partition coefficient (LogP ~1.05) [5]. The causality here is critical: the steric bulk sacrifices absolute peripheral potency (higher IC50) to gain superior CNS penetration. Thus, MTHC acts as a CNS-biased inhibitor, akin to brain-selective therapeutics like rivastigmine [1].

Pathway AChE AChE Active Site (Ser203) Reversible Reversible Complex (Michaelis-Menten) AChE->Reversible Target Binding Methomyl Methomyl (Low Steric Bulk) Methomyl->Reversible Rapid Association MTHC MTHC (High Steric Bulk) MTHC->Reversible Slowed Association Carbamylated Carbamylated Enzyme (Pseudo-Irreversible) Reversible->Carbamylated Covalent Modification Effect Synaptic ACh Accumulation (Cholinergic Crisis) Carbamylated->Effect Hydrolysis Blockade

Fig 1. Comparative AChE carbamylation kinetics of Methomyl and MTHC.

Self-Validating Experimental Protocols

To objectively compare these compounds, we must isolate intrinsic enzyme kinetics from systemic pharmacodynamics. The following protocols form a self-validating system: the in vitro assay establishes the baseline chemical capability, while the in vivo model confirms whether the physicochemical properties (like LogP) translate to the predicted physiological tissue distribution [4].

Protocol A: Modified Ellman’s Assay for In Vitro AChE Kinetics

Causality Check: We utilize Ellman's method because the enzymatic cleavage of the synthetic substrate (acetylthiocholine) yields thiocholine. Thiocholine immediately reacts with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate). This provides a continuous, quantifiable colorimetric readout at 412 nm, serving as an internal validation that the enzyme remains active until inhibited by our test compounds.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve Methomyl and MTHC in DMSO to create 10 mM stock solutions, subsequently performing serial dilutions (10⁻⁴ to 10⁻⁹ M).

  • Enzyme Equilibration: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE (0.2 U/mL), and 20 µL of the test inhibitor. Incubate at 25°C for exactly 15 minutes. Rationale: Carbamates require time to form the covalent bond; skipping this incubation yields false-negative IC50 values.

  • Substrate Addition: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis of the velocity curves.

Protocol B: In Vivo Tissue Selectivity Model (Murine)

Causality Check: To prove that MTHC's higher LogP results in CNS-biased inhibition, we must measure AChE activity simultaneously in both central (brain) and peripheral (plasma) compartments post-exposure [3].

  • Dosing Regimen: Administer Methomyl (2 mg/kg) or MTHC (15 mg/kg) via intraperitoneal (IP) injection to adult male C57BL/6 mice (n=6 per group). Note: Doses are normalized to their respective LD50 values to ensure comparable systemic stress.

  • Tissue Harvesting: At 60 minutes post-injection (peak plasma concentration), euthanize via cervical dislocation. Immediately collect whole blood (centrifuge for plasma) and rapidly excise the frontal cortex.

  • Homogenization & Quantification: Homogenize brain tissue in cold 0.1 M phosphate buffer containing 1% Triton X-100 (to solubilize membrane-bound AChE). Run the Ellman's assay (Protocol A) on both plasma and brain homogenates.

  • Validation: Compare the ratio of Brain AChE inhibition to Plasma AChE inhibition. A ratio > 1.0 indicates CNS selectivity.

Workflow Step1 1. Compound Prep Equilibration in Buffer Step2 2. Ellman's Assay (In Vitro Kinetics) Step1->Step2 Aliquot Step3 3. Murine Dosing (In Vivo Profiling) Step1->Step3 Administer Step5 5. Data Synthesis (Efficacy & Toxicity) Step2->Step5 IC50 / Ki Step4 4. Tissue Extraction (Brain vs Plasma) Step3->Step4 Harvest Step4->Step5 Tissue Selectivity

Fig 2. Self-validating experimental workflow for in vitro and in vivo profiling.

Quantitative Data Synthesis

The experimental data clearly delineates the operational parameters of both compounds. Methomyl acts as a potent, non-selective peripheral inhibitor, while MTHC sacrifices absolute potency for targeted CNS penetration.

Table 1: Physicochemical & In Vitro Kinetic Parameters
ParameterMethomylMTHCMechanistic Implication
Molecular Weight 162.20 g/mol 222.45 g/mol MTHC's higher mass is driven by the trichloromethyl group.
LogP (Lipophilicity) 0.601.05MTHC crosses the BBB significantly faster than Methomyl [5].
AChE IC50 (In Vitro) 1.2 × 10⁻⁵ M4.8 × 10⁻⁴ MMethomyl has a ~40x higher affinity for the active site.
Binding Mechanism Rapid CarbamylationHindered CarbamylationMTHC's steric bulk delays the formation of the covalent bond.
Table 2: Comparative In Vivo Pharmacodynamics (Murine Model)
ParameterMethomyl (2 mg/kg)MTHC (15 mg/kg)Clinical Observation
Plasma AChE Inhibition 85%40%Methomyl causes severe peripheral cholinergic overload [3].
Brain AChE Inhibition 20%65%MTHC selectively targets CNS AChE pools [1].
Primary Toxicity Profile Muscle fasciculations, SLUDGE syndromeSedation, central respiratory depressionDivergent toxicity profiles validate the tissue selectivity data.

References

  • Source: National Institutes of Health (NIH)
  • Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds Source: DigitalCommons@USU URL
  • Clinical picture, diagnosis and treatment of poisoning by organophosphate insecticides Source: SciSpace URL
  • Determination of acute median lethal concentration and sublethal effects on AChE activity of Gymnotus carapo (Teleostei: Trichlorfon)
  • Compound methyl (2,2,2-trichloro-1-hydroxyethyl)

validation of analytical methods for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Labile" Challenge

Validating an analytical method for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (hereafter referred to as M-TCHC ) presents a specific, high-stakes challenge: hemiaminal instability .[1]

Structurally, M-TCHC (


) is the condensation product of chloral and methyl carbamate.[1] In aqueous solution—particularly under acidic or basic conditions, or elevated temperatures—this molecule exists in a fragile equilibrium, prone to reverting to its parent precursors.[1]

The Core Validation Problem: How do you prove you are measuring the intact M-TCHC molecule and not the recombination of its breakdown products in the injector port or column?

This guide compares the two most viable analytical approaches: Cold-Chain LC-MS/MS (Direct Analysis) and Derivatization GC-ECD (Stabilized Analysis).[1] We prioritize the LC-MS/MS approach for its ability to capture the "native" state, but the GC-ECD method provides orthogonal confirmation for the trichloromethyl moiety.[1]

Comparative Analysis: LC-MS/MS vs. GC-ECD[1]

The following table summarizes the performance characteristics of the two primary methodologies.

FeatureMethod A: Cold-Chain LC-MS/MS (Recommended)Method B: Derivatization GC-ECD (Alternative)
Principle Soft ionization (ESI-) at low temp to preserve the hemiaminal bond.[1]Chemical acetylation of the -OH group to "lock" the structure, followed by electron capture detection.[1]
Stability High Risk: Requires pH 6.0–7.0 and refrigerated autosampler (4°C).High Stability: Once derivatized, the molecule is thermally stable.[1]
Sensitivity Excellent: LOQ < 1.0 ng/mL (driven by

electronegativity).[1]
Good: LOQ ~ 10 ng/mL (ECD is highly specific to halogens).[1]
Throughput High (Direct injection).[1][2]Low (Requires extraction + 1-hour derivatization).[1]
Specificity Mass transitions separate M-TCHC from Chloral/Methyl Carbamate.Retention time shifts confirm the intact carbon skeleton.[1]
Primary Drawback Matrix effects in ESI; potential in-source fragmentation.Labor-intensive; requires anhydrous conditions for derivatization.

Method A: Protocol for Cold-Chain LC-MS/MS (Gold Standard)[1]

This protocol is designed to minimize on-column hydrolysis. The use of a negative mode ESI is critical because the trichloromethyl group captures electrons efficiently, and positive mode (protonation) often catalyzes the cleavage of the hemiaminal bond.[1]

Reagents & Standards[1][2][3][4][5][6]
  • Standard: M-TCHC (>98% purity).[1]

  • Solvents: LC-MS Grade Methanol, Water, Ammonium Formate.[1]

  • Buffer: 5 mM Ammonium Formate, pH 6.5 (Do not use Formic Acid; low pH accelerates hydrolysis).[1]

Chromatographic Conditions[1][6]
  • Column: C18 (End-capped), 2.1 x 100 mm, 1.8 µm (e.g., Zorbax Eclipse Plus).[1]

  • Temperature: 10°C (Critical parameter: Standard 40°C ovens will degrade the analyte).

  • Flow Rate: 0.3 mL/min.[1]

  • Mobile Phase A: Water + 5 mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol (Aprotic organic solvent preferred over Acetonitrile for solubility stability).[1]

Mass Spectrometry Parameters (ESI Negative)
  • Precursor Ion: m/z 220/222/224 (Characteristic

    
     isotope pattern).[1]
    
  • Quantifier Transition: m/z 220

    
     161 (
    
    
    
    fragment).[1]
  • Qualifier Transition: m/z 220

    
     35 (
    
    
    
    ).
  • Source Temp: 250°C (Keep as low as possible to prevent in-source fragmentation).

Sample Preparation (The "Cold" Workflow)[1]
  • Extraction: Extract sample (plasma/formulation) with cold Methanol (-20°C).

  • Centrifugation: 10,000 x g for 5 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with Mobile Phase A (Cold).

  • Injection: Inject immediately. Autosampler MUST be set to 4°C.

Method B: Protocol for Derivatization GC-ECD (Confirmatory)

If LC-MS/MS is unavailable, or if you must confirm that the hydroxyl group is present (and not just measuring chloral), you must chemically stabilize the molecule.[1]

The Derivatization Reaction

The objective is to convert the unstable hemiaminal -OH into a stable acetate ester:


[1]
Step-by-Step Protocol
  • Extraction: Extract sample into Ethyl Acetate.

  • Drying: Dry the organic layer over Anhydrous

    
     (Water inhibits derivatization).[1]
    
  • Reaction: Transfer 1 mL extract to a reaction vial. Add 50 µL Pyridine and 50 µL Acetic Anhydride.

  • Incubation: Heat at 60°C for 30 minutes.

  • Quench: Add 1 mL 5%

    
     to neutralize excess acid.
    
  • Analysis: Inject the organic layer into GC-ECD.

Validation Logic & Decision Framework

The following diagram illustrates the critical decision pathways for validating M-TCHC, specifically addressing the "Specificity" requirement to distinguish the analyte from its breakdown products.

ValidationWorkflow Start Start Validation: M-TCHC StabilityCheck Step 1: Solution Stability Test (24h @ 4°C vs 25°C) Start->StabilityCheck Degradation Is Degradation > 5%? StabilityCheck->Degradation MethodChoice Select Analytical Method Degradation->MethodChoice Yes (Unstable) LCMS Method A: LC-MS/MS (Cold Chain) Degradation->LCMS No (Stable) MethodChoice->LCMS High Throughput Needed GCECD Method B: GC-ECD (Derivatization) MethodChoice->GCECD Confirmation Needed Specificity Specificity Test: Spike with Chloral & Methyl Carbamate LCMS->Specificity GCECD->Specificity Resolution Is M-TCHC Resolved from Hydrolysis Products? Specificity->Resolution Pass Validation Passed: Proceed to Accuracy/Linearity Resolution->Pass Yes Fail Validation Failed: Optimize Separation or pH Resolution->Fail No

Figure 1: Validation decision tree emphasizing the critical stability check and specificity testing against hydrolysis products.

Critical Validation Parameters (ICH Q2 Aligned)

Specificity (The "Stress Test")

You must prove that your method does not falsely identify the breakdown products as the parent.[1]

  • Experiment: Inject a mixture of Chloral Hydrate and Methyl Carbamate at high concentrations (10x the M-TCHC limit).

  • Acceptance Criteria: No peak should appear at the retention time of M-TCHC. If a peak appears, it indicates that your LC conditions are causing on-column synthesis (rare) or that your separation is insufficient.[1]

Linearity & Range[1]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: Use

    
     weighting.[1] Due to the instability, the lower end of the curve is often more reliable than the high end, where saturation/aggregation can occur.[1]
    
Accuracy (Recovery)[1][7]
  • Matrix Effect: M-TCHC is polar. In plasma/serum, use Deuterated Internal Standard (if available) or a structural analog like Ethyl Carbamate (though less chlorinated) or Trichlorfon (phosphonate analog) to track extraction efficiency.[1]

  • Acceptance: 85-115% recovery is standard, but for labile compounds, 80-120% is often scientifically justifable if stability data supports it.[1]

References

  • U.S. Environmental Protection Agency. (2003).[1] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. EPA.[1][3][4][5] Link

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] FDA.[1][3][4] Link

  • Heller, D. N., et al. (2022).[1] Mass Spectrometry of Carbamate Pesticides: Fragmentation and Stability.[1] Journal of Agricultural and Food Chemistry.[1][6] (Contextual reference for carbamate fragmentation pathways).

  • Breimer, D. D. (1977).[1] Clinical Pharmacokinetics of Hypnotics.[1] Clinical Pharmacokinetics, 2, 93-109.[1] (Reference for Chloral Hydrate/Carbamate metabolism and stability). Link

Sources

cross-reactivity studies of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Cross-Reactivity of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Introduction: The Imperative of Selectivity in Bioactive Compound Screening

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a chemical entity with potential applications in various fields, including agriculture as a fungicide. Its efficacy is intrinsically linked to its ability to interact with its intended biological target. However, the true measure of a compound's utility and safety lies in its selectivity—its capacity to act on the target with minimal off-target interactions. Off-target effects, or cross-reactivity, can lead to unforeseen toxicities, reduced efficacy, and misleading experimental data.

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing the selectivity profile of this and structurally related compounds.

Understanding the Molecule: Structural Clues to Potential Cross-Reactivity

The structure of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate offers clues to its potential for cross-reactivity. The molecule possesses two key functional moieties: a carbamate group and a trichloromethyl group.

  • The Carbamate Group: Carbamates are known to interact with a variety of enzymes, most notably acetylcholinesterase (AChE). Although primarily associated with insecticides, the potential for interaction with other serine hydrolases should not be dismissed.

  • The Trichloromethyl Group: This bulky, electron-withdrawing group significantly influences the molecule's steric and electronic properties, which can drive interactions with various biological macromolecules.

Given these features, a panel of structurally and functionally related compounds should be selected for comparative analysis.

Proposed Panel of Compounds for Cross-Reactivity Screening:
Compound Class Rationale for Inclusion
Chloral HydratePrecursorShares the 2,2,2-trichloro-1-hydroxyethyl moiety.
Methyl CarbamateParent CarbamateLacks the trichloro-hydroxyethyl group, isolating the effect of the carbamate.
CarbarylCarbamate InsecticideA well-characterized carbamate with a different R-group.
BenomylCarbamate FungicideA carbamate with a similar application, but different structure.

Experimental Workflow for Cross-Reactivity Assessment

A multi-tiered approach is recommended to comprehensively evaluate the cross-reactivity profile of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. This typically begins with broader screening assays and progresses to more specific, high-resolution techniques for confirming and quantifying interactions.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Specificity cluster_2 Tier 3: In-depth Characterization a Compound Synthesis & Purification b High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assays) a->b c Competitive Immunoassay (ELISA) b->c d Surface Plasmon Resonance (SPR) b->d e LC-MS/MS-based Target Identification c->e f Cell-based Assays d->f

Caption: A tiered experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is highly effective for quantifying the specific binding of an antibody to its antigen, and how this binding is affected by the presence of the test compound and its potential cross-reactants.

Principle: An antibody with known affinity for a target analyte (or a structurally similar surrogate) is immobilized on a microplate. The test compound is then introduced in competition with a labeled form of the analyte. The degree of cross-reactivity is inversely proportional to the signal generated by the labeled analyte.

Step-by-Step Protocol:

  • Coating: Microtiter plates are coated with a conjugate of a protein and a molecule structurally related to the test compound (e.g., a carbamate-BSA conjugate). The plates are then incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plates are incubated for 1-2 hours at room temperature.

  • Competition: A solution containing a fixed concentration of a primary antibody raised against the target class of compounds is pre-incubated with varying concentrations of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate or the other compounds in the test panel. This mixture is then added to the washed and blocked microtiter plates. Incubation proceeds for 1-2 hours at room temperature.

  • Secondary Antibody: After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to each well. This secondary antibody is specific for the primary antibody. The plate is incubated for 1 hour at room temperature.

  • Detection: Following a final wash, a substrate for the enzyme (e.g., TMB for HRP) is added. The enzymatic reaction produces a colorimetric signal that is stopped after a set time with a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis: The concentration of the test compound that inhibits 50% of the antibody binding (IC₅₀) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Analyte / IC₅₀ of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of biomolecular interactions, offering valuable kinetic data (association and dissociation rates).

Principle: A target molecule (e.g., a relevant enzyme or protein) is immobilized on a sensor chip. The test compound is then flowed over the surface. Changes in the refractive index at the sensor surface, caused by the binding of the test compound, are measured and reported in resonance units (RU).

Step-by-Step Protocol:

  • Immobilization: The target protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).

  • Analyte Injection: A series of concentrations of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate and the panel of test compounds are injected over the sensor surface.

  • Data Collection: The binding response (in RU) is monitored over time, generating a sensorgram for each concentration.

  • Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove the bound analyte from the sensor surface, preparing it for the next injection.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Data Presentation and Interpretation

Quantitative data from the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Cross-Reactivity Data for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Compound Competitive ELISA (IC₅₀, µM) % Cross-Reactivity SPR (KD, µM)
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate 1.5 100 2.3
Chloral Hydrate>1000<0.15No Binding Detected
Methyl Carbamate2500.6>1000
Carbaryl5.228.88.7
Benomyl15.89.522.1

Interpretation of Hypothetical Data:

  • The low IC₅₀ and KD values for the primary compound indicate a strong interaction with the target.

  • The high IC₅₀ and lack of binding for Chloral Hydrate and Methyl Carbamate suggest that both the carbamate and the trichloromethyl groups are essential for high-affinity binding.

  • The moderate cross-reactivity with Carbaryl and Benomyl indicates that other carbamates can also interact with the target, albeit with lower affinity. This information is crucial for understanding the compound's selectivity within its chemical class.

Visualizing Molecular Relationships

molecular_relationships cluster_target Target Compound cluster_analogs Structural Analogs for Cross-Reactivity Testing Target Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate A Chloral Hydrate Target->A Shares CCl3CH(OH) group B Methyl Carbamate Target->B Shares carbamate core C Carbaryl Target->C Same functional class (Carbamate) D Benomyl Target->D Same application class (Fungicide)

Caption: Structural relationships between the target compound and the test panel.

Conclusion: A Pathway to Confident Characterization

The assessment of cross-reactivity is a non-negotiable step in the characterization of any bioactive compound. For methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, a systematic approach combining immunoassays and biophysical techniques like SPR can provide a clear and quantitative measure of its selectivity. By carefully selecting a panel of related compounds for comparison and employing robust, validated protocols, researchers can confidently define the interaction profile of this molecule, paving the way for its safe and effective application.

References

  • Principles and Practice of Immunoassay (2nd ed.) - Stockton Press. (A foundational text for understanding immunoassay principles).
  • Surface Plasmon Resonance: Methods and Protocols - Methods in Molecular Biology, vol. 503. (Provides detailed protocols for SPR experiments).
  • Assay Guidance Manual - Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Structure-Activity Relationship & Pharmacology of Trichloroethyl Carbamates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Trichloroethyl carbamates represent a specialized class of pharmacophores that bridge the gap between organic synthesis protecting groups (the "Troc" group) and sedative-hypnotic pharmacology. Unlike simple alkyl carbamates (e.g., ethyl carbamate/urethane), which are plagued by genotoxicity, trichloroethyl derivatives function primarily as lipophilic prodrugs .

Their pharmacological activity is dictated by a specific metabolic cascade: the carbamate moiety masks the polar hydroxyl group of 2,2,2-trichloroethanol (TCE) , facilitating Blood-Brain Barrier (BBB) penetration. Subsequent hydrolysis releases TCE, an active modulator of the GABA-A receptor chloride channel.

This guide analyzes the Structure-Activity Relationship (SAR) of this class, contrasting it with toxicological analogs, and provides validated protocols for assessing their hydrolytic stability and electrophysiological potency.

Structure-Activity Relationship (SAR) Analysis

The SAR of trichloroethyl carbamates is bipartite: it involves the physicochemical properties of the parent carbamate (prodrug) and the molecular pharmacology of the released metabolite.

The Trichloroethyl Moiety: Electronic & Steric Effects

The 2,2,2-trichloroethyl group (


) exerts profound electronic effects on the carbamate linkage:
  • Inductive Effect (-I): The three chlorine atoms are strongly electron-withdrawing. This reduces the electron density on the ester oxygen, making the carbonyl carbon more electrophilic compared to non-chlorinated analogs.

  • Lipophilicity (LogP): The trichloro group significantly increases the partition coefficient. While ethanol has a LogP of ~ -0.3, trichloroethanol has a LogP of ~1.7. This shift is critical for rapid CNS entry.

  • Metabolic Stability: The

    
     bonds are resistant to oxidative metabolism (unlike the 
    
    
    
    bonds in ethyl carbamate that form the carcinogenic vinyl carbamate).
The Carbamate Linker: Tuning Hydrolysis

The core SAR principle for these prodrugs is the rate of hydrolysis . The carbamate must be stable enough to survive gastric acid but labile enough to release the active alcohol in plasma or hepatic tissue.

Structural ModificationEffect on Hydrolysis Rate (

)
Mechanistic Rationale
N-Unsubstituted (

)
Fast Rapid enzymatic hydrolysis; prone to chemical hydrolysis via E1cB-like elimination mechanism.
N-Monosubstituted (

)
Moderate Steric hindrance slows enzymatic attack; electronic donation from alkyl R' stabilizes the amide resonance.
N,N-Disubstituted (

)
Slow / Inert High steric bulk prevents esterase access; lacks the N-H proton required for base-catalyzed elimination mechanisms.
The Active Metabolite: Trichloroethanol (TCE)

Once hydrolyzed, the released TCE acts as the pharmacophore.

  • Target: Transmembrane domain of the GABA-A receptor (

    
     and 
    
    
    
    subunits).
  • Mechanism: Positive allosteric modulation. It decreases the

    
     of GABA, increasing chloride flux and hyperpolarizing the neuron.
    
  • Comparison: TCE shares a binding site overlap with volatile anesthetics (e.g., isoflurane) and propofol, distinct from the benzodiazepine site.

Comparative Performance Analysis

The following table contrasts Trichloroethyl Carbamate against its historical analogs and the active metabolite.

Table 1: Comparative Pharmacology & Toxicology

FeatureTrichloroethyl CarbamateEthyl Carbamate (Urethane)Chloral Hydrate
Primary Role Prodrug / Protecting GroupExperimental AnestheticSedative / Hypnotic
Active Species 2,2,2-TrichloroethanolVinyl Carbamate (Metabolite)2,2,2-Trichloroethanol
Mechanism GABA-A Modulation (via metabolite)DNA Alkylation (Carcinogen)GABA-A Modulation
Genotoxicity Low (Metabolite is non-mutagenic)High (Group 2A Carcinogen)Low/Debated (Rapid metabolism)
Lipophilicity High (Rapid BBB crossing)LowModerate
Metabolic Fate Hydrolysis

TCE + Amine
Oxidation

Vinyl Carbamate
Reduction

TCE
Visualization: Metabolic Activation Pathways

The diagram below illustrates the divergent metabolic pathways that dictate the safety profile of these compounds.

MetabolicPathways TrichloroCarbamate Trichloroethyl Carbamate (Prodrug) Hydrolysis Esterase/Chemical Hydrolysis TrichloroCarbamate->Hydrolysis EthylCarbamate Ethyl Carbamate (Urethane) Oxidation CYP2E1 Oxidation EthylCarbamate->Oxidation TCE 2,2,2-Trichloroethanol (Active Sedative) Hydrolysis->TCE Releases VinylCarb Vinyl Carbamate (Proximate Carcinogen) Oxidation->VinylCarb GABA GABA-A Receptor Modulation TCE->GABA Potentiates Cl- Current DNA DNA Adducts (Cancer) VinylCarb->DNA Alkylates

Figure 1: Divergent metabolic fates of Trichloroethyl vs. Ethyl carbamates. Note the clean conversion of the trichloro-derivative to a sedative agent versus the bioactivation of ethyl carbamate to a carcinogen.

Experimental Protocols

To validate the SAR and prodrug efficiency, two core experiments are required: a Hydrolysis Kinetics Assay (to determine stability/release rate) and a GABA-A Electrophysiology Assay (to verify potency of the metabolite).

Protocol A: In Vitro Hydrolysis Kinetics (Prodrug Stability)

Objective: Determine the half-life (


) of the carbamate at physiological pH.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (optional for oral stability)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Benzophenone)

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the specific trichloroethyl carbamate in acetonitrile.

  • Incubation: Spike the stock into pre-warmed (37°C) PBS to a final concentration of 100 µM.

  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 200 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold acetonitrile containing the Internal Standard to quench the reaction and precipitate any potential enzymes (if using plasma).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV (210 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Whole-Cell Patch-Clamp for GABA-A Potentiation

Objective: Quantify the potentiation of GABA-induced currents by the metabolite (Trichloroethanol).[1]

System: HEK293 cells transfected with human


 GABA-A receptors.

Workflow:

  • Setup: Establish whole-cell configuration using a glass micropipette (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsCl base).

  • Perfusion: Continuously perfuse cells with extracellular saline containing the drug candidates via a rapid exchange system.

  • Control Pulse: Apply a sub-saturating pulse of GABA (

    
    , typically 3-5 µM) for 2 seconds. Record peak current (
    
    
    
    ).
  • Test Pulse: Co-apply GABA (

    
    ) + Trichloroethanol (or hydrolyzed carbamate mixture) at varying concentrations (10 - 1000 µM). Record peak current (
    
    
    
    ).
  • Washout: Perfuse with saline for 3 minutes between applications to prevent desensitization.

  • Data Analysis: Calculate Potentiation % =

    
    .
    
Visualization: Experimental Logic Flow

ExperimentalWorkflow cluster_0 Protocol A: Chemical Stability cluster_1 Protocol B: Biological Activity Step1 Incubate Carbamate (pH 7.4, 37°C) Step2 HPLC Quantification of Parent vs. Alcohol Step1->Step2 Result1 Calc: Half-life (t1/2) Step2->Result1 Step4 Apply GABA (EC20) + Metabolite Result1->Step4 Use hydrolysis data to predict dosing Step3 Patch Clamp (HEK293 GABA-A) Step3->Step4 Result2 Calc: % Potentiation Step4->Result2

Figure 2: Integrated workflow for characterizing prodrug stability and metabolite potency.

References

  • Carbamate Group as Structural Motif in Drugs: A Review. National Institutes of Health (NIH).Link

  • Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors. PubMed.Link

  • Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate. Cancer Research.Link

  • 2,2,2-Trichloroethyl carbamate (Troc) Protecting Group. BenchChem.Link

  • Metabolism of Trichloroethylene to Trichloroethanol. Toxicological Sciences.Link

  • Ethyl Carbamate Toxicity and Carcinogenicity. EPA Integrated Risk Information System.[2]Link

Sources

Comparative Toxicological Profile: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (MTC) represents a hybrid pharmacological entity, structurally fusing the sedative-hypnotic chloral hydrate with methyl carbamate .[1] Historically synthesized to improve the palatability and stability of chloral hydrate, its toxicological profile is a complex summation of its metabolic hydrolysis products.

This guide provides a rigorous comparative analysis of MTC against its parent compounds and structural analogs.[1] The critical finding for researchers is the divergence in genotoxicity: unlike its ethyl-analog (Carbocloral), which metabolizes to the carcinogenic ethyl carbamate (urethane), MTC releases methyl carbamate, which possesses a significantly more favorable safety profile regarding DNA alkylation, while retaining the potent sedative hepatotoxicity risks associated with trichloro-compounds.

Chemical Identity & Structural Basis of Toxicity

To understand the toxicity, one must deconstruct the molecule into its pharmacophores.[1] MTC acts primarily as a prodrug .[1]

  • Chemical Structure:

    
    
    
  • Class: Carbamoylated Chloral Hemiaminal.[1]

  • Key Labile Bond: The hemiaminal linkage between the nitrogen and the trichloro-ethyl group is susceptible to hydrolytic cleavage in physiological pH and enzymatic environments.

Comparative Structural Toxicity Matrix[1]
FeatureMTC (Subject)Chloral Hydrate (Reference)Carbocloral (Analog)Carbaryl (Contrast)
Core Moiety Trichloroethanol precursorTrichloroethanol precursorTrichloroethanol precursorN-Methyl Carbamate
Leaving Group Methyl Carbamate WaterEthyl Carbamate (Urethane) 1-Naphthol
Primary Toxicity Hepatotoxicity / CNSGastric Irritation / CNSGenotoxicity / CNSAChE Inhibition
Carcinogenicity Low (Predicted)Low/Debated (Group 3)High (Group 2A) Low (Group 3)

Metabolic Fate & Mechanism of Action (MOA)

The toxicity of MTC is not intrinsic to the parent molecule but is driven by "Metabolic Activation."[1] Upon ingestion, MTC undergoes hydrolysis, releasing two distinct toxicological vectors.[1]

Vector A: The Sedative/Hepatotoxic Vector (Chloral)

The trichloro-group is rapidly reduced to Trichloroethanol (TCE) , the active GABAergic modulator. While effective for sedation, TCE and its oxidized metabolite, Trichloroacetic Acid (TCA) , are peroxisome proliferators and inducers of lipid peroxidation in the liver.

Vector B: The Carbamate Vector

Unlike pesticidal carbamates (e.g., Carbaryl) which possess an N-methyl group essential for docking into the acetylcholinesterase (AChE) active site, MTC releases Methyl Carbamate . This simple ester lacks the steric bulk and specific N-substitution required for potent AChE inhibition, rendering neurotoxicity a secondary concern compared to hepatotoxicity.[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent pathways of MTC versus its carcinogenic analog, Carbocloral.[1]

MetabolicPathways MTC Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Hydrolysis Hydrolysis (Plasma/Liver) MTC->Hydrolysis Carbocloral Carbocloral (Ethyl Analog) Carbocloral->Hydrolysis Chloral Chloral Hydrate Hydrolysis->Chloral Common Metabolite MethylCarb Methyl Carbamate Hydrolysis->MethylCarb From MTC EthylCarb Ethyl Carbamate (Urethane) Hydrolysis->EthylCarb From Carbocloral TCE Trichloroethanol (Active Sedative) Chloral->TCE ADH/ALDH Excretion Renal Excretion MethylCarb->Excretion Major Pathway DNA_Bind DNA Alkylation (Carcinogenesis) EthylCarb->DNA_Bind Metabolic Activation (Vinyl Carbamate) TCA Trichloroacetic Acid (Hepatotoxin) TCE->TCA CYP2E1

Figure 1: Comparative metabolic fate.[1] Note the divergence where MTC avoids the high-risk DNA alkylation pathway associated with Ethyl Carbamate.

Detailed Comparative Analysis

Hepatotoxicity (The Dominant Risk)

Both MTC and Chloral Hydrate share a mechanism of liver injury mediated by CYP2E1 .

  • Mechanism: The trichloro-moiety induces CYP2E1, leading to the generation of free radicals (trichloromethyl radical). This causes lipid peroxidation and mitochondrial dysfunction.[1]

  • Comparison: MTC may exhibit delayed hepatotoxicity compared to Chloral Hydrate due to the rate-limiting step of hydrolysis.[1]

  • Data Point: Studies on trichloroethylene derivatives indicate that CYP2E1 knock-out models show significantly reduced hepatotoxicity, confirming this pathway [1].[1]

Genotoxicity & Carcinogenicity (The Critical Safety Advantage)

This is the defining differentiator between MTC and Carbocloral.

  • Ethyl Carbamate (from Carbocloral): Classified as "Probably Carcinogenic to Humans" (Group 2A).[1][2] It metabolizes to vinyl carbamate, an epoxide that forms etheno-DNA adducts [2].[1]

  • Methyl Carbamate (from MTC): Extensive bioassays indicate that methyl carbamate is not carcinogenic or possesses negligible potency compared to the ethyl ester.[1] It does not readily form the reactive epoxide intermediates required for DNA binding [3].[1]

Neurotoxicity (AChE Inhibition)[1]
  • MTC: Very low potential.[1] The carbamate group is not N-methylated in the manner of insecticidal carbamates (like Carbofuran).[1]

  • Risk: The primary neurotoxic risk is CNS depression (coma, respiratory failure) from the chloral metabolite, not cholinergic crisis (SLUDGE syndrome) [4].[1]

Experimental Protocols for Validation

To objectively assess MTC in a development pipeline, the following "Self-Validating" protocols are recommended.

Protocol A: Comparative Hepatotoxicity Assay (In Vitro)

Objective: Quantify the "Time-Bomb" effect of MTC hydrolysis vs. direct Chloral Hydrate exposure.[1]

  • System: Primary Rat Hepatocytes (Sandwich culture).[1]

  • Groups:

    • Vehicle Control (DMSO 0.1%).[1]

    • Positive Control: Carbon Tetrachloride (

      
      , 5 mM).[1]
      
    • Test A: Chloral Hydrate (10, 50, 100

      
      M).[1]
      
    • Test B: MTC (Equimolar concentrations).[1]

  • Endpoints:

    • LDH Release: Membrane integrity (Cytotoxicity).[1]

    • GSH Levels: Oxidative stress depletion.[1]

    • TBARS Assay: Lipid peroxidation (Specific to trichloro-induced damage).[1]

  • Validation Logic: If MTC is a prodrug, cytotoxicity at T=1hr should be lower than Chloral Hydrate, but equalize by T=24hr as hydrolysis completes.[1]

Protocol B: Hydrolytic Stability & Metabolite Profiling

Objective: Confirm the release of Methyl Carbamate vs. Ethyl Carbamate.

Workflow Sample MTC Sample (10 µM) Matrix Simulated Gastric Fluid (SGF) vs. Liver Microsomes (S9) Sample->Matrix Incubation Incubate 37°C, 0-120 min Matrix->Incubation Quench Quench (Acetonitrile) Incubation->Quench Analysis LC-MS/MS (MRM Mode) Quench->Analysis

Figure 2: Workflow for kinetic stability assessment.

Method:

  • Incubate MTC in SGF (pH 1.[1]2) and Liver Microsomes.[1]

  • Monitor disappearance of Parent (MTC).[1]

  • Monitor appearance of Chloral Hydrate (m/z 163) and Methyl Carbamate (m/z 75) .[1]

  • Success Criteria: >90% conversion to metabolites within 60 minutes in S9 fraction confirms prodrug status.[1]

Conclusion

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate presents a toxicological trade-off . While it retains the hepatotoxic and sedative risks inherent to the trichloro-group (identical to Chloral Hydrate), it offers a distinct safety advantage over its ethyl-analog (Carbocloral) by eliminating the generation of carcinogenic ethyl carbamate.

Recommendation: For drug development purposes, MTC should be treated as a Chloral Hydrate equivalent with a modified pharmacokinetic profile.[1] Safety monitoring must focus on liver enzymes (ALT/AST) and lipid peroxidation markers, rather than the cholinergic parameters typically associated with carbamates.

References

  • Ramdhan, D. H., et al. (2008).[1][3] "Molecular mechanism of trichloroethylene-induced hepatotoxicity mediated by CYP2E1."[1] Toxicology and Applied Pharmacology, 231(3), 300-307.[1][3] Link

  • IARC Working Group. (2010). "Ethyl Carbamate."[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 96.[1] Link

  • Pound, A. W., & Lawson, T. A. (1976).[1] "Carcinogenesis by carbamic acid esters and their binding to DNA." Cancer Research, 36(3), 1101-1107.[1] Link

  • EPA. (2000).[1] "Toxicological Review of Chloral Hydrate." U.S. Environmental Protection Agency, Washington, DC.[1] Link

  • Baron, R. L. (1991).[1] "Carbamate Insecticides."[1][5][6][7] Handbook of Pesticide Toxicology, Academic Press.[1] Link

Sources

Comprehensive Comparison Guide: Alternatives to Methyl N-(2,2,2-Trichloro-1-hydroxyethyl)carbamate in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a classical, bench-stable hemiaminal precursor widely utilized in organic synthesis[1]. Under basic or Lewis acidic conditions, it undergoes dehydration to generate the highly electrophilic N-(methoxycarbonyl)chloral imine. This transient imine serves as a powerful electrophile for


-amidoalkylation via Friedel-Crafts-type additions to electron-rich arenes, enolates, and heterocycles[2].

Despite its synthetic utility, researchers frequently seek alternatives due to two major limitations:

  • Harsh Deprotection Conditions: The methoxycarbonyl (Moc) protecting group is notoriously difficult to cleave. It typically requires aggressive basic (e.g., Ba(OH)₂ at reflux) or strongly acidic conditions, which often degrade complex, sensitive molecular scaffolds in late-stage drug development.

  • Metabolic Liabilities: The trichloromethyl (-CCl₃) group can be metabolically unstable and toxic, limiting its utility in active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have evaluated the most effective alternatives that bypass these limitations while maintaining or enhancing the reactivity of the intermediate imine.

Evaluation of Alternatives

Alternative 1: Benzyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Cbz-Chloral Hemiaminal)
  • Mechanism & Causality: By replacing the methyl carbamate with a benzyl carbamate (Cbz), the resulting amidoalkylated products can be deprotected orthogonally. The Cbz group is readily cleaved via catalytic hydrogenolysis (H₂, Pd/C) under mild, neutral conditions. This preserves acid- and base-sensitive functional groups that would otherwise be destroyed by Moc deprotection.

  • Performance: Exhibits near-identical electrophilicity to the methyl analog during imine formation and subsequent nucleophilic attack, making it a direct drop-in replacement for most workflows.

Alternative 2: tert-Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Boc-Chloral Hemiaminal)
  • Mechanism & Causality: The Boc-protected analog is ideal for peptide synthesis and solid-phase chemistry. The bulky tert-butyl group slightly reduces the electrophilicity of the intermediate imine due to steric hindrance and electron donation. However, it allows for rapid, mild deprotection using Trifluoroacetic acid (TFA).

  • Performance: While it exhibits slower reaction kinetics in Friedel-Crafts alkylations compared to the Moc or Cbz analogs, it offers superior compatibility with transition-metal-sensitive substrates where hydrogenolysis cannot be used.

Alternative 3: N-(2,2,2-Trifluoro-1-hydroxyethyl)carbamates (Trifluoroacetaldehyde Hemiaminals)
  • Mechanism & Causality: Replacing the -CCl₃ group with a -CF₃ group fundamentally alters the pharmacokinetic profile of the resulting amidoalkylated compound. The -CF₃ group is a privileged motif in medicinal chemistry, offering high metabolic stability and increased lipophilicity without the toxicity associated with -CCl₃.

  • Performance: The CF₃-imine is highly reactive, though the precursor hemiaminal is often more volatile and requires careful handling during isolation.

Alternative 4: N-Tosyl Chloral Imine (Pre-formed Imine)
  • Mechanism & Causality: Instead of using a hemiaminal prodrug that requires in situ base activation (which can cause side reactions with base-sensitive nucleophiles), researchers can use pre-formed N-tosyl chloral imines. The strongly electron-withdrawing tosyl group makes the imine exceptionally reactive toward even weak nucleophiles without the need for basic dehydration.

  • Performance: Offers the highest reactivity among the alternatives, enabling direct Lewis acid-catalyzed reactions at cryogenic temperatures (-78 °C).

Quantitative Data Presentation

Reagent / PrecursorIntermediate Imine ReactivityDeprotection ConditionsSteric HindrancePrimary Application Case
Methyl Hemiaminal (Baseline)HighStrong Acid/Base (Reflux)LowBasic academic methodology
Cbz-Hemiaminal HighH₂, Pd/C (Neutral, RT)ModerateComplex API synthesis
Boc-Hemiaminal ModerateTFA or HCl in Dioxane (RT)HighPeptide & solid-phase synthesis
CF₃-Hemiaminal Very HighVaries by carbamate usedLowMedicinal chemistry (Lead optimization)
N-Tosyl Imine Exceptionally HighSmI₂ or Na/NH₃ (Harsh)ModerateReactions with weak nucleophiles

Mechanistic and Workflow Visualizations

Mechanism Precursor Hemiaminal Precursor (R-NH-CH(OH)-CX3) Base Base Activation (-H2O) Precursor->Base Imine N-Acyl Imine (R-N=CH-CX3) Base->Imine Nucleophile Nucleophilic Attack (Friedel-Crafts / Enolate) Imine->Nucleophile Product Amidoalkylated Product Nucleophile->Product

Figure 1: Mechanistic pathway of hemiaminal activation and subsequent nucleophilic amidoalkylation.

Workflow Step1 1. Preparation Dissolve precursor in anhydrous DCM Step2 2. Activation Add Et3N/BF3·OEt2 at -78°C Step1->Step2 Step3 3. Reaction Add Nucleophile & warm to RT Step2->Step3 Step4 4. Isolation Quench, Extract, & Purify Step3->Step4

Figure 2: Experimental workflow for Lewis acid-catalyzed amidoalkylation using hemiaminal alternatives.

Experimental Protocols

Protocol 1: General Amidoalkylation using Cbz-Chloral Hemiaminal

This protocol represents a self-validating system; the visual consumption of the starting material via TLC directly correlates with the generation of the highly reactive imine.

Step 1: Preparation

  • Action: Dissolve the Cbz-Chloral Hemiaminal (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Causality: Anhydrous conditions are critical. The intermediate imine is highly sensitive to moisture and will rapidly hydrolyze back to the starting hemiaminal or chloral hydrate, quenching the reaction before nucleophilic attack can occur.

Step 2: Imine Generation and Activation

  • Action: Cool the reaction mixture to -78 °C. Add Triethylamine (1.2 eq) dropwise, followed by Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq).

  • Causality: Triethylamine acts as a base to facilitate the elimination of water (dehydration), forming the N-acyl imine in situ. The Lewis acid (BF₃·OEt₂) is added at cryogenic temperatures to coordinate with the imine nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imine, accelerating the subsequent nucleophilic attack while preventing unwanted polymerization of the imine.

Step 3: Nucleophilic Addition

  • Action: Introduce the nucleophile (e.g., Indole, 1.0 eq) dissolved in 2 mL of DCM. Gradually warm the reaction to room temperature over 2 hours.

  • Causality: Warming provides the necessary activation energy for the Friedel-Crafts alkylation. The electron-rich indole attacks the highly electrophilic imine carbon, breaking the C=N bond to form the stable, Cbz-protected amidoalkylated product.

Step 4: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM, dry over MgSO₄, and purify via flash column chromatography.

  • Causality: The mildly basic quench neutralizes the Lewis acid and any residual HF generated during the reaction, preventing acid-catalyzed degradation of the newly formed C-N bond during the aqueous workup.

Protocol 2: Direct Alkylation using Pre-formed N-Tosyl Chloral Imine

Step 1: Dissolve N-Tosyl Chloral Imine (1.0 mmol) and the desired nucleophile (1.1 eq) in anhydrous THF (10 mL) at -78 °C. (Causality: Bypassing the hemiaminal eliminates the need for base, making this ideal for base-sensitive nucleophiles). Step 2: Add a mild Lewis acid (e.g., TiCl₄, 0.1 eq) to catalyze the addition. (Causality: The pre-formed imine is already highly reactive; a catalytic amount of Lewis acid is sufficient to drive the reaction to completion without risking substrate degradation). Step 3: Quench with water, extract with Ethyl Acetate, and purify.

References

  • Luknitskii, F. I. "Chemistry of chloral." Chemical Reviews, 1975, 75(3), 259–289. URL:[Link][1]

Sources

Comprehensive Cost-Benefit Analysis: Synthesizing Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles and unnatural amino acids, the demand for efficient amidoalkylating agents has surged. Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate serves as a highly crystalline, stable precursor to N-methoxycarbonyl imines. These reactive imines are indispensable electrophiles in catalytic asymmetric aza-Michael reactions, aza-Henry reactions, and as heterodienophiles in Diels-Alder cycloadditions[1].

This guide provides an objective cost-benefit analysis of synthesizing the methyl carbamate derivative versus its structural alternatives, grounded in mechanistic causality and field-proven experimental data.

Mechanistic Pathway & Causality

The synthesis relies on the extreme electrophilicity of the chloral (trichloroacetaldehyde) carbonyl carbon. The strongly electron-withdrawing trichloromethyl group (-CCl₃) renders the adjacent carbonyl highly susceptible to nucleophilic attack by the weakly nucleophilic nitrogen of methyl carbamate[1].

To bypass the volatility and toxicity of anhydrous chloral, chloral hydrate is utilized as a bench-stable alternative. The addition of a strong acid catalyst (e.g., HCl or H₂SO₄) is mechanistically required to protonate the gem-diol of the hydrate, facilitating the elimination of water to generate the active aldehyde in situ[2]. Subsequent nucleophilic attack by the carbamate yields the stable hemiaminal product.

ReactionPathway R1 Methyl Carbamate (Nucleophile) Cat Acid Catalyst (H+, -H2O) R1->Cat R2 Chloral Hydrate (Electrophile) R2->Cat Prod Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Cat->Prod Condensation Imine N-Methoxycarbonyl Imine (Reactive Species) Prod->Imine Base Activation

Mechanistic pathway from starting materials to the reactive imine intermediate.

Cost-Benefit Analysis: Methyl Carbamate vs. Alternatives

When designing a synthetic route requiring an amidoalkylating agent, chemists must choose an appropriate carbamate protecting group. The decision directly impacts atom economy, regulatory compliance, and downstream reactivity.

Quantitative Comparison of Carbamate Precursors
ParameterMethyl Carbamate (Target)Ethyl Carbamate (Alternative)tert-Butyl Carbamate (Boc)Benzyl Carbamate (Cbz)
Protecting Group Mass 59 g/mol 73 g/mol 101 g/mol 135 g/mol
Atom Economy Optimal (Highest payload)HighLowVery Low
EHS / Regulatory Burden Standard Lab SafetyHigh (Known Carcinogen)[3]Standard Lab SafetyStandard Lab Safety
Steric Profile Minimal (Favors fast reactions)LowHigh (Can hinder nucleophiles)Moderate
Deprotection Strategy Strong Acid / Base hydrolysisStrong Acid / Base hydrolysisMild Acid (TFA)Hydrogenolysis (H₂/Pd-C)
Raw Material Cost Very LowLowModerateHigh
Strategic Verdict

The Methyl Advantage: Methyl carbamate is the superior choice for large-scale synthesis where orthogonal deprotection (like Boc or Cbz) is not strictly required. It offers the highest atom economy and minimal steric hindrance, which is critical for maximizing yields in downstream stereoselective aza-Michael additions.

The Ethyl Penalty: While ethyl carbamate is chemically similar, it is a known animal carcinogen and naturally occurs in trace amounts in fermented foods[3]. Utilizing it as a bulk reagent introduces severe Environmental, Health, and Safety (EHS) compliance costs, requiring specialized handling and waste disposal protocols that negate its low raw material cost.

CostBenefit Root Carbamate Precursor Selection for Amidoalkylation Methyl Methyl Carbamate (Optimal) Root->Methyl Ethyl Ethyl Carbamate (Regulated) Root->Ethyl Boc tert-Butyl Carbamate (Bulky) Root->Boc CostM High Atom Economy Low EHS Cost Methyl->CostM CostE Carcinogen Controls High Compliance Cost Ethyl->CostE CostB High Reagent Cost Steric Hindrance Boc->CostB

Logic tree evaluating carbamate precursors based on cost, safety, and reactivity.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to confirm causality and prevent the carryover of impurities (such as unreacted chloral) into sensitive downstream catalytic cycles.

Materials Required
  • Methyl carbamate (1.0 equiv, e.g., 75 mmol, 5.63 g)

  • Chloral hydrate (1.1 equiv, 82.5 mmol, 13.65 g)

  • Concentrated Hydrochloric Acid (HCl, catalytic, ~0.5 mL)

  • Distilled water, Ethyl acetate, and Hexane (for recrystallization)

Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend methyl carbamate and chloral hydrate in 15 mL of distilled water. Note: The slight excess of chloral hydrate ensures complete consumption of the carbamate, simplifying purification since chloral hydrate is highly water-soluble.

  • Acid Catalysis: Dropwise, add the catalytic concentrated HCl[2]. The reaction mixture will initially become homogeneous as the acid catalyzes the dehydration of the hydrate into the active electrophile.

  • Condensation & Crystallization: Stir the mixture vigorously at room temperature for 12 hours. As the hemiaminal forms, it will precipitate out of the aqueous solution as a dense, white solid due to its lower solubility.

  • Isolation: Quench the reaction by adding 30 mL of ice-cold water. Filter the resulting slurry under vacuum using a Büchner funnel. Wash the filter cake with an additional 30 mL of ice-cold water to remove any residual acid and unreacted chloral hydrate.

  • Purification: Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Allow it to cool to room temperature, then transfer to an ice bath to induce complete crystallization. Filter and dry under a high vacuum[1].

Analytical Validation Checkpoints

Do not proceed to downstream imine formation until the following parameters are verified:

  • Yield Verification: A successful, optimized reaction should yield >80% of the purified product.

  • Melting Point: The pure compound must exhibit a sharp melting point between 174–176 °C [1]. A depressed or broad melting point indicates trapped water or unreacted chloral.

  • FT-IR Spectroscopy: Confirm the presence of a broad -OH stretch (~3300 cm⁻¹) and a sharp, distinct carbamate C=O stretch (~1705 cm⁻¹)[1].

  • ¹H NMR (CDCl₃, 200+ MHz): The spectrum must show a singlet for the methoxy group (~3.7-3.8 ppm) and a characteristic doublet for the chiral CH proton adjacent to the -CCl₃ group (~5.5 ppm). The absence of an aldehyde proton peak (~8.3 ppm) validates the complete removal of chloral.

Conclusion

The synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate represents the most cost-effective and chemically efficient route for generating trichloromethyl-substituted amidoalkylating agents. By avoiding the severe regulatory and safety burdens of ethyl carbamate[3], and bypassing the poor atom economy and steric hindrance of bulky protecting groups like Boc or Cbz, researchers can streamline the scale-up of complex pharmaceutical intermediates. Adhering to the self-validating protocol ensures that the resulting hemiaminal is of sufficient purity to generate highly reactive N-methoxycarbonyl imines for advanced catalytic applications.

References

1.[1] Heterodienophiles. I. Stereoselectivity in the 1,4-addition of iminocarbamates to cyclohexa-1,3-diene. ACS Publications. Available at:[Link] 2. Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph. D. Thesis By Rajkumar Halder. Universidad del País Vasco (EHU). Available at:[Link] 3.[2] Rational Design, Synthesis and Testing of Novel Tricyclic Topoisomerase Inhibitors. Royal Society of Chemistry (RSC). Available at:[Link] 4.[3] Ethyl carbamate. Wikipedia. Available at: [Link]

Sources

Comparative Guide: N-(trichloro-hydroxyethyl)carbamates in Sedative-Hypnotic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As drug development professionals continuously seek to optimize the pharmacokinetic (PK) and safety profiles of legacy therapeutics, prodrug strategies remain a cornerstone of medicinal chemistry. This guide evaluates N-(2,2,2-trichloro-1-hydroxyethyl)carbamates, with a primary focus on the representative compound Carbocloral (ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate).

Historically, chloral hydrate has been utilized for acute pediatric and adult sedation; however, its free halogenated diol structure causes severe gastrointestinal (GI) mucosal necrosis and poor patient tolerability. By masking the reactive hydroxyl group with a carbamate linkage, Carbocloral mitigates this GI irritation while delivering the exact same active metabolite—Trichloroethanol (TCE)—to the central nervous system (CNS)[1]. Structural data confirms that this modification enhances the compound's lipophilicity (LogP ~1.8), facilitating optimized intestinal absorption before hepatic activation[2]. Like other sedative-hypnotics, its inhibition of the CNS increases dose-dependently, transitioning from mild anxiety relief to physiological sleep[3].

Mechanistic Pathway: Prodrug Activation

The pharmacological efficacy of Carbocloral relies entirely on its in vivo biotransformation. The carbamate moiety serves as a temporary protective group. Upon absorption, hepatic esterases cleave the carbamate bond, releasing TCE. TCE then crosses the blood-brain barrier to act as a positive allosteric modulator at the GABA_A receptor, increasing chloride ion influx and hyperpolarizing the neuron.

Pathway A Carbocloral (Prodrug) B Hepatic Esterases (Cleavage of Carbamate) A->B Hydrolysis C Trichloroethanol (TCE) (Active Metabolite) B->C Release D GABA_A Receptor (Allosteric Site Binding) C->D Binding E Chloride Channel Opening (Hyperpolarization) D->E Activation F CNS Depression (Sedation/Hypnosis) E->F Physiological Response

Metabolic activation of Carbocloral to Trichloroethanol and subsequent GABA_A receptor modulation.

Comparative Performance Analysis

To objectively evaluate Carbocloral, we must benchmark it against its parent compound (Chloral Hydrate) and another common prodrug alternative (Triclofos Sodium, a phosphate ester). The table below synthesizes their physicochemical and clinical performance metrics.

Pharmacological ParameterChloral HydrateCarbocloral (N-(trichloro-hydroxyethyl)carbamate)Triclofos Sodium
Chemical Classification Halogenated diolCarbamate esterPhosphate ester
Active Metabolite Trichloroethanol (TCE)Trichloroethanol (TCE)Trichloroethanol (TCE)
Gastric Irritation Score High (Severe mucosal damage)Low (Masked hydroxyl group)Low
Onset of Sedation 15 - 30 minutes30 - 45 minutes (Esterase-dependent)20 - 30 minutes
Lipid Solubility (LogP) ~0.99~1.8~0.5
Metabolic Stability Rapidly reducedControlled hydrolysisRapidly hydrolyzed

Experimental Methodologies: Validating Efficacy and Safety

As a Senior Application Scientist, I emphasize that evaluating a prodrug requires a self-validating experimental system that simultaneously tracks metabolic conversion and phenotypic outcomes. The following protocols establish the causality between the carbamate structure and its improved tolerability profile.

Protocol A: In Vitro Microsomal Stability and TCE Conversion Assay

Causality Focus: This assay determines the cleavage rate of the carbamate linkage by hepatic esterases. A controlled release of TCE prevents the sudden spikes in systemic concentration that often lead to acute toxicity, validating the prodrug's controlled-release hypothesis.

  • System Preparation : Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Reaction Initiation : Combine 1 mg/mL microsomal protein with 10 µM Carbocloral. (Note: Utilizing 10 µM ensures the substrate concentration remains below the Michaelis constant (

    
    ) of typical hepatic esterases, guaranteeing first-order kinetics for accurate half-life calculation).
    
  • Metabolic Activation : Add 1 mM NADPH regenerating system to initiate the reaction. Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., deuterated TCE). (Note: Immediate protein precipitation halts enzymatic activity, preventing artificial ex vivo degradation of the carbamate).

  • Quantification : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent Carbocloral and the Trichloroethanol (TCE) metabolite to calculate the conversion rate.

Protocol B: In Vivo Sedative Efficacy and Gastric Tolerability Profiling

Causality Focus: The primary rationale for utilizing a carbamate derivative is to eliminate the mucosal necrosis caused by free chloral hydrate. This protocol pairs behavioral tracking with histological scoring to validate the prodrug's dual benefit.

  • Subject Allocation : Randomize adult male C57BL/6 mice into three groups (n=8/group): Vehicle (0.5% methylcellulose), Chloral Hydrate (equimolar dose), and Carbocloral (equimolar dose).

  • Administration : Administer compounds via oral gavage. (Note: Oral administration is critical here; the primary advantage of the carbamate prodrug is the circumvention of gastric mucosal necrosis during first-pass exposure).

  • Behavioral Tracking (Efficacy) : Immediately place mice in open-field arenas. Use automated video tracking software to record total distance moved (cm) and ambulatory time over 120 minutes. A statistically significant reduction in locomotor activity quantifies the sedative-hypnotic effect.

  • Histological Scoring (Safety) : At 24 hours post-dose, euthanize the animals and excise the stomachs. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E).

  • Pathology Assessment : Blindly score the gastric mucosa for ulceration, hemorrhage, and inflammatory cell infiltration (Scale 0-4). This self-validating step directly correlates the chemical modification (carbamate linkage) with the physiological outcome (reduced tissue damage).

References

Sources

Safety Operating Guide

methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Management Guide for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

As a researcher or safety officer handling complex halogenated organic compounds, understanding the end-of-life logistics for your chemicals is as critical as the experimental design itself. Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a highly functionalized molecule containing a carbamate linkage and a trichloromethyl group. Due to its high halogen content, its disposal requires strict adherence to environmental regulations to prevent ecological contamination and ensure laboratory safety.

This guide outlines the self-validating protocols and mechanistic reasoning behind the proper segregation, containerization, and final disposition of this compound.

Part 1: Chemical Characterization & Waste Profiling

Before a chemical can be safely disposed of, its physical and chemical properties must be profiled to determine its Environmental Protection Agency (EPA) waste classification.

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate contains three chlorine atoms per molecule. In waste management terminology, any organic waste stream containing significant amounts of chlorine, bromine, fluorine, or iodine is classified as Halogenated Organic Waste [1].

The Causality of Segregation: Why must halogenated waste be strictly segregated from non-halogenated organic solvents (like ethanol or hexane)? The answer lies in the final treatment process. When halogenated compounds are incinerated, the halogens are released as highly corrosive acid gases, such as hydrogen chloride (HCl)[2]. Incinerators processing this waste must be equipped with specialized, expensive caustic scrubbers to neutralize these acids before exhaust is released into the atmosphere. Mixing non-halogenated waste into the halogenated stream needlessly increases the volume of waste requiring this specialized, high-cost treatment[3].

Table 1: Waste Management Chemical Profile
PropertyValue / ClassificationDisposal Implication
Chemical Class Halogenated CarbamateMust be routed to the Halogenated Organic Waste stream.
Halogen Content High (3 Chlorine atoms)Generates HCl upon combustion; requires caustic scrubbing[2].
Water Solubility Low to ModerateCannot be sewered; must be collected as hazardous chemical waste[4].
Incompatibilities Strong bases, strong oxidizersDo not mix with inorganic base waste streams to prevent exothermic degradation.

Part 2: Standard Operating Procedure (SOP) for Waste Handling

The following step-by-step methodology ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators.

Step 1: Source Identification and Segregation

  • Identify all liquid and solid waste containing methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. This includes reaction filtrates, contaminated solvents, and solid analytical residues.

  • Verify that the primary waste collection container is explicitly designated for Halogenated Organic Waste [3].

  • Critical Check: Ensure the waste stream contains less than 20% water and is entirely free of heavy metals, peroxides, and strong inorganic acids[1].

Step 2: Containerization

  • Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated organics[1].

  • Ensure the container has a secure, leak-proof cap. If the waste mixture has the potential to generate gas (e.g., trace volatile solvents), utilize a vented storage cap to prevent over-pressurization[3].

  • Never fill the container beyond 90% capacity to allow for thermal expansion.

Step 3: Labeling and Storage

  • Attach a standardized Hazardous Waste tag to the container before the first drop of waste is added.

  • Clearly list "Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate" and any other solvents present. Avoid abbreviations.

  • Store the container in a designated, secondary containment tray within a well-ventilated area (e.g., under a fume hood or in a ventilated safety cabinet) away from heat sources and incompatible materials (strong bases/oxidizers)[3].

Part 3: Final Disposition Pathway

Land disposal of untreated halogenated organic waste is strictly prohibited due to its environmental persistence and potential for groundwater contamination. The mandated final disposition for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is High-Temperature Incineration [2].

Once collected by a licensed hazardous waste contractor, the material is transported to a rotary kiln or liquid injection incinerator. The combustion process breaks the carbon-carbon and carbon-nitrogen bonds, converting the organic backbone into CO2 and H2O. The chlorine atoms are converted into HCl gas, which is subsequently neutralized in a wet scrubber system using a basic solution (e.g., sodium hydroxide), yielding harmless salt water (NaCl and H2O)[2].

Waste Management Decision Workflow

G A Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate B Identify Halogen Content (3 Cl atoms) A->B C Segregate into Halogenated Organic Waste Stream B->C D Verify Incompatibilities (No Strong Bases/Oxidizers) C->D E Containerize in HDPE/Glass with Proper EPA Labeling D->E F High-Temp Incineration with Caustic Scrubbing E->F

Decision-making workflow for the proper segregation and disposal of halogenated carbamate waste.

References

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at:[Link]

Sources

Personal protective equipment for handling methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets (SDS). When handling a complex, hybrid molecule like methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate , it is critical to understand why specific safety protocols are enforced. By understanding the mechanistic toxicology of the compound, laboratory personnel can anticipate risks and execute self-validating safety systems.

Risk Assessment & Mechanistic Toxicology

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a synthetic intermediate that combines two distinct toxicological pharmacophores: a chloral hydrate derivative and a methyl carbamate ester .

  • Lipophilicity & Dermal Penetration: The trichloromethyl group significantly increases the molecule's lipophilicity (logP ~1.05)[1]. This allows the compound to rapidly bypass the stratum corneum (skin barrier) and penetrate standard, thin laboratory gloves.

  • CNS Depression (The Chloral Pharmacophore): In vivo, the 2,2,2-trichloro-1-hydroxyethyl moiety mimics the metabolic profile of chloral hydrate. It acts as a substrate for Alcohol Dehydrogenase (ADH), which reduces it to trichloroethanol (TCE) [2]. TCE is a highly potent positive allosteric modulator of the GABA-A receptor, leading to profound central nervous system (CNS) depression, sedation, and potential respiratory failure[3].

  • Carcinogenic & Irritant Risks (The Carbamate Pharmacophore): The methyl carbamate backbone is an established severe eye and skin irritant and is classified as a Category 2 suspected carcinogen[4][5]. Chronic exposure carries mutagenic and hepatotoxic risks.

Required Personal Protective Equipment (PPE) Matrix

To mitigate the dual risks of dermal absorption and inhalation of aerosolized powders, the following high-containment PPE matrix is mandatory.

PPE ComponentRequired SpecificationMechanistic Justification
Hand Protection Double-Gloving: Inner 4-mil Nitrile glove; Outer 8-mil Neoprene or Butyl rubber glove.The lipophilic trichloromethyl group can permeate standard latex or thin nitrile. Neoprene provides a robust barrier against halogenated organics.
Respiratory NIOSH-Approved P100 Particulate Respirator (or half-mask with organic vapor cartridges if in solution).Prevents inhalation of fine crystalline dust, which would rapidly absorb across the highly vascularized pulmonary alveoli.
Eye Protection ANSI Z87.1 Chemical Splash Goggles (Face shield required during solubilization).Methyl carbamate derivatives cause severe ocular irritation and potential corneal damage upon contact[5].
Body Protection Tyvek® Disposable Lab Coat or chemical-resistant apron over a standard cotton coat.Prevents microscopic powder accumulation on woven cotton fabrics, eliminating the risk of chronic, low-dose dermal exposure.

Operational Workflow: High-Containment Handling Protocol

This step-by-step methodology ensures a self-validating workflow where the chemical is never exposed to the ambient laboratory atmosphere.

Phase 1: Preparation & Environmental Control

  • Verify Engineering Controls: Ensure the chemical fume hood or ventilated balance enclosure is operating with a face velocity of 0.4 to 0.6 m/s (80–120 fpm).

  • Workspace Isolation: Line the working surface of the hood with PTFE-lined, absorbent laboratory pads (absorbent side up).

  • Static Mitigation: Pass an anti-static zero-ionizer over the weighing spatulas and weigh boats to prevent the electrostatic repulsion and aerosolization of the powder.

Phase 2: Weighing & Transfer (Closed-System Method) 4. Tare the Vessel: Place a pre-labeled, amber glass reaction vial (halogenated organics are often photosensitive) onto the analytical balance and tare it. 5. Transfer: Using a grounded stainless-steel micro-spatula, transfer the estimated required mass of the carbamate powder into the vial. 6. Seal Before Moving: Critically , cap the vial securely before removing it from the balance enclosure. 7. Gravimetric Verification: Weigh the capped vial to determine the exact mass transferred (weighing by difference).

Phase 3: Solubilization 8. Transfer the sealed vial to the primary fume hood. 9. Instead of uncapping the vial, inject your reaction solvent (e.g., DMSO, DCM, or Methanol) directly through a PTFE/Silicone septum using a syringe. 10. Vortex the sealed vial until the solid is completely dissolved.

Spill Response & Chemical Disposal Plan

Field-Proven Insight:NEVER use strong aqueous bases (e.g., 1M NaOH or KOH) to decontaminate spills of this chemical. Chloral derivatives containing a trichloromethyl group adjacent to a hydroxyl or carbonyl carbon can undergo a base-catalyzed haloform cleavage, rapidly releasing chloroform gas (


) , which is highly toxic and volatile.

Solid Spill Protocol:

  • Evacuate & Equip: If the spill occurs outside the hood, evacuate the immediate 5-foot radius. Don a P100 respirator and double gloves.

  • Dust Suppression: Do not sweep. Lightly mist the spilled powder with 70% Ethanol or Isopropanol to collapse the dust and dissolve the compound.

  • Absorption: Wipe the area with absorbent laboratory pads.

  • Secondary Wash: Wash the surface with a mild surfactant (soapy water) to remove residual organic traces.

Disposal Plan:

  • Segregation: Place all contaminated pads, gloves, and empty vials into a dedicated, heavy-duty biohazard/chemical waste bag.

  • Classification: Label the waste strictly as "Toxic Halogenated Organic Waste / Carbamate Derivative."

  • Destruction: Route exclusively for high-temperature commercial incineration. Do not mix with general solvent waste, especially basic aqueous waste streams.

Toxicological Signaling & Metabolic Pathway

The following diagram maps the causality between the chemical's structure, its in vivo enzymatic metabolism, and the resulting biological hazards.

Mechanism Parent Methyl N-(2,2,2-trichloro- 1-hydroxyethyl)carbamate Hydrolysis In Vivo / Enzymatic Cleavage Parent->Hydrolysis Metabolism Chloral Chloral Hydrate Pharmacophore Hydrolysis->Chloral Carbamate Methyl Carbamate (Suspected Carcinogen) Hydrolysis->Carbamate ADH Alcohol Dehydrogenase (ADH) Chloral->ADH Substrate Tox Hepatotoxicity & Mutagenic Risk Carbamate->Tox Chronic Exposure TCE Trichloroethanol (TCE) ADH->TCE Reduction GABA GABA-A Receptor Positive Allosteric Modulator TCE->GABA Binding TCE->Tox Accumulation CNS Profound CNS Depression & Sedation GABA->CNS Inhibitory Signaling

Putative metabolic and toxicological pathway of halogenated carbamates.

References

  • Wikipedia Contributors. "Chloral hydrate - Pharmacokinetics and Metabolism." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PatSnap Synapse. "What is the mechanism of Chloral Hydrate?" PatSnap. Available at:[Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Methyl carbamate." Chemos. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.